Product packaging for Gallium(III)sulfate(Cat. No.:)

Gallium(III)sulfate

Cat. No.: B13130936
M. Wt: 403.90 g/mol
InChI Key: OHLCFMPFTXQSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gallium(III)sulfate is a useful research compound. Its molecular formula is C12H36Ga2N6 and its molecular weight is 403.90 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H36Ga2N6 B13130936 Gallium(III)sulfate

Properties

Molecular Formula

C12H36Ga2N6

Molecular Weight

403.90 g/mol

IUPAC Name

digallium;dimethylazanide

InChI

InChI=1S/6C2H6N.2Ga/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3

InChI Key

OHLCFMPFTXQSJZ-UHFFFAOYSA-N

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ga+3].[Ga+3]

Origin of Product

United States

Foundational & Exploratory

Data Presentation: Crystallographic Data for Anhydrous Gallium(III) Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure of Gallium(III) Sulfate (B86663)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the crystal structure of anhydrous Gallium(III) sulfate, leveraging data from its isostructural analogue, iron(III) sulfate. It includes detailed experimental protocols for synthesis and structural determination, alongside quantitative crystallographic data.

Anhydrous Gallium(III) sulfate (Ga₂(SO₄)₃) is isostructural with anhydrous iron(III) sulfate, crystallizing in the rhombohedral space group R-3[1]. The following crystallographic data is based on the known structure of anhydrous iron(III) sulfate (Fe₂(SO₄)₃) as a proxy, providing a robust model for the atomic arrangement in anhydrous Gallium(III) sulfate.

Parameter Value
Compound Gallium(III) Sulfate
Formula Ga₂(SO₄)₃
Crystal System Trigonal
Space Group R-3 (No. 148)
Lattice Parameters (Hexagonal Setting) a = 8.23 Å, c = 22.30 Å
Unit Cell Volume 1308.55 ų
Formula Units per Cell (Z) 6

Table 1: Crystallographic data for anhydrous Gallium(III) sulfate, based on its isostructural relationship with anhydrous iron(III) sulfate[1].

Atomic Coordinates (Fractional)

Atom Wyckoff Site x y z
Ga16c000.144059
Ga26c000.355941
S18f0.3333330.6666670.25
O118f0.3333330.6666670.194444
O218f0.3333330.6666670.305556
O318f0.1666670.8333330.25
O418f0.50.50.25

Table 2: Fractional atomic coordinates for anhydrous Gallium(III) sulfate, derived from the isostructural iron(III) sulfate[1].

Experimental Protocols

The determination of the crystal structure of anhydrous Gallium(III) sulfate involves two primary stages: the synthesis of the crystalline material and its analysis by powder X-ray diffraction followed by Rietveld refinement.

I. Synthesis of Anhydrous Gallium(III) Sulfate

This protocol outlines a common method for the synthesis of anhydrous Gallium(III) sulfate, which involves the dehydration of its hydrated form.

Materials:

  • Gallium metal (Ga) or Gallium(III) hydroxide (B78521) (Ga(OH)₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Ethanol (B145695) or Ether

  • Glassware: Beakers, flasks, stirring rods

  • Heating mantle or hot plate

  • Vacuum oven or furnace

Procedure:

  • Preparation of Hydrated Gallium(III) Sulfate (Ga₂(SO₄)₃·18H₂O):

    • Carefully dissolve a known quantity of gallium metal or gallium(III) hydroxide in concentrated sulfuric acid. The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.

    • Continue stirring until the gallium source is completely dissolved.

    • Slowly add deionized water to the solution to induce crystallization of the hydrated salt, Gallium(III) sulfate octadecahydrate (Ga₂(SO₄)₃·18H₂O).

    • The crystallization process can be enhanced by cooling the solution in an ice bath and precipitating the salt by adding ethanol or ether.

    • Collect the resulting white crystals by vacuum filtration and wash with a small amount of cold deionized water, followed by ethanol.

  • Dehydration to Anhydrous Gallium(III) Sulfate:

    • Place the hydrated Gallium(III) sulfate crystals in a crucible suitable for heating.

    • Heat the sample in a vacuum oven or furnace. The dehydration occurs in stages, with the anhydrous form being obtained at temperatures above 310°C.

    • Maintain the temperature for several hours to ensure complete removal of water.

    • Cool the anhydrous Gallium(III) sulfate in a desiccator to prevent rehydration from atmospheric moisture.

II. Crystal Structure Analysis by Powder X-ray Diffraction (PXRD) and Rietveld Refinement

This protocol describes the steps for analyzing the synthesized anhydrous Gallium(III) sulfate powder to determine its crystal structure.

Instrumentation:

  • Powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα)

  • Sample holder (low-background is preferred)

  • Software for Rietveld refinement (e.g., GSAS, FullProf, TOPAS)

Procedure:

  • Sample Preparation:

    • Grind the anhydrous Gallium(III) sulfate into a fine, homogeneous powder using an agate mortar and pestle. This minimizes preferred orientation effects.

    • Pack the powder into the sample holder, ensuring a flat and level surface.

  • Data Collection:

    • Mount the sample holder in the diffractometer.

    • Set the data collection parameters, including the 2θ range (e.g., 10-120°), step size (e.g., 0.02°), and counting time per step. A longer counting time will improve the signal-to-noise ratio.

    • Initiate the X-ray diffraction scan.

  • Rietveld Refinement:

    • Initial Model:

      • Import the collected powder diffraction data into the Rietveld software.

      • Define the initial structural model. Since Gallium(III) sulfate is isostructural with iron(III) sulfate, use the crystallographic data for Fe₂(SO₄)₃ (Space group R-3, lattice parameters, and atomic positions) as the starting model[1]. Replace the iron atomic positions with gallium.

    • Refinement Strategy:

      • Step 1: Scale Factor and Background: Begin by refining the scale factor and the background parameters. The background can be modeled using a polynomial function.

      • Step 2: Unit Cell Parameters: Refine the lattice parameters (a and c for the hexagonal setting).

      • Step 3: Peak Profile Parameters: Refine the parameters that define the peak shape (e.g., Gaussian and Lorentzian components, Caglioti parameters U, V, W). This accounts for instrumental and sample-related peak broadening.

      • Step 4: Atomic Positions: Refine the fractional atomic coordinates (x, y, z) for each atom (Ga, S, O).

      • Step 5: Isotropic Displacement Parameters: Refine the isotropic displacement parameters (Biso or Uiso) for each atom, which account for thermal vibrations.

    • Convergence and Analysis:

      • Monitor the goodness-of-fit indicators (e.g., Rwp, Rp, χ²) to assess the quality of the refinement. The refinement is considered converged when these values are low and stable.

      • Visually inspect the difference plot (observed vs. calculated pattern) to ensure there are no significant unmodeled peaks or systematic errors.

      • Once the refinement is complete, the software will provide the final refined crystal structure parameters for anhydrous Gallium(III) sulfate.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_analysis Crystal Structure Analysis start Start: Gallium Source (Ga or Ga(OH)3) dissolution Dissolution in H2SO4 start->dissolution crystallization Crystallization of Ga2(SO4)3·18H2O dissolution->crystallization dehydration Thermal Dehydration (>310°C) crystallization->dehydration anhydrous Anhydrous Ga2(SO4)3 Powder dehydration->anhydrous pxrd Powder X-ray Diffraction (PXRD) anhydrous->pxrd refinement Rietveld Refinement pxrd->refinement structure Crystal Structure Determination refinement->structure

Caption: Experimental workflow for the synthesis and crystal structure analysis of anhydrous Gallium(III) sulfate.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Gallium(III) Sulfate (B86663) from Gallium(III) Oxide

This guide provides a comprehensive overview of the synthesis of Gallium(III) sulfate from gallium(III) oxide, a critical process for various applications in research and development, including its use as a precursor in the synthesis of other gallium compounds and its potential in medical applications.[1]

Core Reaction and Stoichiometry

The synthesis of Gallium(III) sulfate from gallium(III) oxide is based on a straightforward acid-base reaction. Gallium(III) oxide (Ga₂O₃), an amphoteric oxide, reacts with sulfuric acid (H₂SO₄) to yield Gallium(III) sulfate (Ga₂(SO₄)₃) and water (H₂O).[2] The balanced chemical equation for this reaction is:

Ga₂O₃(s) + 3H₂SO₄(aq) → Ga₂(SO₄)₃(aq) + 3H₂O(l) [2][3]

The net ionic equation, which illustrates the species directly involved in the reaction, is:

Ga₂O₃(s) + 6H⁺(aq) → 2Ga³⁺(aq) + 3H₂O(l) [2]

Physicochemical Properties of Gallium(III) Sulfate

A summary of the key properties of Gallium(III) sulfate is presented in Table 1. This data is essential for handling, storage, and application of the synthesized compound.

PropertyAnhydrous Gallium(III) Sulfate (Ga₂(SO₄)₃)Gallium(III) Sulfate Octadecahydrate (Ga₂(SO₄)₃·18H₂O)
Molar Mass 427.64 g/mol 751.99 g/mol
Appearance White solid[4]White crystalline solid
Density 3.86 g/cm³[4]Not specified
Melting Point Decomposes at >680 °C[4]Decomposes upon heating
Solubility in Water Slightly soluble[4]Soluble
Hygroscopicity Extremely hygroscopic[5]Hygroscopic, can deliquesce in air[5][6]

Experimental Protocol

This section details the methodology for the synthesis of Gallium(III) sulfate from gallium(III) oxide. The process involves the reaction of the oxide with sulfuric acid, followed by isolation and purification of the product.

Materials and Reagents
Material/ReagentGradeSupplier Recommendation
Gallium(III) Oxide (Ga₂O₃)High Purity (99.99%+)N/A
Sulfuric Acid (H₂SO₄)Concentrated (95-98%)N/A
Deionized WaterHigh PurityN/A
Recommended Apparatus
  • Glass reaction vessel (e.g., beaker or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Condenser (optional, for reactions at elevated temperatures)

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

  • Evaporating dish

  • Desiccator or vacuum oven for drying

Synthesis Procedure
  • Reaction Setup : Carefully add a stoichiometric excess of concentrated sulfuric acid to a reaction vessel containing a pre-weighed amount of gallium(III) oxide. The reaction is exothermic, so the acid should be added slowly, and the vessel may require cooling in an ice bath.

  • Reaction Conditions : The mixture is stirred to ensure complete reaction. Gentle heating (e.g., 70°C) can be applied to increase the reaction rate.[7] The reaction should proceed until all the gallium(III) oxide has dissolved.

  • Isolation of Gallium(III) Sulfate Hydrate (B1144303) : The resulting solution is filtered to remove any unreacted starting material. The clear filtrate is then concentrated by heating to evaporate excess water and acid, leading to a saturated solution.[7] Upon cooling, Gallium(III) sulfate octadecahydrate (Ga₂(SO₄)₃·18H₂O) will crystallize out of the solution.[5][6] The crystals can be collected by filtration.

  • Purification : The purity of the product can be improved by recrystallization. This involves dissolving the crystals in a minimum amount of hot deionized water and then allowing the solution to cool slowly to form purer crystals.

  • Preparation of Anhydrous Gallium(III) Sulfate : The hydrated salt can be converted to the anhydrous form by heating. The octadecahydrate loses water in stages upon heating, with the anhydrous form being obtained at temperatures above 150°C and completely above 310°C.[4] Alternatively, the hydrate can be dried in a vacuum oven.[5][6]

Process Visualization

The overall experimental workflow for the synthesis of Gallium(III) sulfate from gallium(III) oxide is depicted in the following diagram.

SynthesisWorkflow Experimental Workflow for Gallium(III) Sulfate Synthesis Reactants Reactants: Gallium(III) Oxide (Ga₂O₃) Sulfuric Acid (H₂SO₄) Reaction Reaction: Ga₂O₃ + 3H₂SO₄ → Ga₂(SO₄)₃ + 3H₂O (Stirring, Optional Heating) Reactants->Reaction Filtration1 Filtration (Remove unreacted Ga₂O₃) Reaction->Filtration1 Concentration Concentration & Crystallization (Heating and Cooling) Filtration1->Concentration HydratedProduct Gallium(III) Sulfate Hydrate (Ga₂(SO₄)₃·18H₂O) Concentration->HydratedProduct Drying Drying (Heating >150°C or Vacuum) HydratedProduct->Drying AnhydrousProduct Anhydrous Gallium(III) Sulfate (Ga₂(SO₄)₃) Drying->AnhydrousProduct

Caption: Workflow for Gallium(III) Sulfate Synthesis.

Characterization

The identity and purity of the synthesized Gallium(III) sulfate can be confirmed using various analytical techniques:

  • X-ray Diffraction (XRD) : To confirm the crystal structure of the anhydrous or hydrated salt.[4][5]

  • Differential Thermal Analysis (DTA) : To study the thermal decomposition and dehydration processes.[5][6]

Safety and Handling

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction between gallium(III) oxide and sulfuric acid is exothermic and can generate heat.

  • Gallium(III) sulfate is a skin, eye, and respiratory irritant.[4]

Conclusion

The synthesis of Gallium(III) sulfate from gallium(III) oxide is a fundamental laboratory procedure. By carefully controlling the reaction conditions and purification steps, high-purity Gallium(III) sulfate can be obtained in either its hydrated or anhydrous form, suitable for a range of research and development applications.

References

Basic properties of Gallium(III) sulfate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties of Gallium(III) Sulfate (B86663) Hydrate (B1144303) for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the fundamental physicochemical properties of Gallium(III) sulfate hydrate. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of gallium compounds.

Core Physicochemical Properties

Gallium(III) sulfate hydrate is a white, crystalline solid that is hygroscopic in nature.[1][2] It is known to be slightly soluble in water and acidic solutions.[2][3] The hydrated form is typically represented as Ga₂(SO₄)₃·xH₂O, with the octadecahydrate (x≈18) being a common form.[2][4] Upon heating, the hydrated salt loses water in stages and converts to its anhydrous form.[4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of Gallium(III) sulfate hydrate based on available data.

PropertyValueReferences
Molecular Formula Ga₂(SO₄)₃·xH₂O (x≈18)[2][4]
Molecular Weight 427.63 g/mol (anhydrous basis)
Appearance White crystalline solid[2]
Melting Point 105-110 °C
Density 3.86 g/mL at 25 °C
Solubility in Water Slightly soluble[2][3]
Stability Hygroscopic[2]

Potential Applications in Drug Development

While specific applications of Gallium(III) sulfate hydrate in drug development are not extensively documented, the broader class of gallium compounds exhibits significant therapeutic potential. Gallium(III) ions are known to mimic Fe(III) ions, allowing them to interfere with iron-dependent metabolic pathways in pathogenic microorganisms and cancer cells.[5][6] This mechanism underlies the antimicrobial and anticancer properties of various gallium salts, such as gallium nitrate (B79036).[7][8]

Gallium compounds have been investigated for their:

  • Antimicrobial Activity: By disrupting iron metabolism, gallium can inhibit the growth of a wide range of bacteria and has been shown to be effective against biofilms.[5][9][10]

  • Anticancer Activity: Gallium salts have demonstrated anticancer effects by targeting iron-dependent enzymes crucial for tumor cell proliferation, such as ribonucleotide reductase.[1][6]

  • Bioactive Materials: Gallium has been incorporated into bioactive glasses and other materials to impart antibacterial properties and promote osteogenesis.[11][12][13] Gallium(III) sulfate can be a potential precursor for creating such gallium-doped bioactive materials.

Experimental Protocols

Detailed experimental protocols for the characterization of Gallium(III) sulfate hydrate are provided below. These are generalized methods based on standard laboratory procedures for inorganic hydrated salts.

Determination of Water of Hydration

Principle: This method involves heating a known mass of the hydrated salt to a constant weight to remove the water of crystallization. The difference in mass before and after heating allows for the calculation of the number of water molecules per formula unit of the salt.

Methodology:

  • Accurately weigh a clean, dry crucible.

  • Add approximately 1-2 g of Gallium(III) sulfate hydrate to the crucible and record the total mass.

  • Heat the crucible and its contents gently at first, then more strongly, using a Bunsen burner or a furnace. A study on the thermal decomposition of gallium nitrate hydrate suggests that heating up to 350 °C should be sufficient to remove all water from gallium sulfate hydrate.[4]

  • Allow the crucible to cool in a desiccator to prevent rehydration.

  • Weigh the crucible and the anhydrous salt.

  • Repeat the heating, cooling, and weighing steps until a constant mass is achieved.

  • Calculate the mass of water lost and subsequently the number of moles of water per mole of anhydrous Gallium(III) sulfate.

Determination of Melting Point

Principle: The capillary melting point method is a standard technique to determine the temperature at which a solid substance transitions to a liquid. For hydrated salts, this is often the temperature at which the compound decomposes or releases its water of hydration.

Methodology:

  • Ensure the Gallium(III) sulfate hydrate sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar.[14]

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[15]

  • Place the capillary tube in a melting point apparatus.[16][17]

  • Heat the sample at a controlled rate, approximately 1-2 °C per minute, as the expected melting point is approached.[14]

  • Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes liquid. This range represents the melting point.[14][15]

Determination of Solubility

Principle: The solubility of a substance in a particular solvent is determined by preparing a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.

Methodology:

  • Add an excess amount of Gallium(III) sulfate hydrate to a known volume of deionized water in a flask.

  • Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Carefully filter the solution to remove any undissolved solid.

  • Take a known volume of the clear, saturated filtrate and evaporate it to dryness in a pre-weighed evaporating dish.

  • Weigh the evaporating dish with the dry residue.

  • The mass of the residue corresponds to the amount of Gallium(III) sulfate dissolved in the known volume of the filtrate, from which the solubility can be calculated (e.g., in g/100 mL). Barium chloride can be used to test for the presence of sulfate ions in the solution to confirm dissolution.[18][19]

Determination of Density

Principle: The density of a solid can be determined using the pycnometer method, which involves measuring the mass of the solid and the volume it displaces in a liquid of known density in which it is insoluble.

Methodology:

  • Accurately weigh a clean and dry pycnometer.[20][21]

  • Add a known mass of Gallium(III) sulfate hydrate powder to the pycnometer and weigh it again.[20]

  • Fill the pycnometer containing the powder with a liquid of known density in which the salt is insoluble (e.g., a non-polar solvent like toluene (B28343) or xylene). Ensure all air bubbles are removed.[20][22]

  • Weigh the pycnometer with the powder and the liquid.[21]

  • Empty and clean the pycnometer, then fill it with only the non-polar liquid and weigh it.

  • From these weighings, the volume of the displaced liquid, and thus the volume of the solid powder, can be calculated, allowing for the determination of its density (mass/volume).[20][21]

Visualizations

Experimental Workflow for Characterization and Application

The following diagram illustrates a logical workflow for the characterization of Gallium(III) sulfate hydrate and its potential application in the development of bioactive materials.

experimental_workflow cluster_synthesis Synthesis & Procurement cluster_characterization Physicochemical Characterization cluster_application Application in Bioactive Material Development synthesis Synthesis of Ga₂(SO₄)₃·xH₂O wh Determination of Water of Hydration synthesis->wh procurement Procurement of Commercial Sample procurement->wh mp Melting Point Determination wh->mp sol Solubility Analysis mp->sol den Density Measurement sol->den precursor Use as Ga³⁺ Precursor den->precursor bioactive_synthesis Synthesis of Ga-doped Bioactive Glass precursor->bioactive_synthesis bioactive_characterization Characterization of Bioactive Material bioactive_synthesis->bioactive_characterization bio_testing In Vitro Biological Testing (Antimicrobial, Biocompatibility) bioactive_characterization->bio_testing

Caption: Workflow for Gallium(III) Sulfate Hydrate Analysis.

Logical Relationship in Antimicrobial Action of Gallium

The following diagram illustrates the proposed mechanism by which gallium compounds exert their antimicrobial effects by interfering with iron metabolism.

antimicrobial_mechanism cluster_uptake Cellular Uptake cluster_disruption Metabolic Disruption ga_ion Ga³⁺ Ion fe_mimic Mimics Fe³⁺ ga_ion->fe_mimic uptake_pathway Bacterial Iron Uptake Pathways fe_mimic->uptake_pathway fe_proteins Iron-containing Enzymes uptake_pathway->fe_proteins Ga³⁺ binds to inhibition Inhibition of Enzyme Function fe_proteins->inhibition growth_inhibition Bacterial Growth Inhibition inhibition->growth_inhibition

Caption: Gallium's Antimicrobial Mechanism of Action.

References

Navigating the Solubility Landscape of Gallium(III) Sulfate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Gallium(III) sulfate (B86663) in organic solvents. Recognizing the current scarcity of specific quantitative data in publicly accessible literature, this document focuses on delivering a thorough understanding of the theoretical principles governing solubility, detailed experimental protocols for its determination, and the factors influencing the dissolution of this inorganic salt in non-aqueous media. This guide is intended to empower researchers to systematically approach the challenge of incorporating Gallium(III) sulfate into organic-based systems for applications ranging from catalysis to pharmaceutical formulation.

Introduction to Gallium(III) Sulfate and its Solubility

Gallium(III) sulfate, with the chemical formula Ga₂(SO₄)₃, is a white, hygroscopic solid.[1] While its aqueous solubility is documented as slight, its behavior in organic solvents is not well-characterized in existing literature.[1][2] The solubility of an inorganic salt like Gallium(III) sulfate in an organic solvent is a complex interplay of factors including the polarity of the solvent, the lattice energy of the salt, and the solvation energy of the ions. Organometallic forms of gallium are known to be soluble in organic solutions, but this does not directly translate to inorganic salts like the sulfate.[3] Understanding and predicting this solubility is crucial for its application in diverse fields such as organic synthesis, where it can act as a catalyst, and in the development of novel drug delivery systems.[4]

Quantitative Solubility Data

Organic Solvent CategoryRepresentative SolventsExpected Qualitative Solubility of Gallium(III) SulfateRationale
Polar Protic Solvents Methanol, Ethanol, Isopropanol (B130326)Low to Very LowThese solvents can form hydrogen bonds, but the large, highly charged Ga³⁺ and SO₄²⁻ ions are difficult to solvate effectively. Isopropanol has been used to precipitate gallium sulfate from aqueous solutions, indicating its low solubility in this solvent.[5][6]
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrilePotentially Low to ModerateThese solvents have high dipole moments and can solvate cations well. However, the solvation of the large sulfate anion might be less favorable. DMSO is known to dissolve many inorganic salts.
Nonpolar Solvents Hexane, Toluene, Diethyl EtherVery Low to InsolubleThe significant difference in polarity between the ionic salt and the nonpolar solvent results in very weak solute-solvent interactions, making dissolution energetically unfavorable.

Experimental Protocols for Determining Solubility

Accurate determination of Gallium(III) sulfate solubility in organic solvents is essential for any research or development endeavor. The following are detailed methodologies for key experiments.

Gravimetric Method for Solubility Determination

This method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[7][8]

Materials:

  • Gallium(III) sulfate (anhydrous)

  • Organic solvent of interest

  • Thermostatically controlled shaker or magnetic stirrer with heating capabilities

  • Analytical balance (± 0.0001 g)

  • Syringe filters (chemically compatible with the solvent)

  • Oven

  • Desiccator

  • Glassware: Erlenmeyer flasks with stoppers, volumetric flasks, pipettes, weighing bottles.

Procedure:

  • Saturation: Add an excess amount of Gallium(III) sulfate to a known volume of the organic solvent in an Erlenmeyer flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the flask and place it in a thermostatically controlled shaker or on a stirring plate at the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. Constant agitation is necessary.

  • Sample Withdrawal and Filtration: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed (if the experiment is at elevated temperature) pipette with a syringe filter attached to remove any undissolved particles.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry weighing bottle. Record the total weight. Carefully evaporate the solvent in an oven at a temperature below the decomposition temperature of Gallium(III) sulfate and the boiling point of the solvent.

  • Drying and Weighing: Once the solvent is completely evaporated, place the weighing bottle containing the dried Gallium(III) sulfate residue in a desiccator to cool to room temperature. Weigh the bottle on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation: The solubility (S) in grams per 100 mL of solvent can be calculated using the following formula:

    S = (mass of residue / volume of sample withdrawn) * 100

Spectroscopic Method for Gallium Concentration Determination

For lower solubilities or for a more rapid analysis, spectroscopic methods can be employed to determine the concentration of gallium in the saturated solution. This requires a calibration curve.

Materials:

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) instrument.

  • Gallium standard solutions of known concentrations in the organic solvent of interest.

  • Saturated Gallium(III) sulfate solution prepared as described in the gravimetric method (steps 1-3).

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of Gallium(III) sulfate in the chosen organic solvent with accurately known concentrations.

  • Calibration Curve: Analyze the standard solutions using the ICP-OES or AAS instrument to measure the absorbance or emission intensity. Plot a calibration curve of intensity/absorbance versus gallium concentration.

  • Sample Analysis: Dilute the filtered saturated solution of Gallium(III) sulfate with the organic solvent to a concentration that falls within the linear range of the calibration curve.

  • Concentration Determination: Analyze the diluted sample using the same instrumental parameters as for the standards.

  • Calculation: Use the calibration curve to determine the concentration of gallium in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility can then be expressed in terms of molarity or g/L.

Factors Influencing Solubility

The solubility of Gallium(III) sulfate in organic solvents is governed by a complex interplay of thermodynamic and kinetic factors.

  • Solvent Polarity: As a general rule, "like dissolves like." Ionic compounds like Gallium(III) sulfate are more likely to dissolve in polar solvents that can effectively solvate the Ga³⁺ and SO₄²⁻ ions.

  • Lattice Energy: The strong electrostatic forces holding the Ga³⁺ and SO₄²⁻ ions together in the crystal lattice must be overcome for dissolution to occur. A high lattice energy will generally lead to lower solubility.

  • Solvation Energy: The energy released when the ions are surrounded by solvent molecules is the solvation energy. A high solvation energy, resulting from strong ion-dipole interactions, favors dissolution.

  • Temperature: The effect of temperature on solubility depends on the enthalpy of solution. If the dissolution process is endothermic (absorbs heat), solubility will increase with temperature. If it is exothermic (releases heat), solubility will decrease with increasing temperature.

  • Presence of Other Solutes: The presence of other substances in the solvent can affect the solubility of Gallium(III) sulfate through common ion effects or changes in the solvent's properties.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Separation cluster_2 Quantification (Gravimetric) cluster_3 Quantification (Spectroscopic) A Add excess Ga₂(SO₄)₃ to organic solvent B Equilibrate at constant temperature with agitation A->B C Allow excess solid to settle B->C D Withdraw supernatant using a syringe filter C->D E Weigh a known volume of the filtered solution D->E I Prepare calibration standards D->I F Evaporate solvent E->F G Dry residue to constant weight F->G H Calculate solubility G->H J Analyze standards and sample via ICP-OES/AAS I->J K Determine concentration from calibration curve J->K L Calculate solubility K->L

Caption: Experimental workflow for determining the solubility of Gallium(III) sulfate.

Factors Affecting Gallium(III) Sulfate Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_interaction Solute-Solvent Interaction cluster_conditions System Conditions Solubility Ga₂(SO₄)₃ Solubility LatticeEnergy Lattice Energy LatticeEnergy->Solubility -ve correlation SolventPolarity Solvent Polarity SolvationEnergy Solvation Energy SolventPolarity->SolvationEnergy +ve influence SolvationEnergy->Solubility +ve correlation Temperature Temperature Temperature->Solubility depends on ΔH_sol

Caption: Key factors influencing the solubility of Gallium(III) sulfate in organic solvents.

Conclusion

While direct quantitative data on the solubility of Gallium(III) sulfate in organic solvents is currently limited, a systematic approach based on fundamental principles of chemistry and rigorous experimental determination can provide the necessary insights for its successful application. This guide has provided the theoretical framework, detailed experimental protocols, and an overview of the critical factors that researchers, scientists, and drug development professionals need to consider. By following these guidelines, the scientific community can build a more comprehensive understanding of the behavior of Gallium(III) sulfate in non-aqueous environments, paving the way for innovative applications.

References

An In-depth Technical Guide to the Thermal Decomposition Pathway of Gallium(III) Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the thermal decomposition of Gallium(III) sulfate (B86663), intended for researchers, scientists, and professionals in drug development. The document outlines the decomposition pathway from its hydrated form to the final oxide, presents quantitative data in a structured format, details common experimental protocols, and includes visualizations of the process.

Introduction

Gallium(III) sulfate, with the chemical formula Ga₂(SO₄)₃, is a compound of interest in various scientific and industrial fields. Understanding its thermal behavior is crucial for its application in materials synthesis, catalysis, and pharmaceutical development, where thermal stability and decomposition products are critical parameters. The most common form of gallium sulfate is its octadecahydrate, Ga₂(SO₄)₃·18H₂O, which undergoes a multi-stage decomposition upon heating.

Thermal Decomposition Pathway

The thermal decomposition of Gallium(III) sulfate octadecahydrate proceeds through two primary stages: a multi-step dehydration to form the anhydrous salt, followed by the decomposition of the anhydrous salt at higher temperatures to yield gallium(III) oxide.

Stage 1: Dehydration

The initial stage of decomposition involves the removal of the 18 molecules of water of crystallization. This process occurs in multiple, distinct steps over a temperature range of approximately 40°C to 350°C.[1][2] While the exact temperature ranges and mass losses for each of the reported six dehydration steps of Gallium(III) sulfate are not consistently detailed in the literature, a plausible pathway can be inferred from the behavior of analogous trivalent metal sulfates, such as Aluminum(III) sulfate octadecahydrate.

Stage 2: Decomposition of Anhydrous Gallium(III) Sulfate

Following complete dehydration, the resulting anhydrous Gallium(III) sulfate (Ga₂(SO₄)₃) remains stable up to approximately 680-700°C.[1][2] Above this temperature, it decomposes into solid Gallium(III) oxide (Ga₂O₃) and gaseous sulfur trioxide (SO₃). The final solid product, nanocrystalline Gallium(III) oxide, is of particular interest for applications in electronics and catalysis.[1]

The overall decomposition reaction for the anhydrous salt is:

Ga₂(SO₄)₃(s) → Ga₂O₃(s) + 3SO₃(g)

There is also evidence to suggest the formation of an intermediate gallium oxysulfate, Ga₂O(SO₄)₂, during this stage, a phenomenon observed in the decomposition of similar trivalent metal sulfates.

Quantitative Data

The following tables summarize the quantitative data associated with the thermal decomposition of Gallium(III) sulfate.

Table 1: Stepwise Thermal Decomposition of Gallium(III) Sulfate Octadecahydrate

StageTemperature Range (°C)ProcessIntermediate/Final ProductTheoretical Mass Loss (%)
I40 - 350Stepwise loss of 18 H₂OAnhydrous Ga₂(SO₄)₃42.47
II> 700Decomposition of anhydrous saltGallium(III) oxide (Ga₂O₃)31.84 (from anhydrous)

Table 2: Detailed (Illustrative) Dehydration Pathway of a Trivalent Metal Sulfate Octadecahydrate

Note: The following data is based on the well-documented thermal decomposition of Aluminum(III) sulfate octadecahydrate and serves as an illustrative model for the stepwise dehydration of Gallium(III) sulfate octadecahydrate due to the lack of specific published data for the latter.

Dehydration StepTemperature Range (°C)Moles of H₂O LostCumulative Moles of H₂O LostCumulative Mass Loss (%)
1~50 - 1009921.24
2~100 - 15061535.39
3~150 - 35031842.47

Experimental Protocols

The study of the thermal decomposition of Gallium(III) sulfate typically employs thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).

4.1 Thermogravimetric Analysis (TGA)

  • Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Apparatus: A high-precision balance with a sample pan located inside a furnace.

  • Typical Procedure:

    • A small, accurately weighed sample of Ga₂(SO₄)₃·18H₂O (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

    • The crucible is placed on the TGA balance.

    • The furnace is sealed, and a controlled atmosphere is established (e.g., flowing nitrogen or air at a rate of 20-100 mL/min).

    • The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to approximately 1000°C.

    • The mass of the sample is continuously recorded as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperature ranges of decomposition and the corresponding mass losses.

4.2 Differential Thermal Analysis (DTA)

  • Objective: To measure the temperature difference between a sample and an inert reference material as a function of temperature.

  • Apparatus: A furnace containing both a sample and a reference crucible, each with a thermocouple.

  • Typical Procedure:

    • The sample crucible is filled with Ga₂(SO₄)₃·18H₂O, and the reference crucible is filled with an inert material (e.g., calcined alumina).

    • The furnace is subjected to the same temperature program as in TGA.

    • The temperature difference (ΔT) between the sample and the reference is recorded.

    • The DTA curve (ΔT vs. temperature) shows endothermic peaks (for processes like dehydration and decomposition) and exothermic peaks (for processes like crystallization or oxidation).

4.3 Coupled Techniques

For a more detailed analysis of the gaseous decomposition products, TGA-DTA can be coupled with Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR). This allows for the identification of the evolved gases (e.g., H₂O, SO₂, SO₃) at each stage of the decomposition.

Visualizations

Diagram 1: Thermal Decomposition Pathway of Gallium(III) Sulfate

G A Ga₂(SO₄)₃·18H₂O (Gallium(III) Sulfate Octadecahydrate) B Intermediate Hydrates A->B 40-350°C F -18 H₂O (g) C Ga₂(SO₄)₃ (Anhydrous Gallium(III) Sulfate) B->C <350°C D Ga₂O(SO₄)₂ (Gallium Oxysulfate - Proposed) C->D >700°C G - SO₃ (g) E Ga₂O₃ (Gallium(III) Oxide) D->E >700°C H - 2SO₃ (g)

Caption: Decomposition pathway of Ga₂(SO₄)₃·18H₂O.

Diagram 2: Experimental Workflow for Thermal Analysis

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis A Weigh Ga₂(SO₄)₃·18H₂O (5-10 mg) B Place in Alumina Crucible A->B C Load into TGA-DTA Instrument B->C D Heat from RT to 1000°C (e.g., 10°C/min under N₂) C->D E Record Mass Change (TGA) & Heat Flow (DTA) D->E F Identify Evolved Gases (TGA-MS/FTIR) D->F G Analyze Data: - Decomposition Temperatures - Mass Loss - Reaction Enthalpies E->G F->G

Caption: Workflow for TGA-DTA analysis.

References

In-Depth Technical Guide: X-ray Diffraction Analysis of Anhydrous Gallium(III) Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray diffraction (XRD) characteristics of anhydrous Gallium(III) sulfate (B86663) (Ga₂(SO₄)₃). Due to the extremely hygroscopic nature of anhydrous Gallium(III) sulfate, this guide emphasizes appropriate handling and experimental protocols.[1][2] Information on its isostructural analogue, iron(III) sulfate, is included to provide a robust understanding of its crystallographic properties.

Crystallographic Data of Anhydrous Gallium(III) Sulfate

Table 1: Crystallographic Data for Rhombohedral Iron(III) Sulfate (Isostructural to Anhydrous Gallium(III) Sulfate)

ParameterValue
Crystal SystemRhombohedral
Space GroupR-3 (No. 148)
Lattice Parameters (Hexagonal Setting)
a8.23 Å
c22.30 Å
α90°
β90°
γ120°

Data sourced from the Materials Project, based on the work of Christidis and Rentzeperis (1976).

Experimental Protocols

Synthesis of Anhydrous Gallium(III) Sulfate

The synthesis of anhydrous Gallium(III) sulfate is typically achieved through the dehydration of its hydrated form, Gallium(III) sulfate octadecahydrate (Ga₂(SO₄)₃·18H₂O).[1][2]

Materials:

  • Gallium(III) sulfate octadecahydrate (Ga₂(SO₄)₃·18H₂O)

  • Vacuum oven or furnace with temperature control

  • Schlenk flask or similar inert atmosphere vessel

  • High-vacuum line

Procedure:

  • Place a known quantity of Gallium(III) sulfate octadecahydrate into a Schlenk flask.

  • Connect the flask to a high-vacuum line and begin to evacuate the vessel.

  • Gradually heat the sample in the vacuum oven or furnace. The hydrate (B1144303) loses water in stages.[2]

  • Increase the temperature to above 150°C to initiate the formation of the anhydrous form.[2]

  • For complete dehydration, the temperature should be raised to above 310°C.[2]

  • Maintain the sample under vacuum at this temperature for a minimum of 2 hours to ensure all water has been removed.[2]

  • After dehydration, allow the sample to cool to room temperature under vacuum.

  • The resulting anhydrous Gallium(III) sulfate is a white, extremely hygroscopic powder and must be handled under an inert atmosphere (e.g., in a glovebox) to prevent rehydration.[1]

Powder X-ray Diffraction (PXRD) Data Acquisition

Given the hygroscopic nature of anhydrous Gallium(III) sulfate, special precautions must be taken during sample preparation and data acquisition to prevent exposure to atmospheric moisture.

Instrumentation:

  • Powder X-ray diffractometer with a sealed sample holder or an environmental chamber.

  • Inert atmosphere glovebox.

  • Mortar and pestle (agate or zirconia).

  • Low-background sample holder.

Procedure:

  • Sample Preparation (inside a glovebox):

    • Gently grind the anhydrous Gallium(III) sulfate powder using an agate or zirconia mortar and pestle to achieve a fine, uniform particle size.

    • Mount the finely ground powder onto a low-background sample holder. Ensure a flat, smooth surface for the sample.

    • If using a standard sample holder, it must be loaded and sealed within the glovebox using an airtight dome or cover.

  • Instrument Setup and Data Collection:

    • Transfer the sealed sample holder from the glovebox to the diffractometer, minimizing exposure to ambient air.

    • If using an environmental chamber, purge the chamber with a dry, inert gas (e.g., nitrogen or argon) before introducing the sample.

    • Set the desired instrument parameters (e.g., X-ray source, voltage, current, scan range, step size, and counting time). A typical scan range for phase identification is 5-70° 2θ.

    • Initiate the data collection.

  • Data Analysis:

    • The resulting diffraction pattern can be used for phase identification by comparing the peak positions and intensities to crystallographic databases.

    • Given the lack of a specific database entry for anhydrous Ga₂(SO₄)₃, comparison with the pattern of the isostructural Fe₂(SO₄)₃, with adjustments for the different cation, can be a valuable analysis step.

    • Rietveld refinement can be employed for a more detailed structural analysis, using the rhombohedral R-3 space group and the atomic positions of the isostructural iron compound as a starting model.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the key stages in the synthesis and characterization of anhydrous Gallium(III) sulfate.

G cluster_synthesis Synthesis cluster_characterization Characterization start Start: Gallium(III) Sulfate Octadecahydrate heat Dehydration under Vacuum (>310°C) start->heat product Anhydrous Ga₂(SO₄)₃ (Hygroscopic Powder) heat->product glovebox Handling in Inert Atmosphere (Glovebox) product->glovebox Transfer to Inert Environment prepare Sample Preparation: Grinding & Mounting glovebox->prepare xrd Powder X-ray Diffraction Analysis prepare->xrd analysis Data Analysis: Phase Identification & Refinement xrd->analysis

Caption: Workflow for the synthesis and characterization of anhydrous Gallium(III) sulfate.

Logical Workflow for Phase Identification via Powder XRD

This diagram outlines the logical steps involved in identifying a crystalline phase using powder X-ray diffraction data.

G cluster_exp Experimental cluster_analysis Data Analysis sample Crystalline Powder Sample xrd Acquire Powder XRD Pattern sample->xrd process Process Raw Data (Background Subtraction, Peak Search) xrd->process database Compare Peak List (2θ, I) to Crystallographic Database process->database match Identify Matching Phase(s) database->match refine Rietveld Refinement (Optional, for detailed structure) match->refine If further analysis needed result Final Phase Identification & Structural Information match->result Direct Match refine->result

Caption: Logical workflow for phase identification using powder X-ray diffraction.

References

An In-depth Technical Guide to the Properties of Gallium(III) Sulfate (CAS: 13494-91-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and biological interactions of Gallium(III) sulfate (B86663). The information is intended to support research and development activities, particularly in the fields of materials science and drug development, where gallium compounds are showing increasing promise.

Core Properties of Gallium(III) Sulfate

Gallium(III) sulfate, with the CAS number 13494-91-2 for its anhydrous form, is a white solid at room temperature.[1] It is also known as digallium trisulfate.[1] The compound and its hydrated forms are notable for their hygroscopic nature.[2]

Physicochemical Data

The key quantitative properties of anhydrous Gallium(III) sulfate are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 13494-91-2[1]
Molecular Formula Ga₂(SO₄)₃[1]
Molar Mass 427.63 g/mol [1]
Appearance White solid, powder and chunks[1][3]
Density 3.86 g/cm³[1]
Melting Point Decomposes at >680 °C[1]
Solubility in water Slightly soluble[1]

The hydrated form, Gallium(III) sulfate hydrate (B1144303) (CAS: 13780-42-2), exists commonly as the octadecahydrate (Ga₂(SO₄)₃·18H₂O).[1][2] This hydrate loses water upon heating, with the anhydrous form being obtained above 310 °C.[1]

Safety and Handling

Gallium(III) sulfate is classified as a skin and eye irritant and may cause respiratory irritation.[4]

Hazard StatementCode
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/eye protection/face protection.[4]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and application of Gallium(III) sulfate. Below are outlined methodologies derived from available literature.

Synthesis of Gallium(III) Sulfate Hydrate

Method 1: From Gallium Metal

This protocol describes the synthesis of an aqueous solution of Gallium(III) sulfate by direct reaction of gallium metal with sulfuric acid.[5]

  • Materials: Gallium metal, concentrated sulfuric acid (96%), distilled water.[6]

  • Procedure:

    • Place a known quantity of gallium metal into a beaker.

    • Carefully add a small amount of concentrated sulfuric acid to the beaker containing the gallium.[6]

    • Add a small amount of distilled water to initiate the reaction. Hydrogen gas will be produced.[6]

    • To accelerate the reaction, the beaker can be heated on a hot plate to boiling for approximately one hour. A watch glass should be placed over the beaker to minimize evaporation.[6]

    • After the reaction, the excess gallium can be separated from the solution.

    • To obtain the solid hydrate, the resulting solution can be dried in a desiccator over a drying agent such as anhydrous calcium chloride, preferably under vacuum to speed up the process.[6]

Method 2: From Hydroxygallium Diacetate

This method produces the octadecahydrate of Gallium(III) sulfate.[1]

  • Materials: Hydroxygallium diacetate (Ga(CH₃COO)₂OH), Sulfuric acid.

  • Procedure:

    • Mix hydroxygallium diacetate and sulfuric acid in a reaction vessel.

    • Heat the mixture at 90 °C for 2 days. This will produce the octadecahydrate form of Gallium(III) sulfate.[1]

    • To obtain the anhydrous form, the resulting hydrate can be dried in a vacuum for 2 hours.[1]

Purification of Gallium(III) Sulfate

For applications requiring high purity, Gallium(III) sulfate can be purified through recrystallization.

  • Procedure:

    • Dissolve the crude Gallium(III) sulfate in 50% sulfuric acid.

    • Evaporate the solution at 60-70 °C and then cool.

    • Precipitate the purified salt by adding a mixture of ethanol (B145695) and ether.[7]

Biological Activity and Signaling Pathways

Gallium(III) ions exhibit significant biological activity, primarily due to their ability to mimic Iron(III) ions.[8] This mimicry allows gallium to interfere with iron-dependent metabolic processes in both microbes and cancer cells, making it a promising therapeutic agent.[9][10]

Mechanism of Action: Interference with Iron Metabolism

The antimicrobial and anticancer effects of Gallium(III) compounds stem from their ability to disrupt iron homeostasis. Gallium(III) can bind to transferrin, the primary iron transport protein in the blood, and be taken up by cells via transferrin receptors, which are often overexpressed in cancer cells.[7][11] Once inside the cell, gallium interferes with iron-dependent enzymes and processes.[9]

The following diagram illustrates the proposed signaling pathway for the biological activity of Gallium(III) ions.

Gallium_Mechanism_of_Action Proposed Mechanism of Action of Gallium(III) Ions cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Ga(III) Ga(III) Transferrin Transferrin Ga(III)->Transferrin Binds Fe(III) Fe(III) Fe(III)->Transferrin Binds TfR1 Transferrin Receptor 1 Transferrin->TfR1 Binds to receptor Endosome Endosome TfR1->Endosome Internalization Ga(III)_int Intracellular Ga(III) Endosome->Ga(III)_int Release Fe(III)_int Intracellular Fe(III) Endosome->Fe(III)_int Release Ribonucleotide_Reductase Ribonucleotide Reductase (Iron-dependent) Ga(III)_int->Ribonucleotide_Reductase Inhibits Mitochondrial_Function Mitochondrial Function (Iron-dependent) Ga(III)_int->Mitochondrial_Function Inhibits Apoptosis Apoptosis Ga(III)_int->Apoptosis Induces Fe(III)_int->Ribonucleotide_Reductase Activates Fe(III)_int->Mitochondrial_Function Essential for DNA_Synthesis DNA Synthesis Ribonucleotide_Reductase->DNA_Synthesis Required for Cell_Proliferation Cell Proliferation Mitochondrial_Function->Cell_Proliferation Supports DNA_Synthesis->Cell_Proliferation Enables

Caption: Gallium(III) interferes with iron metabolism, leading to inhibition of cell proliferation and induction of apoptosis.

This guide provides a foundational understanding of Gallium(III) sulfate for professionals in research and drug development. The compiled data and protocols aim to facilitate further investigation into the promising applications of this compound.

References

An In-depth Technical Guide to the Synthesis of Gallium(III) Sulfate Octadecahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Gallium(III) sulfate (B86663) octadecahydrate (Ga₂(SO₄)₃·18H₂O), a compound of increasing interest in materials science, catalysis, and medicine.[1] This document details various synthetic routes, experimental protocols, and key quantitative data, tailored for a scientific audience.

Introduction to Gallium(III) Sulfate Octadecahydrate

Gallium(III) sulfate is an inorganic compound with the formula Ga₂(SO₄)₃.[2] It most commonly exists as the hydrate (B1144303), Gallium(III) sulfate octadecahydrate (Ga₂(SO₄)₃·18H₂O), which crystallizes from aqueous solutions at room temperature.[2] This white, crystalline solid is slightly soluble in water and acid.[3][4] Its applications are expanding, with uses as a precursor for other gallium compounds like gallium oxide, as a solid acid catalyst in organic synthesis, and in geological and spectroscopic analysis.[1][3][5]

Synthetic Methodologies

Several methods have been established for the synthesis of Gallium(III) sulfate octadecahydrate. The choice of method often depends on the starting materials, desired purity, and scale of production. The primary routes involve the reaction of a gallium source with sulfuric acid.

Method A: Direct Reaction of Gallium Metal with Sulfuric Acid

This is a direct and common method where metallic gallium is dissolved in sulfuric acid.[2] The reaction can be slow at room temperature and often requires heating to proceed at a reasonable rate.[6] The dissolution of gallium metal in sulfuric acid forms a solution containing hydrated gallium ions ([Ga(H₂O)₆]³⁺) and sulfate ions (SO₄²⁻), from which the octadecahydrate crystallizes upon cooling.[2]

Method B: Reaction of Gallium Compounds with Sulfuric Acid

This approach utilizes gallium compounds, such as gallium hydroxide (B78521) (Ga(OH)₃) or hydroxygallium diacetate (Ga(CH₃COO)₂OH), as the starting material.

  • From Gallium Hydroxide: Gallium hydroxide, which can be precipitated from gallium-containing solutions, reacts readily with sulfuric acid to form a gallium sulfate solution.[1][7] This method is particularly useful for industrial-scale production, especially when starting from waste solutions.[1][7]

  • From Hydroxygallium Diacetate: This method involves mixing hydroxygallium diacetate with sulfuric acid at elevated temperatures (e.g., 90°C) to produce the octadecahydrate.[2]

Experimental Protocols

The following are detailed experimental protocols derived from available literature.

Protocol for Method A: From Gallium Metal
  • Reaction Setup: Place metallic gallium in a suitable reaction vessel (e.g., a beaker).

  • Acid Addition: Add sulfuric acid to cover the gallium. The reaction is not vigorous at room temperature.[6]

  • Heating: Heat the mixture to a gentle boil to accelerate the dissolution of gallium. The solution may become thick with a white precipitate.[6] Additional water and acid can be added if the mixture becomes too thick.[6]

  • Clarification (Optional): If the solution darkens, which can occur with technical-grade acid, a small amount of 3% hydrogen peroxide can be added to clarify the solution.[6]

  • Crystallization: Once the gallium is mostly dissolved, allow the solution to cool to room temperature. Small white crystals of Ga₂(SO₄)₃·18H₂O will form and settle.[2][6]

  • Isolation and Washing: Filter the crystals under vacuum. Wash the collected crystals with a dry solvent like ethanol (B145695) to remove residual acid and water.[6]

  • Drying: Dry the final product under vacuum to yield a fine, nearly free-flowing white powder.[6][8] The hydrate is extremely hygroscopic and can deliquesce in air.[9][10]

Protocol for Method B: From Gallium Hydroxide
  • Preparation of Gallium Hydroxide: Start with a solution containing gallium ions (e.g., from an electrolysis waste stream with a gallium ion concentration of 100–200 g/L).[7] Neutralize the solution with a mineral acid (like HCl) to a pH of approximately 7 to precipitate gallium hydroxide (Ga(OH)₃).[1][7]

  • Washing: Filter and wash the gallium hydroxide precipitate to remove impurities.[7]

  • Reaction: Add the prepared gallium hydroxide to a 2mol/L solution of sulfuric acid to form an aqueous solution of gallium sulfate.[1][7]

  • Concentration: Evaporate the resulting solution at 60–70°C to concentrate it to the point of saturation.[1]

  • Crystallization: Cool the saturated solution to room temperature. For enhanced purification, an organic liquid mixture can be added to promote crystallization.[1] Further cooling in a cooling fluid for 2-4 hours can maximize the yield of crystals.[1]

  • Isolation and Drying: Isolate the crystals by filtration. Dry the crystals in a loft drier at 60–80°C.[1]

  • Final Product: Grind the dried crystals to obtain the final white powder of Gallium(III) sulfate octadecahydrate.[1]

Quantitative Data and Physical Properties

The following tables summarize key quantitative data and physical properties for Gallium(III) sulfate octadecahydrate.

ParameterValueSource
Molecular FormulaGa₂(SO₄)₃·18H₂O[2][9]
Molar Mass445.7 g/mol (anhydrous basis)[2][11]
AppearanceWhite solid/powder[2][6]
Density3.86 g/cm³ (anhydrous)[2][5][12]
Melting PointDecomposes above 680°C (anhydrous)[2]
Purity (Trace Metals Basis)≥99.99%[12]

Table 1: Physical and Chemical Properties

ParameterMethod B (From Ga(OH)₃)Source
Starting Ga³⁺ Concentration100–200 g/L[7]
Sulfuric Acid Concentration2 mol/L[1][7]
Evaporation Temperature60–70°C[1]
Drying Temperature60–80°C[1]
Final Product Purity>99.99%[1]

Table 2: Reaction Conditions for Method B

Visualization of Synthetic Workflow

The general workflow for the synthesis and purification of Gallium(III) sulfate octadecahydrate can be visualized as follows.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation Stage start Gallium Source (Ga metal, Ga(OH)3, etc.) reaction Reaction/ Dissolution start->reaction acid Sulfuric Acid (H2SO4) acid->reaction solution Aqueous Ga2(SO4)3 Solution reaction->solution concentration Evaporation/ Concentration solution->concentration crystallization Cooling & Crystallization concentration->crystallization isolation Filtration & Washing crystallization->isolation drying Drying (Vacuum or Heated) isolation->drying product Final Product: Ga2(SO4)3·18H2O drying->product

Caption: General workflow for the synthesis of Gallium(III) sulfate octadecahydrate.

Characterization

The synthesized Gallium(III) sulfate hydrate and its anhydrous form can be characterized using various analytical techniques. Differential Thermal Analysis (DTA) and X-ray Diffraction (XRD) are commonly used to confirm the composition and crystalline structure.[2][9][10] DTA can determine the water content by identifying the temperatures at which the hydrate loses water, eventually forming the anhydrous salt above 150°C.[2]

References

Gallium(III) Sulfate: An In-depth Technical Guide to Chemical Compatibility for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compatibility considerations for Gallium(III) sulfate (B86663) (Ga₂(SO₄)₃) in the context of pharmaceutical formulation development. Due to the limited availability of direct compatibility studies on Gallium(III) sulfate with a wide range of pharmaceutical excipients and packaging materials, this guide integrates established principles of pharmaceutical compatibility testing, data from analogous trivalent metal sulfates, and general chemical knowledge to provide a robust framework for researchers.

Physicochemical Properties of Gallium(III) Sulfate

Gallium(III) sulfate is a white, crystalline solid that can exist in both anhydrous and hydrated forms. It is sparingly soluble in water and acidic solutions. In aqueous media, the gallium ion exists as the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺. The presence of sulfate ions can lead to the formation of stable sulfato complexes, a process that is enhanced at higher temperatures. It is crucial to consider that Gallium(III) ions are susceptible to hydrolysis in aqueous solutions, particularly at a pH above 3, which can result in the formation of insoluble mono- and polynuclear hydroxide (B78521) species.

Compatibility with Pharmaceutical Excipients

The selection of appropriate excipients is critical to ensure the stability, efficacy, and safety of a pharmaceutical formulation. Potential incompatibilities between Gallium(III) sulfate and common excipients should be thoroughly investigated.

Solid Dosage Forms

For solid dosage forms, key considerations include solid-state interactions and the impact of moisture.

Table 1: Summary of Potential Compatibility of Gallium(III) Sulfate with Common Solid Excipients (Illustrative)

Excipient CategoryExcipient ExamplePotential for InteractionNotes
Diluents/Fillers LactoseLow to ModerateWhile Gallium(III) sulfate does not have an amino group for a Maillard reaction, the hygroscopic nature of both substances could lead to physical instability. The acidic nature of a Gallium(III) sulfate solution could potentially hydrolyze the disaccharide under certain conditions.
MannitolLowGenerally considered inert and less reactive than reducing sugars.
Microcrystalline CelluloseLowA stable and widely used excipient. However, its moisture content should be controlled.
StarchLowGenerally compatible, but moisture content is a key factor.
Binders Povidone (PVP)LowGenerally considered to be chemically inert.
Disintegrants Croscarmellose SodiumLowGenerally compatible.
Lubricants Magnesium Stearate (B1226849)ModerateThe basic nature of magnesium stearate could potentially interact with the acidic Gallium(III) sulfate, especially in the presence of moisture, leading to the formation of insoluble gallium hydroxides.
Liquid and Semi-Solid Dosage Forms

In aqueous formulations, the pH of the solution is a critical parameter influencing the stability of Gallium(III) sulfate. Hydrolysis to insoluble hydroxides is a primary concern.

Table 2: Summary of Potential Compatibility of Gallium(III) Sulfate with Common Liquid/Semi-Solid Excipients (Illustrative)

Excipient CategoryExcipient ExamplePotential for InteractionNotes
Solvents Purified WaterHigh (pH-dependent)Hydrolysis is likely at pH > 3. Acidic buffers may be required to maintain solubility and stability.
EthanolModerateMay alter the solubility of Gallium(III) sulfate.
Propylene GlycolLow to ModerateGenerally a stable solvent, but its effect on the solubility of Gallium(III) sulfate should be evaluated.
Buffering Agents Citrate BufferHighGallium(III) forms stable complexes with citrate, which can enhance its solubility and stability.
Phosphate BufferHighPotential for precipitation of insoluble gallium phosphates.
Preservatives Benzyl AlcoholLowGenerally compatible.
ParabensLowGenerally compatible.

Compatibility with Container Materials

The choice of primary packaging is crucial to prevent interactions that could compromise the drug product's quality. Leaching of substances from the container into the formulation or sorption of the active ingredient onto the container surface are potential risks.

Table 3: Summary of Potential Compatibility of Gallium(III) Sulfate with Common Container Materials (Illustrative)

MaterialTypePotential for InteractionNotes
Glass Type I BorosilicateLowGenerally the most inert and preferred material for parenteral preparations.
Type II and IIIModerateHigher potential for ion exchange and leaching compared to Type I glass, especially with acidic solutions.
Plastics High-Density Polyethylene (HDPE)Low to ModerateGenerally resistant to acidic solutions. Leaching of additives should be assessed.
Low-Density Polyethylene (LDPE)ModerateMay have higher permeability to gases and potential for leaching of plasticizers compared to HDPE.
Polypropylene (PP)Low to ModerateGood chemical resistance. Leaching of additives should be evaluated.
Polyvinyl Chloride (PVC)HighHigh potential for leaching of plasticizers, especially with certain formulations.

Experimental Protocols for Compatibility Studies

A systematic approach is necessary to evaluate the chemical and physical compatibility of Gallium(III) sulfate with formulation components.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of Gallium(III) sulfate and to develop stability-indicating analytical methods.

Protocol 1: Forced Degradation of Gallium(III) Sulfate

  • Preparation of Stock Solution: Prepare a stock solution of Gallium(III) sulfate in purified water or a suitable acidic buffer.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 1N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 1N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid Gallium(III) sulfate to dry heat at 105°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified duration.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method to quantify the remaining Gallium(III) and detect any degradation products.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Photodegradation Photodegradation Stock Solution->Photodegradation HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal Degradation Thermal Degradation Thermal Degradation->HPLC Analysis Photodegradation->HPLC Analysis Solid Gallium(III) Sulfate Solid Gallium(III) Sulfate Solid Gallium(III) Sulfate->Thermal Degradation

Caption: Workflow for Forced Degradation Studies of Gallium(III) Sulfate.

Excipient Compatibility Studies

Binary mixtures of Gallium(III) sulfate and selected excipients are prepared and subjected to accelerated stability conditions.

Protocol 2: Solid-State Excipient Compatibility

  • Sample Preparation: Prepare binary mixtures of Gallium(III) sulfate and each excipient in a 1:1 ratio (w/w). Also, prepare a "wet" mixture by adding 5% w/w of water.

  • Storage Conditions: Store the mixtures in sealed glass vials at 40°C/75% RH for 4 weeks.

  • Analytical Techniques:

    • Visual Observation: Observe for any changes in color or physical state.

    • Differential Scanning Calorimetry (DSC): Analyze for changes in thermal events (melting point, new peaks) that may indicate an interaction.

    • Fourier-Transform Infrared Spectroscopy (FTIR): Look for shifts or the appearance of new peaks, suggesting chemical interaction.

    • High-Performance Liquid Chromatography (HPLC): Quantify the amount of Gallium(III) sulfate and detect any new peaks corresponding to degradation products.

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Binary Mixture (1:1) Binary Mixture (1:1) 40°C / 75% RH (4 weeks) 40°C / 75% RH (4 weeks) Binary Mixture (1:1)->40°C / 75% RH (4 weeks) Wet Mixture (+5% water) Wet Mixture (+5% water) Wet Mixture (+5% water)->40°C / 75% RH (4 weeks) Visual Observation Visual Observation 40°C / 75% RH (4 weeks)->Visual Observation DSC DSC 40°C / 75% RH (4 weeks)->DSC FTIR FTIR 40°C / 75% RH (4 weeks)->FTIR HPLC HPLC 40°C / 75% RH (4 weeks)->HPLC

Caption: Experimental Workflow for Solid-State Excipient Compatibility.

Container Compatibility Studies

This involves storing the final formulation in the proposed container closure systems and monitoring for any changes.

Protocol 3: Container Compatibility Assessment

  • Formulation Preparation: Prepare the final liquid formulation of Gallium(III) sulfate.

  • Filling and Storage: Fill the formulation into the selected container closure systems (e.g., Type I glass vials with elastomeric stoppers, HDPE bottles). Store at accelerated (40°C/75% RH) and long-term (25°C/60% RH) stability conditions.

  • Testing Schedule: Test samples at initial, 1, 3, and 6-month time points.

  • Analytical Tests:

    • Assay of Gallium(III) sulfate: To check for sorption.

    • Appearance: Visual inspection for color change or precipitation.

    • pH: To monitor any changes.

    • Extractables and Leachables: Analyze the formulation for any compounds that may have leached from the container material using techniques like GC-MS or LC-MS.

Biological Interactions of Gallium(III)

The therapeutic and antimicrobial effects of gallium compounds are often attributed to their ability to interfere with iron metabolism. Gallium(III) (Ga³⁺) and iron(III) (Fe³⁺) have similar ionic radii and chemical properties, allowing Ga³⁺ to act as an iron mimetic.[1] This "Trojan horse" strategy allows gallium to be taken up by cells and microorganisms through iron transport pathways.[2] Once inside, Ga³⁺ cannot be reduced under physiological conditions, unlike Fe³⁺, thereby disrupting essential iron-dependent enzymatic processes.[2] For instance, gallium can inhibit ribonucleotide reductase, a key enzyme in DNA synthesis.[1]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ga³⁺ Ga³⁺ Transferrin Transferrin Ga³⁺->Transferrin Fe³⁺ Fe³⁺ Fe³⁺->Transferrin Transferrin Receptor Transferrin Receptor Transferrin->Transferrin Receptor Binds Ga³⁺ Uptake Ga³⁺ Uptake Ribonucleotide Reductase Ribonucleotide Reductase Ga³⁺ Uptake->Ribonucleotide Reductase Inhibits DNA Synthesis DNA Synthesis Ribonucleotide Reductase->DNA Synthesis Required for Cell Membrane Cell Membrane Transferrin Receptor->Ga³⁺ Uptake Internalization

Caption: Gallium(III) Interference with Iron Metabolism Pathway.

Conclusion

While direct and comprehensive chemical compatibility data for Gallium(III) sulfate in pharmaceutical formulations is not extensively published, this guide provides a foundational framework for researchers. By applying the principles of forced degradation, systematic excipient and container compatibility testing, and leveraging knowledge from analogous trivalent metal sulfates, drug development professionals can effectively assess and mitigate potential stability risks. The unique interaction of gallium with iron metabolism offers therapeutic potential, and understanding this mechanism is key to its rational drug design. Future studies are warranted to generate specific quantitative data to further refine the formulation strategies for Gallium(III) sulfate-based therapeutics.

References

Spectroscopic Characterization of Gallium(III) Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the spectroscopic characterization of Gallium(III) sulfate (B86663) (Ga₂(SO₄)₃), a compound of interest in various scientific fields, including catalysis and drug development. This document details the experimental protocols for analyzing Gallium(III) sulfate using Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS). Quantitative spectroscopic data, including characteristic infrared absorption bands, Raman shifts, and core-level binding energies, are summarized in structured tables. Furthermore, this guide elucidates the mechanism of action of gallium compounds in oncology, with a focus on their role as anticancer agents. A signaling pathway diagram illustrates the cellular uptake and apoptotic mechanisms induced by gallium(III) ions.

Introduction

Gallium(III) sulfate, Ga₂(SO₄)₃, is an inorganic compound that exists as a white, hygroscopic solid.[1] It is typically synthesized by the reaction of a gallium source, such as gallium hydroxide (B78521) or gallium oxide, with sulfuric acid.[1] The hydrated form, Ga₂(SO₄)₃·18H₂O, is commonly produced and can be dehydrated at elevated temperatures.[1] The characterization of Gallium(III) sulfate is crucial for its application in various fields. In materials science, it serves as a precursor for the synthesis of other gallium compounds. In the pharmaceutical industry, gallium-containing compounds have garnered significant attention for their therapeutic potential, particularly as antineoplastic agents. This guide provides a comprehensive summary of the spectroscopic techniques used to characterize Gallium(III) sulfate, along with detailed experimental methodologies and a discussion of its relevance in drug development.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations. For Gallium(III) sulfate, the FT-IR spectrum is dominated by the vibrational modes of the sulfate anion (SO₄²⁻).

Quantitative Data: FT-IR Spectroscopy

The infrared spectrum of solid Gallium(III) sulfate is characterized by the fundamental vibrational modes of the sulfate ion. The coordination of the sulfate ion to the Gallium(III) cation can lead to a splitting of the degenerate vibrational modes. The expected absorption bands for anhydrous Gallium(III) sulfate are summarized in the table below.

Wavenumber (cm⁻¹)Vibrational ModeDescription
~1130 - 1200ν₃ (asymmetric stretching)Strong, often split into multiple bands
~980 - 1000ν₁ (symmetric stretching)Weak to medium, may become IR active upon coordination
~610 - 680ν₄ (bending)Medium to strong, may be split
~450 - 500ν₂ (bending)Weak
Below 400Ga-O stretchingLattice vibrations
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the FT-IR analysis of solid Gallium(III) sulfate.

Materials:

  • Anhydrous Gallium(III) sulfate powder

  • Spectroscopic grade potassium bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation: In a dry environment (e.g., a glove box or under a nitrogen atmosphere) to minimize moisture absorption, weigh approximately 1-2 mg of anhydrous Gallium(III) sulfate and 100-200 mg of dry KBr powder.

  • Grinding: Transfer the Gallium(III) sulfate and KBr to an agate mortar. Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained.

  • Pellet Formation: Assemble the pellet die. Carefully transfer the ground powder into the die and distribute it evenly.

  • Pressing: Place the die into the hydraulic press. Apply a pressure of 7-10 tons for 2-3 minutes.

  • Pellet Release: Carefully release the pressure and disassemble the die to retrieve the translucent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded under the same conditions and subtracted from the sample spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis FT-IR Analysis weigh Weigh Ga₂(SO₄)₃ and KBr grind Grind in Agate Mortar weigh->grind load_die Load Die grind->load_die press Apply Pressure (7-10 tons) load_die->press acquire_sample Acquire Sample Spectrum press->acquire_sample acquire_bg Acquire Background (KBr only) acquire_bg->acquire_sample process Process Data (Baseline Correction, etc.) acquire_sample->process

FT-IR Experimental Workflow

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds.

Quantitative Data: Raman Spectroscopy

The Raman spectrum of solid Gallium(III) sulfate is also dominated by the vibrational modes of the sulfate ion. The selection rules for Raman spectroscopy differ from those of IR spectroscopy, providing complementary information.

Raman Shift (cm⁻¹)Vibrational ModeDescription
~990 - 1010ν₁ (symmetric stretching)Very strong, sharp peak
~1100 - 1200ν₃ (asymmetric stretching)Weak to medium, may be split
~610 - 680ν₄ (bending)Medium, may be split
~450 - 500ν₂ (bending)Medium, may be split
Below 400Ga-O stretching & Lattice modesMultiple peaks
Experimental Protocol: Raman Spectroscopy

This protocol outlines the procedure for acquiring a Raman spectrum of solid Gallium(III) sulfate powder.

Materials:

  • Anhydrous Gallium(III) sulfate powder

  • Microscope slide or a suitable sample holder

  • Raman spectrometer with a laser source (e.g., 532 nm or 785 nm)

Procedure:

  • Sample Preparation: Place a small amount of the anhydrous Gallium(III) sulfate powder onto a clean microscope slide. Gently press the powder to create a flat surface.

  • Instrument Setup:

    • Turn on the Raman spectrometer and allow the laser to stabilize.

    • Select the appropriate laser wavelength and power. A lower laser power should be used initially to avoid sample degradation.

    • Focus the laser onto the sample surface using the microscope objective.

  • Data Acquisition:

    • Acquire the Raman spectrum over the desired spectral range (e.g., 100-3500 cm⁻¹).

    • The acquisition time and number of accumulations should be optimized to obtain a good signal-to-noise ratio.

    • It is advisable to collect spectra from multiple spots on the sample to ensure homogeneity.

  • Data Processing: Process the acquired spectra to remove any background fluorescence and to perform cosmic ray rejection if necessary.

Raman_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_analysis Raman Analysis mount_sample Mount Ga₂(SO₄)₃ Powder on a Slide focus Focus Laser on Sample mount_sample->focus laser_on Stabilize Laser laser_on->focus acquire_spectrum Acquire Spectrum focus->acquire_spectrum process_data Process Data (Background Subtraction) acquire_spectrum->process_data

Raman Spectroscopy Workflow

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Quantitative Data: XPS

The XPS analysis of Gallium(III) sulfate provides information on the binding energies of the core-level electrons of gallium, sulfur, and oxygen. These binding energies are indicative of the chemical environment of each element.

ElementCore LevelBinding Energy (eV)
Gallium (Ga)Ga 2p₃/₂~1118.5 - 1119.5
Ga 3d~20.5 - 21.5
Sulfur (S)S 2p~169.0 - 170.0
Oxygen (O)O 1s~532.0 - 533.0
Experimental Protocol: XPS

This protocol describes the general procedure for the XPS analysis of solid Gallium(III) sulfate powder.

Materials:

  • Anhydrous Gallium(III) sulfate powder

  • XPS sample holder (stub)

  • Double-sided adhesive carbon tape

  • Spatula

Procedure:

  • Sample Mounting:

    • Place a piece of double-sided adhesive carbon tape onto the XPS sample holder.

    • Carefully press the Gallium(III) sulfate powder onto the carbon tape to create a thin, uniform layer.

    • Gently blow off any excess powder with a stream of dry nitrogen.

  • Introduction to Vacuum: Introduce the sample holder into the XPS instrument's load-lock chamber and evacuate to high vacuum.

  • Data Acquisition:

    • Transfer the sample to the analysis chamber.

    • Acquire a survey spectrum to identify the elements present on the surface.

    • Acquire high-resolution spectra for the Ga 2p, S 2p, and O 1s regions to determine the chemical states and to perform quantitative analysis.

    • A low-energy electron flood gun may be used for charge compensation if the sample is insulating.

  • Data Analysis:

    • The binding energy scale should be calibrated using the C 1s peak of adventitious carbon at 284.8 eV.

    • Perform peak fitting of the high-resolution spectra to determine the binding energies and relative atomic concentrations of the elements.

XPS_Workflow cluster_prep Sample Preparation cluster_vacuum Vacuum System cluster_analysis XPS Analysis mount_sample Mount Powder on Carbon Tape load_lock Introduce to Load-Lock mount_sample->load_lock analysis_chamber Transfer to Analysis Chamber load_lock->analysis_chamber survey_scan Acquire Survey Spectrum analysis_chamber->survey_scan high_res_scan Acquire High-Resolution Spectra (Ga, S, O) survey_scan->high_res_scan data_analysis Analyze Data (Peak Fitting) high_res_scan->data_analysis

XPS Experimental Workflow

Application in Drug Development: Anticancer Mechanism of Gallium(III)

Gallium(III) compounds have shown promise as anticancer agents due to the chemical similarity between Ga(III) and Fe(III). Cancer cells have a high requirement for iron to support their rapid proliferation and express high levels of the transferrin receptor to facilitate iron uptake. Gallium(III) can effectively mimic Fe(III) and interfere with iron metabolism, leading to the inhibition of tumor growth.

The proposed mechanism of action involves several key steps:

  • Binding to Transferrin: In the bloodstream, Ga(III) binds to the iron-transport protein transferrin.

  • Cellular Uptake: The Ga(III)-transferrin complex is recognized by and binds to the transferrin receptor on the surface of cancer cells. The complex is then internalized via endocytosis.

  • Inhibition of Ribonucleotide Reductase: Intracellularly, Ga(III) can inhibit the iron-dependent enzyme ribonucleotide reductase, which is essential for DNA synthesis and repair. This leads to a depletion of the deoxynucleotide pool and cell cycle arrest.

  • Induction of Apoptosis: The disruption of cellular iron homeostasis and the inhibition of key enzymes can trigger the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases, leading to programmed cell death.

Gallium_Anticancer_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Ga3 Ga³⁺ GaTf Ga³⁺-Transferrin Complex Ga3->GaTf Binds Tf Transferrin Tf->GaTf TfR Transferrin Receptor GaTf->TfR Binds Endosome Endosome TfR->Endosome Internalization Ga_intracellular Intracellular Ga³⁺ Endosome->Ga_intracellular Release RNR Ribonucleotide Reductase Ga_intracellular->RNR Inhibits Mitochondrion Mitochondrion Ga_intracellular->Mitochondrion Induces stress DNA_synthesis DNA Synthesis RNR->DNA_synthesis Required for Apoptosis Apoptosis DNA_synthesis->Apoptosis Inhibition leads to Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspase Activation Cytochrome_c->Caspases Activates Caspases->Apoptosis Executes

Anticancer Signaling Pathway of Gallium(III)

Conclusion

The spectroscopic characterization of Gallium(III) sulfate by FT-IR, Raman, and XPS provides a comprehensive understanding of its chemical structure and composition. The vibrational spectra are dominated by the characteristic modes of the sulfate anion, with shifts and splitting indicative of its coordination to the Ga(III) cation. XPS confirms the +3 oxidation state of gallium and the chemical environment of the constituent elements. This detailed characterization is essential for the quality control and development of Gallium(III) sulfate for its various applications, including its promising role in the design of novel anticancer therapeutics that exploit the unique biochemical properties of gallium.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Gallium Nitride (GaN) Powder from Gallium(III) Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium Nitride (GaN) is a wide-bandgap semiconductor material with exceptional properties, including high electron mobility, high breakdown voltage, and excellent thermal stability.[1][2][3] These characteristics make it highly valuable in a variety of applications, such as high-frequency and high-power electronics, optoelectronic devices like LEDs and laser diodes, and advanced sensors. While various methods exist for GaN synthesis, the use of Gallium(III) sulfate (B86663) as a precursor offers a promising route for producing GaN powders. This method involves the thermal decomposition of Gallium(III) sulfate in an ammonia (B1221849) atmosphere, which can be a more straightforward and potentially scalable approach compared to others.

This document provides detailed application notes and experimental protocols for the synthesis of GaN powder using Gallium(III) sulfate as a precursor, based on established research.

Principle of Synthesis

The synthesis of Gallium Nitride from Gallium(III) sulfate is primarily achieved through a high-temperature reaction in a controlled ammonia atmosphere. The overall process can be summarized in two main stages:

  • Thermal Decomposition of Gallium(III) Sulfate: Initially, Gallium(III) sulfate (Ga₂(SO₄)₃) is thermally decomposed to form an intermediate gallium oxide, typically gamma-gallium oxide (γ-Ga₂O₃).

  • Nitridation of Gallium Oxide: The resulting gallium oxide intermediate then reacts with ammonia (NH₃) at elevated temperatures to form Gallium Nitride (GaN).

Research indicates that the conversion of γ-Ga₂O₃ to GaN is a stepwise process that proceeds through an amorphous gallium oxynitride intermediate.[4][5]

Experimental Data

The following table summarizes the key experimental parameters and results for the synthesis of GaN powder from Gallium(III) sulfate.

ParameterValue/RangeNotes
PrecursorGallium(III) sulfate (Ga₂(SO₄)₃)High purity grade is recommended.
Reaction AtmosphereFlowing Ammonia (NH₃)Acts as the nitrogen source for nitridation.
Temperature Range500 - 1100 °CThe conversion to GaN occurs within this range.[4][5]
Intermediate Productγ-Ga₂O₃Formed from the decomposition of the sulfate salt.[4]
Final ProductGallium Nitride (GaN) powderHexagonal wurtzite structure is typically obtained.
CharacterizationX-Ray Diffraction (XRD)To confirm the crystal structure of the final product.
Optical PropertiesPhotoluminescence (PL)Emission peak typically observed around 363 nm.[4]

Experimental Protocol

This protocol outlines the steps for the synthesis of GaN powder from Gallium(III) sulfate in a laboratory setting.

Materials and Equipment:

  • Gallium(III) sulfate (Ga₂(SO₄)₃) powder

  • High-purity ammonia (NH₃) gas

  • Inert gas (e.g., Nitrogen, Argon) for purging

  • Tube furnace with temperature control (capable of reaching at least 1100 °C)

  • Quartz or alumina (B75360) boat

  • Quartz tube for the furnace

  • Gas flow controllers

  • Exhaust system with appropriate scrubbing for ammonia

Procedure:

  • Sample Preparation:

    • Place a known amount of Gallium(III) sulfate powder into a quartz or alumina boat.

    • Position the boat in the center of the quartz tube within the tube furnace.

  • System Purging:

    • Seal the quartz tube and purge the system with an inert gas (e.g., Nitrogen) for at least 30 minutes to remove any residual air and moisture.

  • Reaction Initiation:

    • While maintaining a slow flow of inert gas, begin heating the furnace to the desired initial temperature (e.g., 500 °C) at a controlled ramp rate (e.g., 10 °C/min).

    • Once the initial temperature is reached, switch the gas flow from the inert gas to ammonia (NH₃) at a controlled flow rate.

  • Nitridation Process:

    • Increase the furnace temperature to the final reaction temperature (e.g., 900-1100 °C) at a controlled ramp rate (e.g., 5-10 °C/min).

    • Hold the temperature at the final setpoint for a specified duration (e.g., 2-4 hours) to ensure complete conversion to GaN.

  • Cooling and Collection:

    • After the reaction is complete, switch the gas flow back to the inert gas.

    • Turn off the furnace and allow it to cool down to room temperature naturally under the inert atmosphere.

    • Once cooled, carefully remove the boat containing the synthesized GaN powder.

Safety Precautions:

  • Ammonia is a toxic and corrosive gas. This experiment must be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Ensure the exhaust gas is properly scrubbed to neutralize the unreacted ammonia.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction start Start prep_sample Prepare Gallium(III) Sulfate Sample in Boat start->prep_sample place_sample Place Boat in Tube Furnace prep_sample->place_sample purge Purge System with Inert Gas place_sample->purge heat_initial Heat to Initial Temperature (e.g., 500°C) purge->heat_initial switch_to_nh3 Introduce Ammonia Gas Flow heat_initial->switch_to_nh3 heat_final Ramp to Final Temperature (900-1100°C) switch_to_nh3->heat_final hold Hold at Temperature for 2-4 hours heat_final->hold switch_to_inert Switch Back to Inert Gas hold->switch_to_inert cool Cool Down to Room Temperature switch_to_inert->cool collect Collect GaN Powder cool->collect end End collect->end

Caption: Experimental workflow for GaN synthesis.

Reaction Pathway

reaction_pathway reactant Gallium(III) Sulfate Ga₂(SO₄)₃ intermediate1 gamma-Gallium Oxide γ-Ga₂O₃ reactant->intermediate1  Thermal Decomposition (500-700°C) intermediate2 Amorphous Gallium Oxynitride GaOₓNᵧ intermediate1->intermediate2  Nitridation with NH₃ (>700°C) product Gallium Nitride GaN intermediate2->product  Further Nitridation (>800°C)

Caption: Reaction pathway from Gallium(III) sulfate to GaN.

Characterization of Synthesized GaN

The synthesized GaN powder should be characterized to confirm its identity and quality.

  • X-Ray Diffraction (XRD): This is the primary technique to verify the crystalline structure of the final product. The diffraction pattern should match the standard pattern for hexagonal wurtzite GaN.

  • Photoluminescence (PL) Spectroscopy: PL analysis can provide information about the optical quality of the GaN powder. A strong band-edge emission peak around 363 nm and the absence of a broad yellow luminescence band are indicative of high-quality GaN.[4]

  • Scanning Electron Microscopy (SEM): SEM can be used to examine the morphology and particle size of the synthesized GaN powder.

Conclusion

The synthesis of Gallium Nitride from Gallium(III) sulfate is a viable method for producing GaN powders with good optical properties. The process relies on the thermal decomposition of the sulfate precursor to an oxide intermediate, followed by nitridation in an ammonia atmosphere. By carefully controlling the reaction temperature, atmosphere, and duration, high-quality GaN can be synthesized. This method provides a valuable alternative for researchers and scientists working on the development of GaN-based materials and devices.

References

Application Notes and Protocols for Gallium(III) Sulfate in Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deposition of gallium-based thin films using Gallium(III) sulfate (B86663) as a precursor. The focus is on solution-based deposition techniques, which offer advantages in terms of cost-effectiveness and scalability. Additionally, the biomedical applications of these films, particularly relevant to drug development, are highlighted.

Introduction to Gallium-Based Thin Films

Gallium oxide (Ga₂O₃) is an ultra-wide bandgap semiconductor with exceptional thermal and chemical stability.[1] These properties make Ga₂O₃ thin films promising for a variety of applications, including high-power electronics, deep-ultraviolet photodetectors, and gas sensors.[1][2] In the biomedical field, gallium-based materials are gaining attention for their antimicrobial properties and potential use in drug delivery systems and biocompatible coatings.[3][4] Gallium's ability to interfere with iron metabolism in bacteria makes it an effective antimicrobial agent.[5][6]

While various deposition techniques exist for fabricating gallium oxide thin films, solution-based methods such as electrodeposition and sol-gel offer a versatile and low-cost alternative to vapor-phase techniques.[7] Gallium(III) sulfate is a readily available and water-soluble precursor suitable for these aqueous deposition methods.

Thin Film Deposition using Gallium(III) Sulfate

This section details the experimental protocols for depositing gallium oxide thin films from a Gallium(III) sulfate precursor.

Electrodeposition of Gallium Oxide Thin Films

Electrodeposition is a technique that uses an electric current to reduce dissolved metal cations to form a coherent metal or metal oxide film on a conductive substrate.

Experimental Protocol:

  • Electrolyte Preparation: Prepare an aqueous solution of Gallium(III) sulfate (Ga₂(SO₄)₃) and hydrogen peroxide (H₂O₂). The H₂O₂ acts as an oxygen source.[8] A typical concentration is 0.05 M Ga₂(SO₄)₃ and 0.1 M H₂O₂ in deionized water.

  • Substrate Preparation: Use a conductive substrate, such as fluorine-doped tin oxide (FTO) coated glass. Clean the substrate sequentially in an ultrasonic bath with acetone, ethanol, and deionized water.

  • Electrochemical Cell Setup: Employ a three-electrode system with the FTO-coated glass as the working electrode, a platinum wire or foil as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Deposition: Immerse the electrodes in the electrolyte solution at room temperature. Apply a constant cathodic potential, typically around -1.0 V vs. SCE, for a set duration (e.g., 30-60 minutes).[8]

  • Post-Deposition Treatment: After deposition, rinse the film with deionized water and dry it in air. The as-deposited film is typically gallium oxyhydroxide (GaOOH).[8]

  • Annealing: To convert the gallium oxyhydroxide to gallium oxide (Ga₂O₃), anneal the film in a furnace. A typical annealing process is at 500-600°C in ambient air for 1-2 hours.[8]

Quantitative Data for Electrodeposited Gallium Oxide Thin Films:

ParameterValueReference
PrecursorGallium(III) sulfate (Ga₂(SO₄)₃)[8]
SubstrateFTO-coated glass[8]
Deposition Voltage-1.0 V vs. SCE[8]
Deposition Time30 - 60 minutes[8]
As-deposited FilmGallium oxyhydroxide (GaOOH)[8]
O/Ga Ratio (as-deposited)~2.0[8]
Annealing Temperature500 - 600 °C[8]
Final Film CompositionGallium Oxide (Ga₂O₃)[8]
Film Thickness~0.2 µm[8]
Optical Transmittance~80% in the visible range[8]

Experimental Workflow for Electrodeposition:

G cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Treatment prep_electrolyte Prepare Electrolyte: 0.05M Ga₂(SO₄)₃ 0.1M H₂O₂ setup_cell Set up 3-electrode cell prep_electrolyte->setup_cell prep_substrate Clean Substrate: FTO-coated glass prep_substrate->setup_cell electrodeposit Electrodeposit: -1.0V vs. SCE 30-60 min setup_cell->electrodeposit rinse_dry Rinse and Dry electrodeposit->rinse_dry anneal Anneal: 500-600°C, 1-2h rinse_dry->anneal final_film Final Ga₂O₃ Thin Film anneal->final_film G cluster_prep Preparation cluster_deposition Deposition cluster_final Finalization prep_sol Prepare Sol: Ga₂(SO₄)₃ in solvent coat Coat Substrate (Spin or Dip) prep_sol->coat prep_substrate Clean Substrate prep_substrate->coat dry Dry/Pre-heat (100-150°C) coat->dry dry->coat Repeat for thicker film anneal Anneal (500-900°C) dry->anneal final_film Ga₂O₃ Thin Film anneal->final_film G Ga_ion Ga³⁺ Ion Fe_uptake Bacterial Iron (Fe³⁺) Uptake Pathway Ga_ion->Fe_uptake Mimics Fe³⁺ Bacterial_cell Bacterial Cell Fe_uptake->Bacterial_cell Fe_metabolism Essential Iron Metabolism Bacterial_cell->Fe_metabolism Incorporates Ga³⁺ Inhibition Inhibition Bacterial_cell->Inhibition Ga³⁺ disrupts Redox_cycling Redox Cycling Fe_metabolism->Redox_cycling Requires Bacterial_growth Bacterial Growth and Proliferation Redox_cycling->Bacterial_growth Enables Inhibition->Fe_metabolism Inhibition->Redox_cycling

References

Application Notes and Protocols for Gallium(III) Sulfate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium(III) sulfate (B86663) (Ga₂(SO₄)₃) nanoparticles are emerging as a promising class of nanomaterials in the biomedical field. Their therapeutic potential stems from the unique properties of the gallium(III) ion (Ga³⁺), which closely mimics the ferric iron ion (Fe³⁺). This mimicry allows gallium to disrupt essential iron-dependent metabolic pathways in pathogenic microorganisms and cancer cells, leading to antimicrobial and anticancer effects.[1][2][3][4][5] The nanoparticle formulation of gallium sulfate offers advantages such as improved bioavailability, controlled release, and enhanced targeting capabilities.[6][7][8][9]

These application notes provide an overview of the synthesis, characterization, and biomedical applications of gallium(III) sulfate nanoparticles, along with detailed experimental protocols. Due to the limited availability of literature specifically on Gallium(III) sulfate nanoparticles, some of the presented protocols and data are adapted from studies on closely related gallium-based nanoparticles.

Data Presentation

Table 1: Physicochemical Properties of Gallium-Based Nanoparticles
Nanoparticle TypeSynthesis MethodAverage Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
Gallium Nanoparticles (GaNPs)Hot-Injection15 (10-24 range)Not ReportedNot Reported[6][10]
Colloidal Gallium NanoparticlesColloidal Synthesis12-46Not Reported0.07-0.08[11]
Gallium Protoporphyrin Nanoparticles (eFGaMP)Emulsion Method300 ± 20+7 ± 0.50.4[12]
Gallium Nanoparticles (biologically synthesized)Green Synthesis8-20Not ReportedNot Reported[13]
Table 2: Antimicrobial Activity of Gallium-Based Nanoparticles
Nanoparticle TypePathogenMIC (µg/mL)Reference
Gallium Liquid Metal NPsStaphylococcus aureus (MRSA)39-156[14]
Gallium Liquid Metal NPsPseudomonas aeruginosa78[14]
Gallium Liquid Metal NPsAcinetobacter baumannii625[14]
Gallium Liquid Metal NPsKlebsiella pneumoniae156[14]
Gallium Protoporphyrin (GaPP)Pseudomonas aeruginosa4-32[12]
Gallium Protoporphyrin (GaPP)Acinetobacter baumannii4-8[12]
Gallium Nitrate (B79036) (Ga(NO₃)₃)Pseudomonas aeruginosa1-4[12]
Gallium Nitrate (Ga(NO₃)₃)Acinetobacter baumannii0.5-128[12]

Note: MIC (Minimum Inhibitory Concentration) values are highly dependent on the specific strain and experimental conditions.

Table 3: Anticancer Activity of Gallium-Based Nanoparticles
Nanoparticle TypeCancer Cell LineIC50 (µg/mL)Reference
Gallium Nanoparticles coated by Ellagic Acid (EA-GaNPs)MCF-7 (Breast Cancer)2.86[3]
Gallium Nanoparticles (biologically synthesized)MCF-7 (Breast Cancer)8.0[13]
Gallium Nanoparticles with γ-radiationHepG2 (Liver Cancer)388.8[15]
Gallium Acetylacetonate NPsA549 (Lung Cancer)~50[16]

Note: IC50 (Half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Proposed Synthesis of Gallium(III) Sulfate Nanoparticles (Adapted Co-Precipitation Method)

This protocol is a proposed method adapted from the synthesis of other metal sulfate nanoparticles, as a specific protocol for gallium(III) sulfate nanoparticles is not widely available.

Materials:

Procedure:

  • Preparation of Gallium Hydroxide:

    • Dissolve a calculated amount of Gallium(III) nitrate hydrate in deionized water to create a 0.1 M solution.

    • Slowly add ammonium hydroxide solution dropwise to the gallium nitrate solution while stirring vigorously until the pH reaches approximately 7.0.

    • A white precipitate of gallium hydroxide (Ga(OH)₃) will form.

    • Continue stirring for 1 hour to ensure complete precipitation.

    • Centrifuge the suspension at 5000 rpm for 10 minutes to collect the precipitate.

    • Wash the precipitate with deionized water and then with ethanol to remove any unreacted precursors. Repeat the washing step three times.

  • Formation of Gallium(III) Sulfate Nanoparticles:

    • Resuspend the purified gallium hydroxide precipitate in deionized water.

    • Slowly add a stoichiometric amount of dilute sulfuric acid (0.1 M) to the gallium hydroxide suspension under constant stirring. The reaction is: 2Ga(OH)₃ + 3H₂SO₄ → Ga₂(SO₄)₃ + 6H₂O.

    • Continue stirring the solution for 24 hours at room temperature to allow for the formation of gallium(III) sulfate nanoparticles.

    • The resulting nanoparticle suspension can be purified by dialysis against deionized water for 48 hours to remove any remaining ions.

    • The purified Gallium(III) sulfate nanoparticles can be stored as a colloidal suspension or lyophilized for long-term storage.

Characterization of Gallium(III) Sulfate Nanoparticles

a) Size and Morphology:

  • Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension.[17][18][19]

  • Transmission Electron Microscopy (TEM): Visualize the morphology, size, and crystallinity of the nanoparticles.[6][10][17][20]

b) Surface Charge:

  • Zeta Potential Measurement: Determine the surface charge of the nanoparticles, which is a key indicator of their stability in colloidal suspension.[12]

c) Crystalline Structure:

  • X-ray Diffraction (XRD): Analyze the crystalline structure and phase purity of the synthesized nanoparticles.[20][21][22]

d) Elemental Composition:

  • Energy-Dispersive X-ray Spectroscopy (EDX): Confirm the presence of gallium, sulfur, and oxygen in the nanoparticles.[20][21]

In Vitro Antimicrobial Activity Assay (Broth Microdilution)

Materials:

  • Gallium(III) sulfate nanoparticle suspension

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of Gallium(III) sulfate nanoparticles of known concentration.

  • Perform serial two-fold dilutions of the nanoparticle suspension in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria in MHB without nanoparticles) and negative (MHB only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of nanoparticles that completely inhibits visible bacterial growth.[6][14][23]

In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

  • Gallium(III) sulfate nanoparticle suspension

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the Gallium(III) sulfate nanoparticle suspension in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of nanoparticles.

  • Include untreated cells as a control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 value is calculated as the concentration of nanoparticles that causes a 50% reduction in cell viability compared to the untreated control.[3][13][24][25]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for gallium(III) ions is their ability to act as a "Trojan horse" by mimicking Fe³⁺.[1][5] Bacteria and cancer cells have a high iron requirement for proliferation and various metabolic processes.[2][4] Gallium(III) can bind to iron transport proteins like transferrin and be taken up by cells through transferrin receptors, which are often overexpressed in cancer cells.[2][26]

Once inside the cell, gallium disrupts iron-dependent pathways because, unlike iron, it cannot be reduced under physiological conditions.[1] This leads to the inhibition of key enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis and repair.[4] The disruption of iron metabolism also leads to the generation of reactive oxygen species (ROS), inducing oxidative stress and ultimately leading to apoptosis (programmed cell death) in cancer cells.[15]

In bacteria, gallium's interference with iron metabolism inhibits growth, biofilm formation, and virulence factor production.[1][5]

Visualizations

antimicrobial_mechanism cluster_outside Extracellular Space cluster_inside Intracellular Space GaNP Gallium(III) Sulfate Nanoparticles Ga_ion Ga³⁺ Ion GaNP->Ga_ion Release of Ga³⁺ Siderophore Siderophore BacterialCell Bacterial Cell Wall Siderophore->BacterialCell Uptake Cell_Growth Bacterial Growth & Proliferation Ga_ion->Siderophore Binds to Fe_Metabolism Iron-Dependent Metabolic Pathways Ga_ion->Fe_Metabolism Disrupts RibonucleotideReductase Ribonucleotide Reductase (Iron-dependent) Ga_ion->RibonucleotideReductase Inhibits Fe_Metabolism->Cell_Growth DNA_Synthesis DNA Synthesis RibonucleotideReductase->DNA_Synthesis DNA_Synthesis->Cell_Growth

Caption: Antimicrobial mechanism of Gallium(III) sulfate nanoparticles.

anticancer_mechanism GaNP Gallium(III) Sulfate Nanoparticles Tf Transferrin GaNP->Tf Ga³⁺ binds to Ga_Tf Ga³⁺-Transferrin Complex Tf->Ga_Tf TfR Transferrin Receptor (Overexpressed on Cancer Cells) Ga_Tf->TfR Binds to Endocytosis Receptor-Mediated Endocytosis TfR->Endocytosis Endosome Endosome Endocytosis->Endosome Ga_ion Ga³⁺ Ion Release (Low pH) Endosome->Ga_ion Mitochondrion Mitochondrion Ga_ion->Mitochondrion Disrupts Iron Metabolism RNR Ribonucleotide Reductase Ga_ion->RNR Inhibits ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Generates DNA_Synth DNA Synthesis & Repair RNR->DNA_Synth Apoptosis Apoptosis (Cell Death) ROS->Apoptosis

Caption: Anticancer mechanism of Gallium(III) sulfate nanoparticles.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing Synthesis Co-precipitation of Gallium(III) Sulfate Nanoparticles DLS DLS (Size, PDI) Synthesis->DLS TEM TEM (Morphology) Synthesis->TEM Zeta Zeta Potential (Surface Charge) Synthesis->Zeta XRD XRD (Crystallinity) Synthesis->XRD EDX EDX (Composition) Synthesis->EDX Antimicrobial Antimicrobial Assay (MIC Determination) EDX->Antimicrobial Anticancer Anticancer Assay (IC50 Determination) EDX->Anticancer

Caption: Experimental workflow for nanoparticle synthesis and testing.

References

Gallium(III) Sulfate in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium(III) sulfate (B86663) and other gallium compounds have emerged as promising therapeutic agents due to their unique multi-modal mechanisms of action. Gallium's ability to mimic ferric iron (Fe³⁺) allows it to disrupt essential iron-dependent metabolic processes in cancer cells and pathogenic microbes, making it a compelling candidate for anticancer and antimicrobial therapies.[1] Furthermore, gallium has demonstrated efficacy in the treatment of metabolic bone diseases, such as hypercalcemia and osteoporosis, by inhibiting bone resorption.[2]

However, the clinical application of simple gallium salts is often hampered by issues of bioavailability and potential toxicity.[1][3] To overcome these limitations, various drug delivery systems are being explored to enhance the targeted delivery and controlled release of gallium. This document provides detailed application notes and experimental protocols for the utilization of Gallium(III) sulfate and related gallium compounds within advanced drug delivery systems.

Mechanisms of Action

The therapeutic effects of gallium are primarily attributed to its interference with iron metabolism, a process often referred to as the "Trojan Horse" strategy.[1] Due to the chemical similarities between Ga³⁺ and Fe³⁺, gallium can bind to the iron transport protein transferrin and be taken up by cells, particularly cancer cells that overexpress transferrin receptors.[1][4] Once inside the cell, gallium disrupts iron homeostasis through several mechanisms:

  • Inhibition of Ribonucleotide Reductase: This iron-dependent enzyme is crucial for DNA synthesis and repair. Gallium can inhibit its activity, leading to cell cycle arrest and apoptosis.[4][5]

  • Mitochondrial Dysfunction: Gallium can interfere with iron-sulfur cluster-containing proteins in the mitochondria, disrupting the electron transport chain and leading to the generation of reactive oxygen species (ROS).[4][6][7]

  • Induction of Apoptosis and Ferroptosis: Gallium compounds have been shown to induce programmed cell death through both p53-dependent and -independent apoptotic pathways, as well as through ferroptosis, an iron-dependent form of cell death.[7][8][9]

Beyond its iron-mimicking properties, gallium has also been shown to inhibit proteasome activity and modulate calcium signaling pathways.[7]

Signaling Pathway: Gallium's Interference with Iron Metabolism

Gallium_Iron_Metabolism Gallium's Interference with Iron Metabolism cluster_extracellular Extracellular Space cluster_cell Cancer Cell Ga3+ Gallium (Ga³⁺) Fe3+ Iron (Fe³⁺) Transferrin Transferrin (Tf) Ga3+->Transferrin Binds to Mitochondrion Mitochondrion Ga3+->Mitochondrion Disrupts Fe-S clusters Ribonucleotide Reductase Ribonucleotide Reductase (RR) Ga3+->Ribonucleotide Reductase Inhibits Fe3+->Transferrin Binds to Tf-Ga Tf-Ga Complex Transferrin->Tf-Ga Tf-Fe Tf-Fe Complex Transferrin->Tf-Fe TfR1 Transferrin Receptor 1 (TfR1) Tf-Ga->TfR1 Binds to Tf-Fe->TfR1 Binds to Endosome Endosome TfR1->Endosome Internalization Endosome->Ga3+ Ga³⁺ Release (competes with Fe³⁺) ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Generates DNA Synthesis DNA Synthesis Ribonucleotide Reductase->DNA Synthesis Apoptosis Apoptosis DNA Synthesis->Apoptosis Inhibition leads to ROS->Apoptosis Induces

Caption: Gallium mimics iron to enter cells and disrupt iron-dependent pathways.

Gallium-Based Drug Delivery Systems: Quantitative Data

The encapsulation of gallium compounds into nanoparticles can improve their pharmacokinetic profiles, enhance their accumulation at target sites, and minimize systemic toxicity. Below is a summary of quantitative data from studies on various gallium-based drug delivery systems.

Nanoparticle TypeGallium CompoundParticle Size (nm)Zeta Potential (mV)Drug Loading Efficiency (%)Key FindingsReference(s)
Gallium Nanoparticles (GaNPs)Gallium Chloride10 - 24Not ReportedNot ApplicableEffective against bacterial biofilms.[10][11]
Gallium-Doped Bioactive GlassGallium Oxide40 - 63 µm (pre-formulation)Not ReportedNot ApplicableSelectively killed 99% of osteosarcoma cells.[6][12]
PLGA NanoparticlesGallic Acid (as a model)~200-20 to -30~70-75Sustained release and enhanced bioavailability.[13][14]
Hollow Mesoporous Silica Nanoparticles (HMSNs)Not specified~54 - 65-14.4 to +33.9High for oppositely charged moleculesZeta potential is a key factor in loading efficiency.[15]

Experimental Protocols

Protocol 1: Synthesis of Gallium Nanoparticles (GaNPs) via Hot Injection

This protocol describes the synthesis of monodisperse gallium nanoparticles using a hot injection method, adapted from He et al.[11][16]

Materials:

  • Gallium(III) chloride (GaCl₃)

  • Toluene

  • 1-octadecene (ODE)

  • Oleylamine (DOA)

  • n-butyllithium (n-BuLi)

  • Schlenk line apparatus

  • 50 mL three-neck flask, condenser, thermocouple, rubber septum

  • Magnetic stirrer

Procedure:

  • Preparation of Reaction Setup: Assemble the 50 mL three-neck flask on the Schlenk line under a nitrogen atmosphere.

  • Add 9 mL of ODE and 1.13 mL of DOA to the flask.

  • Degassing: Heat the mixture to 110 °C under vacuum while stirring for 1 hour to remove water and oxygen.

  • Reaction: Switch to a nitrogen atmosphere and increase the temperature to 250 °C.

  • In a separate vial, dissolve 0.066 g of GaCl₃ in 1 mL of toluene.

  • Swiftly inject the GaCl₃ solution into the hot reaction mixture, followed by the injection of 1.33 mL of n-BuLi (as a reducing agent).

  • Allow the reaction to proceed for 1-2 hours.

  • Purification: Cool the reaction mixture to room temperature. Add excess ethanol (B145695) to precipitate the nanoparticles. Centrifuge the mixture to collect the GaNPs and wash with ethanol several times.

  • Resuspend the purified GaNPs in a suitable solvent like chloroform (B151607) for storage.

Protocol 2: Preparation of Gallium-Doped Bioactive Glass

This protocol is based on the synthesis of gallium-doped bioactive glasses for bone cancer applications.[6][12][17]

Materials:

  • Silicon (IV) oxide (SiO₂)

  • Calcium oxide (CaO)

  • Sodium oxide (Na₂O)

  • Phosphorus pentoxide (P₂O₅)

  • Gallium(III) oxide (Ga₂O₃)

  • Platinum crucible

  • High-temperature furnace

Procedure:

  • Precursor Weighing: Weigh the precursor oxides in the desired molar ratio. For example, to prepare a glass with 5 mol% gallium oxide, the composition would be adjusted from a base composition like 45S5 Bioglass®.

  • Mixing: Thoroughly mix the powders in a mortar and pestle.

  • Melting: Transfer the mixed powders to a platinum crucible and melt in a furnace at a high temperature (e.g., 1400 °C) for a specified time (e.g., 1 hour).

  • Quenching: Rapidly quench the molten glass by pouring it onto a pre-heated steel plate or into deionized water to form a glass frit. This rapid cooling is essential to prevent crystallization.

  • Grinding and Sieving: Grind the resulting glass frit into a fine powder using a planetary ball mill. Sieve the powder to obtain the desired particle size range (e.g., 40-63 µm).

Protocol 3: Encapsulation of a Gallium Compound into PLGA Nanoparticles

This protocol provides a general method for encapsulating a therapeutic agent into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) emulsion solvent evaporation technique. This can be adapted for gallium complexes.[13][14]

Materials:

  • Gallium(III) complex (e.g., Gallium acetylacetonate)

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM) or another suitable organic solvent

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v)

  • Deionized water

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and the gallium compound in an organic solvent like DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as PVA.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a probe sonicator or high-speed homogenizer. This should be done in an ice bath to prevent overheating.

  • Solvent Evaporation: Stir the resulting o/w emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Recovery: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.

  • Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and any unencapsulated drug.

  • Lyophilization (optional): For long-term storage, the purified nanoparticles can be lyophilized.

Experimental Workflow: Nanoparticle Synthesis and Characterization

Nanoparticle_Workflow General Workflow for Nanoparticle Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Preparation Preparation of Organic and Aqueous Phases Emulsification Emulsification (e.g., Sonication) Preparation->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Purification Purification (Centrifugation/Washing) Solvent_Evaporation->Purification Size_Zeta Particle Size and Zeta Potential (DLS) Purification->Size_Zeta Morphology Morphology (SEM/TEM) Purification->Morphology Drug_Loading Drug Loading and Encapsulation Efficiency Purification->Drug_Loading Release_Kinetics In Vitro Drug Release (Dialysis Method) Drug_Loading->Release_Kinetics

Caption: Workflow for nanoparticle synthesis, purification, and characterization.

Characterization of Gallium-Based Nanoparticles

Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Re-disperse the nanoparticles in deionized water or a suitable buffer. Analyze the suspension using a DLS instrument to determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential). The zeta potential is a crucial indicator of colloidal stability.[18][19]

Morphology:

  • Method: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)

  • Procedure: Deposit a diluted nanoparticle suspension onto a suitable substrate (e.g., a silicon wafer for SEM, a carbon-coated copper grid for TEM). After drying, image the nanoparticles to observe their size, shape, and surface morphology.[10][20]

Drug Loading and Encapsulation Efficiency:

  • Procedure:

    • Separate the nanoparticles from the supernatant after synthesis and purification.

    • Quantify the amount of gallium in the supernatant (unencapsulated drug) using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or another suitable analytical technique.

    • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Total drug - Free drug) / Total drug x 100

In Vitro Drug Release:

  • Method: Dialysis method

  • Procedure:

    • Place a known amount of the gallium-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS, at a relevant pH) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium to maintain sink conditions.

    • Quantify the amount of gallium released into the medium over time using ICP-MS.[21]

Conclusion

Gallium(III) sulfate and other gallium compounds hold significant potential for the development of novel therapeutics. The use of drug delivery systems, particularly nanoparticle-based formulations, is a critical strategy to enhance their efficacy and safety. The protocols and data presented in these application notes provide a foundation for researchers to explore and develop advanced gallium-based therapies for a range of diseases, including cancer and infectious diseases. Further research is warranted to optimize formulation parameters and to evaluate the in vivo performance of these promising drug delivery systems.

References

Application Notes and Protocols for the Synthesis of Gallium-Based Ceramics from Gallium(III) Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium-based ceramics, particularly gallium(III) oxide (Ga₂O₃) and gallium nitride (GaN), are emerging as materials of significant interest in the biomedical field. Their unique physicochemical properties, including wide bandgap semiconductivity and biocompatibility, make them promising candidates for a range of applications, from advanced drug delivery systems to therapeutic agents. Gallium(III) ions are known to exhibit antimicrobial and anticancer properties, primarily by disrupting iron metabolism in pathogenic microorganisms and cancer cells.[1][2][3] The synthesis of these ceramics from Gallium(III) sulfate (B86663) (Ga₂(SO₄)₃) offers a versatile and reproducible approach to obtaining high-purity materials.

This document provides detailed application notes and experimental protocols for the synthesis of nanocrystalline Ga₂O₃ and GaN powders using Gallium(III) sulfate as the precursor. It also explores the potential applications of these materials in drug development, supported by relevant data and visualizations.

Synthesis of Gallium-Based Ceramics: Application Notes

Two primary methods for synthesizing gallium-based ceramics from Gallium(III) sulfate are thermal decomposition for gallium oxide and ammonolysis for gallium nitride.

1. Nanocrystalline Gallium(III) Oxide (Ga₂O₃) via Thermal Decomposition

The thermal decomposition of hydrated Gallium(III) sulfate is a direct and effective method for producing nanocrystalline Ga₂O₃.[4][5] When heated to a sufficient temperature, the sulfate precursor decomposes, leaving behind pure gallium oxide. This method is valued for its simplicity and the high purity of the resulting ceramic powder. The nanocrystalline nature of the product offers a high surface area, which can be advantageous for applications such as catalysis and drug delivery.

2. Gallium Nitride (GaN) Powder via Ammonolysis

The synthesis of gallium nitride from Gallium(III) sulfate involves a gas-solid reaction at elevated temperatures.[6][7] In this process, Gallium(III) sulfate is heated in a continuous flow of ammonia (B1221849) gas (NH₃). The synthesis proceeds in a two-step manner: first, the Gallium(III) sulfate thermally decomposes to form an intermediate, gamma-gallium oxide (γ-Ga₂O₃). Subsequently, the γ-Ga₂O₃ is nitrided by the ammonia gas to form gallium nitride.[6] This method allows for the production of high-purity GaN powder with desirable electronic and optical properties.

Experimental Protocols

Protocol 1: Synthesis of Nanocrystalline Gallium(III) Oxide (Ga₂O₃)

This protocol details the thermal decomposition of Gallium(III) sulfate hydrate (B1144303) to produce nanocrystalline Ga₂O₃.

Materials:

  • Gallium(III) sulfate hydrate (Ga₂(SO₄)₃·xH₂O)

  • High-purity alumina (B75360) crucible

  • Tube furnace with programmable temperature controller

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Place a known quantity of Gallium(III) sulfate hydrate into an alumina crucible.

  • Position the crucible in the center of the tube furnace.

  • Purge the furnace tube with an inert gas for at least 30 minutes to remove air and moisture.

  • While maintaining a gentle flow of inert gas, heat the furnace to 700°C at a ramp rate of 10°C/minute.[4][5]

  • Hold the temperature at 700°C for 4 hours to ensure complete decomposition of the sulfate.

  • After the dwell time, turn off the furnace and allow it to cool to room temperature under the inert gas flow.

  • Once cooled, carefully remove the crucible containing the white, nanocrystalline Ga₂O₃ powder.

  • Store the synthesized Ga₂O₃ powder in a desiccator to prevent moisture absorption.

Protocol 2: Synthesis of Gallium Nitride (GaN) Powder

This protocol describes the synthesis of GaN powder by the ammonolysis of Gallium(III) sulfate.

Materials:

  • Gallium(III) sulfate (anhydrous)

  • High-purity alumina boat

  • Tube furnace with a gas inlet and outlet, and a programmable temperature controller

  • High-purity ammonia (NH₃) gas

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Place a known amount of anhydrous Gallium(III) sulfate into an alumina boat.

  • Position the boat in the center of the tube furnace.

  • Purge the furnace with dry nitrogen gas for 30 minutes to create an inert atmosphere.

  • While maintaining a nitrogen flow, begin heating the furnace to 500°C at a ramp rate of 10°C/minute.

  • Once the furnace reaches 500°C, switch the gas flow from nitrogen to high-purity ammonia. The flow rate should be carefully controlled (a typical starting point would be 150-200 sccm, but this may require optimization).

  • Continue heating the furnace from 500°C to 900°C at a ramp rate of 5°C/minute under the ammonia flow.[6]

  • Hold the temperature at 900°C for 5 hours to allow for the complete conversion of the intermediate γ-Ga₂O₃ to GaN.

  • After the dwell time, switch the gas flow back to nitrogen and turn off the furnace.

  • Allow the furnace to cool to room temperature under the nitrogen atmosphere.

  • Once at room temperature, carefully remove the alumina boat containing the synthesized GaN powder.

  • Store the GaN powder in a dry, inert environment.

Data Presentation

Table 1: Synthesis Parameters for Gallium-Based Ceramics

ParameterGallium(III) Oxide (Ga₂O₃)Gallium Nitride (GaN)
Precursor Gallium(III) sulfate hydrateAnhydrous Gallium(III) sulfate
Synthesis Method Thermal DecompositionAmmonolysis
Temperature Profile Ramp to 700°C, hold for 4hRamp to 900°C, hold for 5h
Atmosphere Inert (N₂ or Ar)Flowing Ammonia (NH₃)
Typical Product Form Nanocrystalline PowderPowder

Table 2: Properties of Synthesized Gallium-Based Ceramics

PropertyGallium(III) Oxide (Ga₂O₃)Gallium Nitride (GaN)
Crystal Structure Monoclinic (β-Ga₂O₃) is the most stable form[8]Hexagonal (Wurtzite)
Particle Size Nanocrystalline[4][5]Nanoparticles (from other precursors) ~20-50 nm[9]
Photoluminescence -Emission peak at 363 nm[6]
Purity High purity achievableHigh purity achievable

Visualization of Experimental Workflows and Biological Pathways

experimental_workflow_ga2o3 cluster_start Starting Material cluster_process Synthesis Process cluster_product Final Product start Gallium(III) Sulfate Hydrate step1 Place in Crucible start->step1 Weigh step2 Tube Furnace (Inert Atmosphere) step1->step2 Load step3 Heat to 700°C (Hold for 4h) step2->step3 Decomposition step4 Cool to Room Temperature step3->step4 Controlled Cooling product Nanocrystalline Ga₂O₃ Powder step4->product Collect

Caption: Workflow for the synthesis of Ga₂O₃.

experimental_workflow_gan cluster_start Starting Material cluster_process Synthesis Process cluster_product Final Product start Anhydrous Gallium(III) Sulfate step1 Place in Alumina Boat start->step1 Weigh step2 Tube Furnace (N₂ Atmosphere) step1->step2 Load step3 Heat to 500°C step2->step3 Initial Heating step4 Switch to NH₃ Flow step3->step4 Gas Switch step5 Heat to 900°C (Hold for 5h) step4->step5 Ammonolysis step6 Cool in N₂ step5->step6 Controlled Cooling product Gallium Nitride (GaN) Powder step6->product Collect

Caption: Workflow for the synthesis of GaN.

gallium_mechanism cluster_gallium Gallium Ion (Ga³⁺) Interference cluster_cell Bacterial / Cancer Cell cluster_effect Biological Effect ga_ion Ga³⁺ from Ceramic uptake Iron (Fe³⁺) Uptake Pathways ga_ion->uptake Mimics Fe³⁺ metabolism Essential Iron-Dependent Enzymes ga_ion->metabolism Competitive Inhibition uptake->metabolism Iron Transport dna DNA Synthesis metabolism->dna respiration Cellular Respiration metabolism->respiration inhibition Inhibition of Cellular Processes metabolism->inhibition Disruption death Cell Death / Growth Arrest inhibition->death Leads to

Caption: Mechanism of Gallium's antimicrobial/anticancer action.

Applications in Drug Development

The gallium-based ceramics synthesized from Gallium(III) sulfate have significant potential in drug development, primarily leveraging the inherent therapeutic properties of gallium.

Antimicrobial and Anticancer Applications:

Gallium ions (Ga³⁺) are known to interfere with iron (Fe³⁺) metabolism in various biological systems.[1] Many pathogenic bacteria and rapidly proliferating cancer cells have a high iron requirement for their growth and replication. Due to its similar ionic radius and charge, Ga³⁺ can be taken up by cells through iron transport pathways. However, unlike iron, gallium cannot be reduced and participate in essential redox reactions. This "Trojan horse" strategy leads to the inhibition of crucial iron-dependent enzymes involved in DNA synthesis and cellular respiration, ultimately resulting in bacteriostasis/bactericidal effects or cancer cell apoptosis.[1][2][3] Gallium nitride and gallium oxide nanoparticles can serve as a sustained-release source of these therapeutic gallium ions.

Drug Delivery Systems:

The high surface area and potential for surface functionalization of nanocrystalline Ga₂O₃ and GaN make them attractive candidates for drug delivery vehicles.[10][11][12] Drugs can be adsorbed onto the surface of these nanoparticles or encapsulated within porous ceramic matrices. The controlled release of the therapeutic payload can be tuned by modifying the particle size, porosity, and surface chemistry of the ceramic. Furthermore, the inherent antimicrobial properties of the gallium-based carrier could provide a synergistic effect, particularly in the context of treating infections.

Conclusion

The synthesis of gallium-based ceramics, such as Ga₂O₃ and GaN, from Gallium(III) sulfate provides a reliable and scalable method for producing high-purity materials. The detailed protocols provided herein offer a starting point for researchers to produce these advanced ceramics for further investigation. The unique properties of these materials, stemming from the therapeutic nature of gallium, open up exciting possibilities for their application in drug development, including as novel antimicrobial and anticancer agents, and as sophisticated drug delivery platforms. Further research into the in vivo behavior and efficacy of these specific ceramic formulations is warranted to fully realize their clinical potential.

References

Preparation of Aqueous Gallium(III) Sulfate Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of aqueous solutions of Gallium(III) sulfate (B86663). It is intended to guide researchers in preparing stable solutions for various applications, including in drug development and materials science.

Introduction

Gallium(III) sulfate (Ga₂(SO₄)₃) is a white solid that is utilized in the synthesis of other gallium compounds and as a precursor in various chemical processes.[1][2][3] Its aqueous solutions contain the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺.[1][4] However, the preparation of stable aqueous solutions of Gallium(III) sulfate can be challenging due to the salt's tendency to undergo hydrolysis, which can lead to the precipitation of insoluble basic gallium sulfates.[4][5][6] This protocol outlines methods to prepare clear, stable solutions of Gallium(III) sulfate by controlling for these factors.

Physicochemical Properties

A summary of the relevant physicochemical properties of Gallium(III) sulfate is presented in Table 1. It is important to note the hygroscopic nature of the hydrated form and the conflicting reports on its solubility in water.[1][2][3] While many sources describe it as "slightly soluble," at least one source indicates a high solubility for the hydrate (B1144303).[3] This discrepancy may be due to the formation of supersaturated solutions or variations in experimental conditions.

Table 1: Physicochemical Data of Gallium(III) Sulfate

PropertyValueReferences
Chemical FormulaGa₂(SO₄)₃ (anhydrous), Ga₂(SO₄)₃·18H₂O (octadecahydrate)[1]
Molar Mass427.62 g/mol (anhydrous)[2]
AppearanceWhite solid/crystal[1][2]
Density3.86 g/cm³[1][7]
Melting PointDecomposes at >680 °C[1]
Solubility in Water"Slightly soluble"[1][2][3][7], 170 g/100 mL at 20 °C (for the hydrate)[3][1][2][3][7]
SensitivityHygroscopic (hydrated form)[2][3][8]

Experimental Protocols

Two primary methods for the preparation of aqueous Gallium(III) sulfate solutions are presented below. The choice of method depends on the available starting materials.

Protocol 1: Dissolution of Gallium(III) Sulfate Hydrate

This is the most direct method for preparing a Gallium(III) sulfate solution. The key to this protocol is the use of a slightly acidified aqueous medium to prevent hydrolysis.

Materials:

  • Gallium(III) sulfate hydrate (Ga₂(SO₄)₃·xH₂O)

  • Deionized water

  • Sulfuric acid (H₂SO₄), concentrated

  • Glass beaker

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

Procedure:

  • Preparation of Acidified Water: To a glass beaker, add the desired volume of deionized water. While stirring, slowly add a small amount of concentrated sulfuric acid to adjust the pH to approximately 2-3. This acidic environment will help to suppress the hydrolysis of the gallium salt.

  • Dissolution: Slowly add the pre-weighed Gallium(III) sulfate hydrate to the acidified water while continuously stirring.

  • Heating (Optional): If the dissolution is slow, the solution can be gently heated to 40-50 °C to increase the rate of dissolution. Avoid boiling, as this can promote the formation of precipitates.[4]

  • Cooling and Storage: Once the Gallium(III) sulfate has completely dissolved, allow the solution to cool to room temperature. The resulting solution should be clear. Store the solution in a tightly sealed container to prevent evaporation and changes in concentration.

Protocol 2: Synthesis from Gallium Metal

This method is suitable when starting with elemental gallium. The reaction of gallium metal with sulfuric acid produces an aqueous solution of Gallium(III) sulfate.[1][2]

Materials:

  • Gallium metal (Ga)

  • Sulfuric acid (H₂SO₄), 96%

  • Deionized water

  • Glass beaker

  • Hot plate with magnetic stirring capability

  • Watch glass

Procedure:

  • Reaction Setup: Place a pre-weighed chunk of gallium metal into a glass beaker.

  • Acid Addition: Carefully add a small amount of concentrated sulfuric acid to the beaker, followed by a small amount of deionized water. A large excess of sulfuric acid should be used to ensure the complete reaction of the gallium.[9]

  • Heating: Place the beaker on a hot plate and gently heat the mixture. A watch glass can be placed on top of the beaker to minimize evaporation.[9] The reaction will produce hydrogen gas.[9]

  • Reaction Completion: Continue heating and stirring until the gallium metal has completely dissolved. This may take some time.

  • Cooling and Filtration: Once the reaction is complete, remove the beaker from the hot plate and allow the solution to cool to room temperature. If any unreacted gallium or solid impurities are present, filter the solution.

  • Storage: Store the resulting Gallium(III) sulfate solution in a sealed container.

Visualization of the Preparation Workflow

The following diagram illustrates the key steps in the preparation of an aqueous Gallium(III) sulfate solution from the hydrated salt.

GalliumSulfatePreparation cluster_start Starting Materials cluster_process Preparation Steps cluster_end Final Product start_water Deionized Water step1 Prepare Acidified Water (pH 2-3) start_water->step1 start_h2so4 Conc. H₂SO₄ start_h2so4->step1 start_ga2so4 Ga₂(SO₄)₃·xH₂O step2 Slowly Add Ga₂(SO₄)₃·xH₂O with Stirring start_ga2so4->step2 step1->step2 step3 Gentle Heating (Optional, 40-50°C) step2->step3 If dissolution is slow step4 Cool to Room Temperature step2->step4 If no heating required step3->step4 end_product Clear Aqueous Ga₂(SO₄)₃ Solution step4->end_product

Caption: Workflow for preparing an aqueous solution of Gallium(III) sulfate.

Understanding Gallium(III) Hydrolysis

The primary challenge in preparing aqueous Gallium(III) sulfate solutions is the hydrolysis of the Ga³⁺ ion. In aqueous solutions, Ga³⁺ exists as the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺.[4] This complex is acidic and can donate protons to water, leading to the formation of various hydroxide (B78521) species, including the insoluble Ga(OH)₃.[5][6][10] This process is highly dependent on pH, with hydrolysis becoming more significant as the pH increases.[5] At elevated temperatures, the formation of basic gallium(III) sulfate precipitates is favored.[4] By maintaining a low pH (acidic conditions), the equilibrium is shifted away from the formation of these insoluble hydroxide and basic salt species, thus stabilizing the Gallium(III) sulfate in solution.

The following diagram illustrates the relationship between pH and the stability of the Gallium(III) ion in an aqueous solution.

GalliumHydrolysis stable_ga [Ga(H₂O)₆]³⁺ (Stable in Solution) hydrolysis_products Hydrolysis Products (e.g., Ga(OH)₃, Basic Sulfates) stable_ga->hydrolysis_products Increasing pH (Decreasing Acidity) hydrolysis_products->stable_ga Decreasing pH (Increasing Acidity) precipitate Precipitation hydrolysis_products->precipitate

Caption: The effect of pH on the stability of Gallium(III) in aqueous solution.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle it with extreme care in a well-ventilated fume hood.

  • Gallium(III) sulfate is irritating to the eyes, respiratory system, and skin.[7] Avoid inhalation of dust and contact with skin and eyes.

  • The reaction of gallium metal with sulfuric acid produces hydrogen gas, which is flammable. Ensure adequate ventilation and avoid open flames.

By following these protocols and understanding the underlying chemistry, researchers can successfully prepare stable aqueous solutions of Gallium(III) sulfate for their specific applications.

References

Application of Gallium(III) Sulfate in the Fabrication of Gallium Oxide Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-GS-S25

Introduction

Gallium(III) sulfate (B86663) (Ga₂(SO₄)₃) is a key precursor material in the fabrication of gallium oxide (Ga₂O₃) thin films, a wide-bandgap semiconductor with significant potential for applications in high-power electronics, deep-ultraviolet photodetectors, and gas sensors. The use of gallium(III) sulfate offers a solution-based approach to semiconductor manufacturing, which can be more cost-effective and scalable than traditional vapor-phase deposition techniques. This document provides detailed application notes and experimental protocols for the synthesis of gallium oxide thin films using gallium(III) sulfate as the primary precursor via electrodeposition and spray pyrolysis techniques.

Gallium oxide is a polymorphic material, with the monoclinic β-Ga₂O₃ being the most thermodynamically stable and extensively studied crystalline phase. β-Ga₂O₃ exhibits a wide bandgap of approximately 4.8-4.9 eV, a high breakdown electric field, and good thermal and chemical stability.[1][2] Solution-based methods utilizing gallium(III) sulfate provide a versatile route to produce these films.

Application: Precursor for Gallium Oxide Thin Film Deposition

Gallium(III) sulfate serves as a soluble source of gallium ions (Ga³⁺) in aqueous or solvent-based solutions, which can then be converted into gallium oxide through chemical reactions and thermal processing. Two primary methods for this conversion are detailed below: electrodeposition and spray pyrolysis.

Electrodeposition of Gallium Oxide

Electrodeposition is a technique where a thin film of material is deposited onto a conductive substrate by passing an electric current through a solution containing the desired ions. In this case, an aqueous solution of gallium(III) sulfate is used to deposit a film of gallium oxyhydroxide (GaOOH), which is subsequently converted to gallium oxide (Ga₂O₃) through thermal annealing.[3]

Spray Pyrolysis of Gallium Oxide

Spray pyrolysis involves spraying a precursor solution onto a heated substrate. The droplets undergo solvent evaporation and thermochemical decomposition, resulting in the formation of a thin film of the desired material on the substrate surface. While gallium nitrate (B79036) is a more commonly cited precursor for this method, the principles can be adapted for gallium(III) sulfate.[4][5]

Quantitative Data Presentation

The properties of gallium oxide thin films are highly dependent on the deposition method and processing parameters. The following table summarizes key quantitative data for Ga₂O₃ films fabricated from a gallium(III) sulfate precursor via electrodeposition.

ParameterValueDeposition MethodPost-Annealing TemperatureCitation
Film Composition
As-Deposited O/Ga Ratio2.0 (indicative of GaOOH)ElectrodepositionRoom Temperature[3]
Annealed FilmStoichiometric Ga₂O₃Electrodeposition500-600 °C[3]
Physical Properties
Film Thickness~0.2 µmElectrodeposition500-600 °C[3]
Optical Properties
Transparency80% in the visible rangeElectrodeposition500-600 °C[3]
Bandgap (β-Ga₂O₃)~4.8 - 4.98 eVSpin Coating from NH₄Ga(SO₄)₂800 - 1000 °C[6]
Electrical Properties
Resistivity10⁷ Ω·cm (for undoped film)Aqueous Solution Deposition700 °C[1]

Experimental Protocols

Protocol 1: Electrodeposition of Gallium Oxide Thin Films

This protocol describes the fabrication of gallium oxide thin films on a fluorine-doped tin oxide (FTO)-coated glass substrate using an aqueous solution of gallium(III) sulfate.

1. Precursor Solution Preparation:

  • Dissolve Gallium(III) sulfate hydrate (B1144303) (Ga₂(SO₄)₃·xH₂O) in deionized water.

  • Add hydrogen peroxide (H₂O₂) to the solution. The H₂O₂ acts as an oxygen source.

  • Note: The exact concentrations of Ga₂(SO₄)₃ and H₂O₂ need to be optimized for specific experimental setups, as the literature does not provide precise values.

2. Electrodeposition Process:

  • Use a standard three-electrode electrochemical cell with the FTO-coated glass as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Immerse the electrodes in the prepared gallium(III) sulfate and hydrogen peroxide solution at room temperature.

  • Apply a constant deposition potential of -1.0 V versus SCE.[3]

  • The deposition time will influence the film thickness.

3. Post-Deposition Treatment:

  • Rinse the deposited film with deionized water and dry it in air. The as-deposited film is expected to be gallium oxyhydroxide (GaOOH).[3]

  • Anneal the film in a furnace in ambient air at a temperature between 500 °C and 600 °C to convert the GaOOH to β-Ga₂O₃.[3]

Protocol 2: Spray Pyrolysis of Gallium Oxide Thin Films (Adapted for Gallium(III) Sulfate)

This protocol provides a general methodology for the spray pyrolysis of gallium oxide thin films using a gallium(III) sulfate precursor, adapted from established procedures for gallium nitrate.[4]

1. Precursor Solution Preparation:

  • Dissolve Gallium(III) sulfate hydrate (Ga₂(SO₄)₃·xH₂O) in a suitable solvent. Deionized water or a mixture of water and a high-boiling-point solvent like ethylene (B1197577) glycol can be tested to control the evaporation rate.

  • A stabilizer, such as monoethanolamine, may be added to improve solution stability and film morphology, similar to protocols using gallium nitrate.[4]

  • The concentration of the gallium(III) sulfate solution should be optimized, with a starting point in the range of 0.1 M to 0.5 M.

2. Spray Pyrolysis Process:

  • Preheat the substrate (e.g., silica (B1680970) glass or silicon wafer) to the desired deposition temperature. This temperature will need to be determined experimentally but is typically in the range of 300-500 °C.

  • Use a spray nozzle to atomize the precursor solution and direct the mist onto the heated substrate.

  • The distance between the nozzle and the substrate, as well as the solution flow rate, should be controlled to achieve a uniform coating.

3. Post-Deposition Annealing:

  • After deposition, anneal the film at a higher temperature to induce crystallization and form the desired β-Ga₂O₃ phase. Annealing temperatures are typically in the range of 800-1000 °C.[5][6]

Visualizations

Experimental Workflow for Electrodeposition of Gallium Oxide

ElectrodepositionWorkflow cluster_prep Precursor Preparation cluster_deposition Electrodeposition cluster_post Post-Processing prep Dissolve Ga₂(SO₄)₃ and H₂O₂ in Deionized Water electrodeposition Apply -1.0 V vs SCE on FTO Substrate prep->electrodeposition Electrolyte rinse_dry Rinse with DI Water and Dry electrodeposition->rinse_dry As-deposited GaOOH Film anneal Anneal at 500-600 °C in Air rinse_dry->anneal Dried Film final_product final_product anneal->final_product β-Ga₂O₃ Thin Film

Caption: Workflow for Ga₂O₃ fabrication via electrodeposition.

Logical Relationship: Effect of Annealing on Film Properties

AnnealingEffect cluster_properties Film Properties start As-Deposited Film (Amorphous GaOOH) annealing Thermal Annealing (500-1000 °C) start->annealing crystallinity Increased Crystallinity (β-Ga₂O₃ phase formation) annealing->crystallinity improves composition Conversion to Stoichiometric Ga₂O₃ annealing->composition induces optical Increased Transparency and Bandgap Tuning annealing->optical enhances

Caption: Influence of thermal annealing on Ga₂O₃ film properties.

References

Protocol for the Preparation of Gallium(III) Sulfate Solution for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Gallium(III) sulfate (B86663), Ga₂(SO₄)₃, is a valuable compound in various research and development sectors, particularly in the fields of medicine and materials science. Its utility stems from the unique chemical properties of the gallium(III) ion (Ga³⁺), which closely mimics the ferric ion (Fe³⁺). This mimicry allows gallium to interfere with iron-dependent metabolic pathways, making it a subject of significant interest for antimicrobial and anticancer drug development.

In biological systems, gallium(III) can act as a "Trojan horse." Many microorganisms and cancer cells have a high iron requirement for proliferation and virulence. Gallium(III), with an ionic radius nearly identical to that of ferric iron, can be taken up by bacterial and cancer cells through their iron acquisition systems. However, unlike iron, gallium is redox-inactive under physiological conditions. This inability to be reduced from Ga³⁺ to Ga²⁺ disrupts essential iron-dependent enzymatic reactions and metabolic processes, leading to the inhibition of growth and, in some cases, cell death. This mechanism of action makes gallium compounds a promising avenue for combating antibiotic-resistant bacteria and developing novel cancer therapies.

This protocol provides a detailed procedure for the preparation of Gallium(III) sulfate solutions for use in a laboratory setting. Adherence to proper safety and handling procedures is crucial when working with this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for Gallium(III) sulfate.

PropertyValueReference
Molar Mass (anhydrous)427.69 g/mol N/A
Molar Mass (octadecahydrate)751.97 g/mol N/A
Density3.86 g/cm³[1]
Melting PointDecomposes at >680 °C[1]
Solubility in Water (as hydrate) at 20°C170 g/100 mL[2][3]

Hydrolysis of Gallium(III) Ion:

The gallium(III) ion undergoes hydrolysis in aqueous solutions. The equilibrium constants (log K) for the primary hydrolysis reactions at 25°C and infinite dilution are provided below. Understanding these equilibria is crucial for predicting the speciation of gallium in solution at different pH values.

Hydrolysis Reactionlog K
Ga³⁺ + H₂O ⇌ Ga(OH)²⁺ + H⁺-2.897
Ga³⁺ + 2H₂O ⇌ Ga(OH)₂⁺ + 2H⁺-6.694
Ga³⁺ + 3H₂O ⇌ Ga(OH)₃(aq) + 3H⁺-11.96
Ga³⁺ + 4H₂O ⇌ Ga(OH)₄⁻ + 4H⁺-16.588

Experimental Protocols

Materials
  • Gallium(III) sulfate hydrate (B1144303) (Ga₂(SO₄)₃·xH₂O)

  • Deionized or distilled water

  • Sulfuric acid (H₂SO₄), concentrated (optional, for enhancing solubility and stability)

  • Volumetric flasks

  • Graduated cylinders

  • Magnetic stirrer and stir bars

  • Weighing balance

  • Spatula

  • Beakers

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves.

Protocol 1: Preparation of a Saturated Gallium(III) Sulfate Solution in Water

This protocol describes the preparation of a saturated aqueous solution of Gallium(III) sulfate at 20°C.

  • Preparation: Ensure all glassware is clean and dry.

  • Weighing: Accurately weigh 170 g of Gallium(III) sulfate hydrate.

  • Dissolution: Transfer the weighed Gallium(III) sulfate hydrate to a beaker containing 100 mL of deionized water at 20°C.

  • Mixing: Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir the solution until the solid is fully dissolved. Gentle heating may be applied to expedite dissolution, but be aware that this can affect the final concentration upon cooling.

  • Filtration (Optional): If any particulate matter remains, filter the solution using a suitable filter paper.

  • Storage: Store the saturated solution in a tightly sealed container at room temperature.

Protocol 2: Preparation of a Specific Concentration Gallium(III) Sulfate Solution

This protocol outlines the preparation of a Gallium(III) sulfate solution of a desired molarity.

  • Calculation: Calculate the required mass of Gallium(III) sulfate hydrate based on the desired concentration and final volume. For example, to prepare 100 mL of a 0.1 M solution using the octadecahydrate form (Molar Mass ≈ 751.97 g/mol ):

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol )

    • Mass (g) = 0.1 mol/L × 0.1 L × 751.97 g/mol = 7.52 g

  • Weighing: Accurately weigh the calculated mass of Gallium(III) sulfate hydrate.

  • Dissolution: Transfer the weighed solid into a beaker containing a volume of deionized water less than the final desired volume (e.g., 80 mL for a final volume of 100 mL).

  • Mixing: Stir the mixture with a magnetic stirrer until the solid is completely dissolved.

  • pH Adjustment (Optional): For enhanced stability and to prevent hydrolysis and precipitation, especially at higher concentrations or neutral pH, a small amount of sulfuric acid can be added dropwise to maintain an acidic pH.

  • Final Volume Adjustment: Quantitatively transfer the dissolved solution to a volumetric flask of the desired final volume. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Stopper the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the prepared solution in a labeled, tightly sealed container. For biological applications, sterile filtration may be necessary.

Visualizations

Gallium(III) as an Iron Mimetic: Disruption of Bacterial Iron Metabolism

Gallium_Iron_Mimicry cluster_extracellular Extracellular Space cluster_bacterium Bacterial Cell Fe(III) Fe(III) Iron_Uptake_System Iron Uptake System Fe(III)->Iron_Uptake_System Normal Uptake Ga(III) Ga(III) Ga(III)->Iron_Uptake_System Competitive Uptake (Trojan Horse) Iron_Dependent_Enzymes Iron-Dependent Enzymes Iron_Uptake_System->Iron_Dependent_Enzymes Fe(III) Utilization Metabolic_Disruption Metabolic Disruption & Growth Inhibition Iron_Uptake_System->Metabolic_Disruption Ga(III) Incorporation

Caption: Gallium(III) competes with Iron(III) for bacterial uptake, leading to metabolic disruption.

Experimental Workflow: Preparation of Gallium(III) Sulfate Solution

Gallium_Sulfate_Preparation_Workflow start Start calculate Calculate Mass of Ga₂(SO₄)₃·xH₂O start->calculate weigh Weigh Ga₂(SO₄)₃·xH₂O calculate->weigh dissolve Dissolve in Deionized Water weigh->dissolve mix Stir Until Dissolved dissolve->mix adjust_pH Adjust pH with H₂SO₄ (Optional) mix->adjust_pH transfer Transfer to Volumetric Flask mix->transfer No adjust_pH->transfer Yes final_volume Adjust to Final Volume transfer->final_volume homogenize Homogenize Solution final_volume->homogenize store Store in a Sealed Container homogenize->store end End store->end

Caption: Step-by-step workflow for the preparation of a Gallium(III) sulfate solution.

References

Application Notes and Protocols: Gallium(III) Sulfate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the applications of Gallium(III) sulfate (B86663) (Ga₂(SO₄)₃) in materials science. It includes detailed application notes, experimental protocols, and quantitative data to facilitate research and development in this field. Gallium(III) sulfate is a versatile precursor and catalyst in the synthesis of a variety of advanced materials, ranging from semiconductors to biomaterials.

Application: Precursor for the Synthesis of Advanced Materials

Gallium(III) sulfate is a key starting material for the synthesis of various gallium-based compounds, including gallium oxide (Ga₂O₃) and gallium nitride (GaN), which are wide-bandgap semiconductors with significant applications in electronics and optoelectronics.

Synthesis of Nanocrystalline β-Gallium(III) Oxide (β-Ga₂O₃)

Nanocrystalline β-Ga₂O₃ is a thermally stable polymorph of gallium oxide with a wide bandgap, making it suitable for high-power electronics and deep-ultraviolet photodetectors.[1][2][3] Thermal decomposition of Gallium(III) sulfate hydrate (B1144303) is a straightforward method to produce this material.[4]

Experimental Protocol:

  • Starting Material: Gallium(III) sulfate hydrate (Ga₂(SO₄)₃·18H₂O).

  • Dehydration: Heat the Gallium(III) sulfate hydrate in a furnace under an inert atmosphere (e.g., nitrogen or argon). The dehydration occurs in stages between 40°C and 350°C to form anhydrous Gallium(III) sulfate.[4]

  • Decomposition: Increase the temperature to 700°C. At this temperature, the anhydrous Gallium(III) sulfate decomposes to yield nanocrystalline β-Ga₂O₃.[4]

  • Characterization: The resulting white powder can be characterized by X-ray diffraction (XRD) to confirm the β-Ga₂O₃ crystal structure and transmission electron microscopy (TEM) to analyze the nanoparticle morphology and size.

Quantitative Data:

ParameterValueReference
Decomposition Temperature700°C[4]
Product Crystal Phaseβ-Ga₂O₃[4]

Experimental Workflow:

G cluster_0 Synthesis of β-Ga₂O₃ start Ga₂(SO₄)₃·18H₂O dehydration Dehydration (40-350°C) in Inert Atmosphere start->dehydration anhydrous Anhydrous Ga₂(SO₄)₃ dehydration->anhydrous decomposition Decomposition (700°C) anhydrous->decomposition product Nanocrystalline β-Ga₂O₃ decomposition->product characterization Characterization (XRD, TEM) product->characterization

Workflow for the synthesis of β-Ga₂O₃ from Gallium(III) sulfate.
Synthesis of Gallium Nitride (GaN) Powder

Gallium Nitride is a critical material for blue light-emitting diodes (LEDs) and high-frequency, high-power transistors.[5][6] A common synthesis route involves the nitridation of a gallium source, for which Gallium(III) sulfate can be used.

Experimental Protocol:

  • Starting Material: Anhydrous Gallium(III) sulfate (Ga₂(SO₄)₃).

  • Nitridation: Place the anhydrous Gallium(III) sulfate in a tube furnace.

  • Reaction Conditions: Heat the sample in a flowing ammonia (B1221849) (NH₃) atmosphere. The reaction temperature can be varied in the range of 500-1100°C.[7]

  • Conversion Process: The Gallium(III) sulfate first decomposes to γ-Ga₂O₃, which then converts to GaN. This conversion proceeds stepwise through an amorphous gallium oxynitride intermediate.[7]

  • Product: The final product is a GaN powder.

  • Characterization: The conversion process and the final product can be monitored and confirmed using XRD. Photoluminescence spectroscopy can be used to assess the optical properties of the synthesized GaN.[7]

Quantitative Data:

ParameterValue RangeReference
Reaction Temperature500 - 1100°C[7]
Reactant GasFlowing Ammonia (NH₃)[7]
Intermediateγ-Ga₂O₃, Amorphous Gallium Oxynitride[7]

Experimental Workflow:

G cluster_1 Synthesis of GaN Powder start Anhydrous Ga₂(SO₄)₃ nitridation Nitridation in flowing NH₃ (500-1100°C) start->nitridation intermediate γ-Ga₂O₃ & Gallium Oxynitride nitridation->intermediate product GaN Powder intermediate->product characterization Characterization (XRD, PL) product->characterization G cluster_2 Esterification Catalysis reactants p-Hydroxybenzoic Acid + Heptanol + Catalyst reflux Reflux with Water Removal (Dean-Stark Trap) reactants->reflux product n-Heptyl p-hydroxybenzoate reflux->product catalyst_recovery Catalyst Filtration and Recovery product->catalyst_recovery purification Product Purification product->purification G cluster_3 Antibacterial Mechanism of Gallium(III) Ga Gallium(III) Ions Uptake Uptake into Bacterium Ga->Uptake Fe Iron(III) Ions Fe->Uptake Bacteria Bacterial Cell Metabolism Iron-Dependent Metabolic Pathways Bacteria->Metabolism Uptake->Bacteria Inhibition Inhibition of Metabolism Metabolism->Inhibition Ga(III) competes with Fe(III) Growth Bacterial Growth Inhibition Inhibition->Growth G cluster_4 Heavy Metal Adsorption Process wastewater Wastewater containing Heavy Metal Ions contact Contact and Agitation wastewater->contact adsorbent Gallium-Based Adsorbent adsorbent->contact separation Solid-Liquid Separation (Filtration/Centrifugation) contact->separation treated_water Treated Water separation->treated_water adsorbed_metal Adsorbent with Adsorbed Metal Ions separation->adsorbed_metal

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Gallium(III) Sulfate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of Gallium(III) sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale synthesis of Gallium(III) sulfate?

A1: The primary methods for large-scale synthesis involve the reaction of a gallium source with sulfuric acid. The most common starting materials are:

  • Gallium Metal: Direct reaction with sulfuric acid, often requiring elevated temperatures to increase the reaction rate.[1][2]

  • Gallium(III) Hydroxide (B78521): A common intermediate, which readily reacts with sulfuric acid to form gallium sulfate and water.[3][4] This method is often used when starting from industrial waste streams.

  • Industrial Process Liquors: Gallium can be extracted from sources like Bayer liquor (a byproduct of alumina (B75360) production) or electrolysis waste solutions, followed by conversion to the sulfate salt.[5][6][7]

Q2: Why is my Gallium(III) sulfate product clumping and difficult to handle?

A2: Gallium(III) sulfate, particularly in its hydrated form, is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8] This can cause the powder to clump and become difficult to handle. The anhydrous form is also slightly hygroscopic. To mitigate this, it is crucial to handle and store the product in a dry, inert atmosphere.[8] Drying the hydrated product in a vacuum can help remove excess water.[1][8]

Q3: My final product is not pure Gallium(III) sulfate. What are the likely impurities?

A3: Contamination in Gallium(III) sulfate synthesis can arise from several sources:

  • Gallium Oxosulfate: Incomplete reaction or hydrolysis can lead to the formation of gallium oxosulfate, which is a common contaminant.[8]

  • Basic Gallium Sulfates: Hydrolysis of gallium ions in solution can lead to the precipitation of basic gallium sulfates.[9]

  • Starting Material Impurities: If the initial gallium source (e.g., industrial waste) contains other metals, these may co-precipitate or remain in the final product.

Q4: How can I improve the yield of my Gallium(III) sulfate synthesis?

A4: Optimizing the yield depends on the chosen synthetic route. For the reaction of gallium metal with sulfuric acid, using concentrated sulfuric acid and heating the reaction mixture can significantly increase the reaction rate and drive the reaction to completion.[2] When using gallium hydroxide, ensuring complete reaction with a stoichiometric amount of sulfuric acid is key. For precipitation methods, controlling the temperature and using anti-solvents like ethanol (B145695) can enhance the precipitation of the desired product.

Q5: What is the significance of the different hydrated forms of Gallium(III) sulfate?

A5: Gallium(III) sulfate can exist in various hydrated forms, with the octadecahydrate (Ga₂(SO₄)₃·18H₂O) being a common form crystallized from aqueous solutions at room temperature.[8][9] These hydrates lose water in stages upon heating, forming the anhydrous salt at temperatures above 310°C.[9] The specific hydrate (B1144303) form can affect the material's physical properties, such as its solubility and handling characteristics. The thermal decomposition of these hydrates eventually yields gallium(III) oxide at temperatures above 680°C.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Slow or incomplete reaction of gallium metal with sulfuric acid. Low reaction temperature. Dilute sulfuric acid.Heat the reaction mixture to boiling to accelerate the reaction.[1] Use concentrated sulfuric acid.[2]
Formation of a gelatinous precipitate instead of crystalline Gallium(III) sulfate. Hydrolysis of gallium ions due to high pH or localized pH changes.Maintain a sufficiently acidic environment throughout the reaction and crystallization process. Control the rate of addition of reagents to avoid localized high pH.
Product is highly discolored. Impurities in the starting materials (e.g., other metals from industrial waste).Purify the starting gallium source before synthesis. Utilize purification steps such as recrystallization or the formation of a double salt like ammonium (B1175870) gallium sulfate to remove impurities.
Low yield after precipitation. Incomplete precipitation due to solubility of Gallium(III) sulfate. Loss of product during washing.Cool the solution to a lower temperature to decrease solubility. Add a miscible organic solvent (e.g., ethanol/ether mixture) to induce further precipitation.[3][10] Use a minimal amount of a suitable cold solvent for washing the precipitate.
Difficulty in filtering the product. Very fine or amorphous particles.Control crystallization conditions (e.g., slower cooling rate) to promote the growth of larger crystals. Consider using a different precipitation method or a filter aid.
Product readily absorbs moisture and becomes sticky. The product is hygroscopic.Handle and store the final product under a dry, inert atmosphere (e.g., in a desiccator or glovebox).[8] Ensure the product is thoroughly dried under vacuum to remove residual water.[8]

Quantitative Data

Table 1: Reaction Conditions for Gallium(III) Sulfate Synthesis from Gallium Metal

ParameterValueReference
Starting Materials 4N Gallium Metal, 50-98% Sulfuric Acid[11]
Reaction Temperature 50-80 °C[11]
Reaction Time 0.5-5 hours[11]
Resulting Ga Concentration 50-100 g/L[11]

Table 2: Purity Specifications of Commercial Gallium(III) Sulfate

ParameterSpecificationReference
Assay (Trace Metals Basis) ≥99.99%
Total Trace Metal Impurities ≤150.0 ppm

Experimental Protocols

Protocol 1: Synthesis of Gallium(III) Sulfate from Gallium Metal
  • Reaction Setup: In a well-ventilated fume hood, place gallium metal in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.

  • Acid Addition: Slowly add concentrated sulfuric acid (98%) to the reaction vessel. An exothermic reaction will occur.

  • Heating: Heat the mixture to a gentle boil for 1-2 hours to ensure the complete dissolution of the gallium metal.[1] Hydrogen gas will be evolved during this process.

  • Cooling and Crystallization: After the reaction is complete, allow the solution to cool to room temperature. Further cooling in an ice bath may be necessary to induce crystallization of gallium(III) sulfate hydrate.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold, dry ethanol or an ethanol/ether mixture to remove any residual acid and impurities.

  • Drying: Dry the product under vacuum to obtain the final Gallium(III) sulfate hydrate. For the anhydrous form, further heating above 310°C is required.[9]

Protocol 2: Synthesis of Gallium(III) Sulfate from Gallium(III) Hydroxide
  • Reaction Setup: In a reaction vessel, suspend Gallium(III) hydroxide in deionized water with stirring.

  • Acid Addition: Slowly add a stoichiometric amount of 2M sulfuric acid to the suspension. The reaction is exothermic.[4]

  • Heating and Concentration: Heat the resulting solution to approximately 70°C and evaporate some of the water to obtain a concentrated solution.[3]

  • Crystallization: Allow the concentrated solution to cool to room temperature to crystallize the Gallium(III) sulfate hydrate. To enhance crystallization, an ethanol/ether mixture can be added.[3][4]

  • Isolation and Drying: Isolate the crystals by vacuum filtration, wash with a cold solvent, and dry under vacuum.

Visualizations

Gallium_Sulfate_Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis & Purification cluster_end Final Product Ga_metal Gallium Metal Reaction Reaction with Sulfuric Acid Ga_metal->Reaction Ga_hydroxide Gallium (III) Hydroxide Ga_hydroxide->Reaction Industrial_waste Industrial Waste (e.g., Bayer Liquor) Industrial_waste->Reaction Purification Purification (Recrystallization / Double Salt Formation) Reaction->Purification Isolation Isolation (Filtration) Purification->Isolation Drying Drying (Vacuum / Heat) Isolation->Drying Ga2SO4_hydrate Gallium(III) Sulfate Hydrate Drying->Ga2SO4_hydrate Ga2SO4_anhydrous Anhydrous Gallium(III) Sulfate Ga2SO4_hydrate->Ga2SO4_anhydrous Heating > 310°C

Caption: General workflow for large-scale Gallium(III) sulfate synthesis.

Caption: Troubleshooting logic for Gallium(III) sulfate synthesis.

References

Preventing hydrolysis of Gallium(III) sulfate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gallium(III) sulfate (B86663) solutions. Our goal is to help you overcome common challenges related to the hydrolysis of Gallium(III) sulfate, ensuring the stability and efficacy of your solutions.

Troubleshooting Guide

Issue: Precipitation or cloudiness in my Gallium(III) sulfate solution.

Cause: This is the most common issue and is almost always due to the hydrolysis of the Gallium(III) ion, Ga³⁺. In aqueous solutions, Ga³⁺ is present as the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺. This complex is highly susceptible to hydrolysis, especially at pH values above 3, leading to the formation of insoluble gallium hydroxide (B78521) and oxyhydroxide species.

Solution:

  • pH Adjustment: The primary method to prevent hydrolysis is to maintain a low pH. The solution should be acidic.

    • Recommendation: Maintain the pH of your Gallium(III) sulfate solution below 3.0. A pH of 2.0 or lower is often preferred for long-term stability.

    • Procedure: Use a dilute solution of a strong, non-complexing acid such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃) to adjust the pH. It is recommended to use the same acid as the anion of the gallium salt to avoid introducing new ions.

  • Temperature Control: Elevated temperatures can accelerate the rate of hydrolysis.

    • Recommendation: Prepare and store your Gallium(III) sulfate solutions at room temperature or below. Avoid heating the solution unless it is part of a specific protocol where pH is strictly controlled.

Experimental Protocol: Preparation of a Stable Acidic Gallium(III) Sulfate Solution

This protocol describes the preparation of a 100 mM Gallium(III) sulfate stock solution with enhanced stability against hydrolysis.

Materials:

  • Gallium(III) sulfate hydrate (B1144303) (Ga₂(SO₄)₃·xH₂O)

  • Deionized water (DI H₂O), high-purity

  • Concentrated sulfuric acid (H₂SO₄)

  • Volumetric flasks and pipettes

  • pH meter or pH indicator strips

  • Stir plate and stir bar

Procedure:

  • Pre-acidify the Water: To a 100 mL volumetric flask, add approximately 80 mL of DI H₂O. Carefully add a small, pre-calculated amount of concentrated sulfuric acid to bring the pH of the water to approximately 2.0.

  • Dissolve Gallium(III) Sulfate: Weigh the appropriate amount of Gallium(III) sulfate hydrate to prepare a 100 mM solution. Slowly add the Gallium(III) sulfate to the acidified water while stirring continuously.

  • Check and Adjust pH: Once the salt is fully dissolved, check the pH of the solution. If the pH has risen above 2.5, add dilute sulfuric acid dropwise until the pH is back in the desired range (pH 2.0-2.5).

  • Final Volume Adjustment: Bring the solution to the final volume of 100 mL with DI H₂O.

  • Storage: Store the solution in a tightly sealed container at room temperature. For long-term storage, refrigeration at 2-8°C is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the chemical process behind the precipitation in my Gallium(III) sulfate solution?

A1: The precipitation is due to hydrolysis. The Ga³⁺ ion in water is actually [Ga(H₂O)₆]³⁺. This complex acts as a weak acid, donating protons in a stepwise manner. As the pH increases, the equilibrium shifts towards the formation of various hydrolyzed species, including soluble [Ga(OH)(H₂O)₅]²⁺ and [Ga(OH)₂(H₂O)₄]⁺, and ultimately the insoluble precipitate, Gallium(III) hydroxide (Ga(OH)₃). Further condensation can lead to the formation of polynuclear species, which also contribute to the observed turbidity.[1]

Q2: At what pH does Gallium(III) sulfate start to precipitate?

A2: Hydrolysis and subsequent precipitation are highly dependent on the concentration of the Gallium(III) solution. However, as a general rule, you can expect to see the onset of precipitation at a pH of around 3.[1] To ensure a stable, clear solution, it is crucial to maintain the pH well below this value.

Q3: Can I use a buffer to stabilize my Gallium(III) sulfate solution?

A3: Yes, buffers can be used to maintain a stable, low pH. However, the choice of buffer is critical.

  • Recommended Buffers: Acetate or citrate (B86180) buffers can be effective in the acidic pH range required to prevent hydrolysis.

  • Caution: Avoid phosphate (B84403) buffers, as they can form insoluble gallium phosphate precipitates. Always verify the compatibility of the buffer system with your specific experimental conditions and downstream applications.

Q4: How does temperature affect the stability of Gallium(III) sulfate solutions?

A4: The hydrolysis of Gallium(III) is an endothermic process, meaning that increasing the temperature will promote the reaction and lead to faster precipitation. Therefore, it is advisable to work with these solutions at controlled room temperature and to avoid unnecessary heating.

Q5: I need to work at a physiological pH (around 7.4). How can I prevent Gallium(III) hydrolysis?

A5: Working with Gallium(III) at neutral or physiological pH is challenging due to its extensive hydrolysis. In such cases, the use of a strong chelating agent is necessary.

  • Chelating Agents: Ligands such as EDTA (ethylenediaminetetraacetic acid) or DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) can form stable, soluble complexes with Ga³⁺, preventing its hydrolysis even at neutral pH. The choice of chelator will depend on the specific requirements of your application, including the desired stability of the complex and potential interactions with other components in your system.

Quantitative Data Summary

The following table summarizes the key parameters for maintaining a stable Gallium(III) sulfate solution.

ParameterRecommended RangeRationale
pH < 3.0Prevents the formation of insoluble hydroxide species.
Temperature 4 - 25 °CMinimizes the rate of hydrolysis.
Acid for pH Adjustment Sulfuric Acid (H₂SO₄)Avoids introducing counter-ions that could interfere.

Visualizing Gallium(III) Hydrolysis and Prevention

To better understand the processes involved, the following diagrams illustrate the hydrolysis pathway and the workflow for preparing a stable solution.

GalliumHydrolysis Ga3_aq [Ga(H₂O)₆]³⁺ (Soluble) pH < 3 GaOH_aq [Ga(OH)(H₂O)₅]²⁺ (Soluble) Ga3_aq->GaOH_aq + OH⁻ GaOH2_aq [Ga(OH)₂(H₂O)₄]⁺ (Soluble) GaOH_aq->GaOH2_aq + OH⁻ GaOH3_s Ga(OH)₃ (Insoluble Precipitate) pH > 3 GaOH2_aq->GaOH3_s + OH⁻ Poly_s Polynuclear Species (Insoluble) GaOH3_s->Poly_s Aging

Caption: The hydrolysis pathway of Gallium(III) in aqueous solution.

ExperimentalWorkflow start Start acidify_water 1. Pre-acidify DI H₂O to pH ~2.0 with H₂SO₄ start->acidify_water dissolve_ga 2. Dissolve Ga₂(SO₄)₃·xH₂O with continuous stirring acidify_water->dissolve_ga check_ph 3. Measure pH of the solution dissolve_ga->check_ph adjust_ph 4. Adjust pH to 2.0-2.5 with dilute H₂SO₄ check_ph->adjust_ph pH > 2.5 final_volume 5. Bring to final volume with DI H₂O check_ph->final_volume pH is 2.0-2.5 adjust_ph->final_volume store 6. Store in a sealed container at 2-8°C final_volume->store end End: Stable Solution store->end

Caption: Workflow for preparing a stable Gallium(III) sulfate solution.

References

Technical Support Center: Optimizing Gallium(III) Sulfate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for Gallium(III) sulfate (B86663) precipitation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the precipitation of Gallium(III) sulfate.

Q1: What is the optimal pH for precipitating Gallium(III) sulfate?

A1: The optimal pH for precipitation depends on the chosen method. For the precipitation of basic Gallium(III) sulfate, a pH range of 4.0 to 5.5 is recommended, which can be achieved by heating the solution with urea (B33335).[1] If you are first precipitating Gallium(III) hydroxide (B78521) as a precursor, a neutralization reaction to a pH of approximately 7 is effective before reacting the hydroxide with sulfuric acid.[2] Be aware that at a pH between 3.5 and 4.0, gallium colloids may form, and at higher pH levels, insoluble gallium oxyhydroxide (GaO(OH)) can precipitate.[3]

Q2: My precipitation yield is consistently low. What are the likely causes and how can I improve it?

A2: Low precipitation yield can be attributed to several factors:

  • Incorrect pH: Ensure your pH is within the optimal range for your chosen method. Outside this range, the solubility of Gallium(III) species can increase, leading to incomplete precipitation.

  • Inappropriate Temperature: Some precipitation methods require heating to proceed to completion, such as the urea hydrolysis method.[1] Conversely, for solvent precipitation methods, cooling the solution may be necessary to decrease the solubility of the Gallium(III) sulfate hydrate (B1144303).[4][5]

  • Sub-optimal Solvent Addition: When using a solvent like ethanol, ether, or isopropanol (B130326) for precipitation, ensure it is added in a sufficient volume to induce salting-out.[4][5][6] The addition should be done carefully to avoid the formation of a fine, difficult-to-filter precipitate.

  • Presence of Complexing Agents: If your solution contains chelating agents, they may be sequestering the Gallium(III) ions and preventing their precipitation.

Q3: The precipitate I've formed is difficult to filter and appears amorphous or gelatinous. How can I obtain a more crystalline product?

A3: The formation of a gelatinous or amorphous precipitate is a common issue. To obtain a more crystalline product, consider the following:

  • Slower Precipitation Rate: A slower rate of precipitation allows for the growth of larger, more ordered crystals. If using a precipitating agent, add it dropwise with constant stirring. If adjusting the pH, do so gradually.

  • Aging the Precipitate: Allowing the precipitate to "age" in the mother liquor, sometimes with gentle heating, can promote the transformation of amorphous particles into a more crystalline form.

  • Control of Temperature: The precipitation temperature can influence the physical form of the precipitate. Experiment with different temperatures to find the optimal condition for your system. Lower precipitation temperatures can sometimes lead to more disordered, amorphous solids.[7]

Q4: My final Gallium(III) sulfate product is highly hygroscopic. How can I handle and store it properly?

A4: Gallium(III) sulfate hydrate is known to be hygroscopic and can deliquesce in air.[4][5] To minimize water absorption:

  • Drying: Dry the synthesized Gallium(III) sulfate hydrate thoroughly. This can be done in a desiccator over a suitable drying agent or under vacuum.[4][5]

  • Storage: Store the dried product in a tightly sealed container in a desiccator or a glove box with a dry atmosphere.

Q5: I suspect my precipitate is contaminated with other gallium species like oxosulfates. How can I minimize this?

A5: Contamination with species like gallium oxosulfate can occur, particularly when using certain precipitation methods.[4][5] To minimize this:

  • Strict pH Control: Maintain the pH within the recommended range throughout the precipitation process. Deviations can lead to the formation of unwanted side products.

  • Washing the Precipitate: Wash the filtered precipitate with cold deionized water to remove any soluble impurities.[1] Avoid wash solutions containing ammonium (B1175870) salts, as they can increase the solubility of the basic gallium sulfate.[1]

Data Presentation: Precipitation Parameters

Table 1: pH Guidelines for Gallium(III) Precipitation

Precipitation MethodRecommended pH RangeNotes
Basic Gallium Sulfate (Urea Hydrolysis)4.0 - 5.5Achieved by heating the solution containing urea.[1]
Gallium Hydroxide (Precursor)~ 7.0Formed by neutralizing a gallium salt solution with a mineral acid.[2][8] The resulting hydroxide is then treated with H₂SO₄.
General PrecipitationAvoid 3.5 - 4.0This range may lead to the formation of gallium colloids.[3]

Table 2: Solubility and Temperature Data for Gallium(III) Sulfate Hydrate

CompoundTemperature (°C)Solubility (g/100mL)Notes
Gallium(III) sulfate hydrate (16-18 H₂O)20170Recrystallization from water yields this hydrate.[6][9]
Gallium(III) sulfate (anhydrous)60 - 70-This temperature range is used for evaporation from a 50% H₂SO₄ solution before precipitation with ethanol/ether.[6] Anhydrous salt forms upon heating at 165°C.[6][9]
Gallium(III) sulfate hydrate40 - 350-The hydrated form loses its water of crystallization in multiple steps within this temperature range.[4][5]

Experimental Protocols

Protocol 1: Precipitation of Basic Gallium(III) Sulfate via Urea Hydrolysis

This method relies on the slow, homogeneous increase in pH resulting from the thermal decomposition of urea to precipitate a dense, easily filterable basic gallium sulfate.

  • Preparation of Gallium(III) Sulfate Solution: Dissolve a known quantity of gallium metal or a gallium salt in sulfuric acid to obtain a clear Gallium(III) sulfate solution.

  • Addition of Urea: To the Gallium(III) sulfate solution, add 3 g of urea for every 100 mL of solution.

  • Heating and Precipitation: Heat the solution, ensuring the beaker is covered but with a small opening to allow for the escape of carbon dioxide.[1] Continue heating until the pH of the solution reaches 4.0 - 5.5. A precipitate of basic gallium sulfate will form.

  • Cooling and Filtration: Allow the solution to cool to room temperature. Filter the precipitate using a suitable filter paper.

  • Washing: Wash the precipitate with cold deionized water to remove any soluble impurities.[1]

  • Drying: Dry the precipitate in an oven at a temperature sufficient to remove water but below the decomposition temperature of the basic sulfate. For conversion to the oxide, ignition at temperatures up to 1200°C may be necessary for constant weight.[1]

Protocol 2: Precipitation of Gallium(III) Sulfate Hydrate via Solvent Addition

This method is suitable for precipitating the hydrated form of Gallium(III) sulfate from a concentrated aqueous solution.

  • Preparation of Concentrated Solution: Dissolve Gallium(III) hydroxide or Gallium(III) oxide in 50% sulfuric acid. Gently heat the solution to between 60-70°C to ensure complete dissolution and to concentrate the solution.[6]

  • Cooling: Cool the concentrated Gallium(III) sulfate solution in an ice bath.

  • Solvent Addition: Slowly add a cold organic solvent such as ethanol, diethyl ether, or isopropanol to the cooled solution with constant stirring.[4][5][6] Continue adding the solvent until a white precipitate of Gallium(III) sulfate hydrate is observed.

  • Filtration: Filter the precipitate quickly to minimize re-dissolution.

  • Washing: Wash the precipitate with a small amount of the cold organic solvent used for precipitation.

  • Drying: Dry the precipitate under vacuum at room temperature or in a desiccator to remove residual solvent and water.[4][5]

Visualizations

experimental_workflow cluster_methods Precipitation Methods start Start: Gallium Source (e.g., Ga metal, Ga₂O₃) dissolution Dissolution in H₂SO₄ start->dissolution end_product Final Product: Gallium(III) Sulfate precipitation Precipitation dissolution->precipitation urea_method Method A: Urea Hydrolysis precipitation->urea_method Choose Method solvent_method Method B: Solvent Addition precipitation->solvent_method filtration Filtration washing Washing filtration->washing drying Drying washing->drying drying->end_product heating Heating (pH 4.0-5.5) urea_method->heating solvent_add Add Ethanol/Isopropanol solvent_method->solvent_add heating->filtration Precipitate Formed solvent_add->filtration Precipitate Formed

Caption: Experimental workflow for Gallium(III) sulfate precipitation.

troubleshooting_guide issue_node issue_node check_node check_node solution_node solution_node start Problem Encountered low_yield Low Precipitation Yield start->low_yield bad_precipitate Amorphous/Gelatinous Precipitate start->bad_precipitate check_ph Is pH in optimal range (4.0-5.5 for urea)? low_yield->check_ph check_rate Was precipitation rate slow? bad_precipitate->check_rate check_temp Is temperature correct? check_ph->check_temp Yes adjust_ph Adjust pH carefully check_ph->adjust_ph No optimize_temp Optimize heating/cooling check_temp->optimize_temp No check_aging Was precipitate aged? check_rate->check_aging Yes slow_addition Add precipitant dropwise check_rate->slow_addition No age_precipitate Age in mother liquor check_aging->age_precipitate No

Caption: Troubleshooting decision tree for precipitation issues.

References

Technical Support Center: Improving the Yield of Anhydrous Gallium(III) Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to optimize the synthesis and improve the yield of anhydrous Gallium(III) sulfate (B86663) (Ga₂(SO₄)₃).

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for Gallium(III) sulfate?

A1: Gallium(III) sulfate is typically prepared by reacting gallium metal, gallium oxide, or gallium hydroxide (B78521) with sulfuric acid.[1][2] An alternative route involves the reaction of hydroxygallium diacetate with sulfuric acid to first produce the hydrated form.[1][3]

Q2: What is the most common hydrated form of Gallium(III) sulfate?

A2: The most common hydrate (B1144303) is Gallium(III) sulfate octadecahydrate, with the formula Ga₂(SO₄)₃·18H₂O.[1][3][4] This hydrate can be crystallized from aqueous solutions at room temperature.[1]

Q3: At what temperature is the anhydrous form of Gallium(III) sulfate obtained?

A3: The conversion from the hydrated form to the anhydrous form occurs in stages upon heating. The octadecahydrate begins to lose water at temperatures as low as 40°C.[3][4] The completely anhydrous salt, Ga₂(SO₄)₃, is formed at temperatures above 310°C.[1] For practical purposes, heating to around 400°C is often performed to ensure complete dehydration.[5][6]

Q4: At what temperature does anhydrous Gallium(III) sulfate decompose?

A4: Anhydrous Gallium(III) sulfate is thermally stable up to high temperatures but will decompose above 680°C, yielding Gallium(III) oxide (Ga₂O₃) and sulfur trioxide (SO₃).[1] Some sources indicate this decomposition occurs at 700°C.[3][4]

Q5: Why is anhydrous Gallium(III) sulfate difficult to handle?

A5: The anhydrous form is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] This can cause it to deliquesce (dissolve in the absorbed water) quickly under ambient conditions, making handling and storage challenging.[3][4][7]

Troubleshooting Guide

This section addresses specific issues that can lead to low yields or impure products during the synthesis of anhydrous Gallium(III) sulfate.

Q: My reaction is incomplete, and the yield is very low. What should I do?

A: Issue: Incomplete Reaction of Precursors.

  • Symptom: You observe unreacted starting material, such as gallium metal, in your reaction vessel after the allotted time. The reaction of gallium metal with dilute sulfuric acid is known to be extremely slow.[8]

  • Cause: The reaction conditions are likely insufficient to drive the reaction to completion. This can be due to low acid concentration, inadequate temperature, or insufficient reaction time.

  • Solution:

    • Increase Acid Concentration: Use concentrated (98%) sulfuric acid to significantly speed up the reaction with gallium metal.[8]

    • Increase Temperature: Gently heat the reaction mixture. Applying heat until reflux can dramatically increase the reaction rate.[8]

    • Ensure Sufficient Time: Allow the reaction to proceed for several hours with heating to ensure all the gallium has reacted.

Q: The final product isn't a dry powder. How can I ensure complete dehydration?

A: Issue: Incomplete Dehydration.

  • Symptom: The isolated product is clumpy, sticky, or has a glassy appearance instead of being a fine, white powder. This indicates the presence of residual water of hydration.

  • Cause: The temperature or duration of the drying process was insufficient to remove all 18 water molecules from the hydrate. Water is lost in multiple steps over a broad temperature range (40-350°C).[3][4]

  • Solution:

    • Stepwise Heating: Heat the hydrated salt in stages to prevent the formation of clumps from melting hydrates.

    • Vacuum Drying: Perform the final dehydration step in a vacuum oven. Applying a vacuum helps to remove water molecules at lower temperatures and ensures a completely dry product.[2][3] A temperature of >310°C is required for complete dehydration.[1]

    • Inert Atmosphere: If a vacuum oven is not available, heat under a flow of dry, inert gas (like nitrogen or argon) to carry away the water vapor.

Q: My yield is much lower than expected, and I suspect I've lost the product. What could have happened?

A: Issue: Product Decomposition.

  • Symptom: The final yield is significantly below the theoretical maximum, even after accounting for handling losses. You may have observed fumes (SO₃) during high-temperature heating.

  • Cause: The dehydration temperature was too high, exceeding the decomposition point of Ga₂(SO₄)₃ (above 680°C).[1] This converts the desired sulfate into gallium oxide.

  • Solution:

    • Precise Temperature Control: Use a programmable furnace or a temperature controller with a thermocouple placed close to the sample.

    • Set a Safe Upper Limit: Do not exceed 450°C during dehydration. This provides a wide safety margin below the decomposition temperature while being well above the temperature needed for complete water removal.

Q: My yields are inconsistent from one experiment to the next. Why?

A: Issue: Product is Highly Hygroscopic.

  • Symptom: The measured weight of the final product changes upon exposure to air, and yields are not reproducible.

  • Cause: Anhydrous Gallium(III) sulfate is extremely hygroscopic and rapidly absorbs atmospheric water, which adds weight and leads to inaccurate yield calculations.[3][4]

  • Solution:

    • Inert Atmosphere Handling: Once the anhydrous product is cooled, all subsequent handling (weighing, transferring) must be performed in an inert atmosphere, such as inside a nitrogen- or argon-filled glovebox.

    • Proper Storage: Store the anhydrous product in a tightly sealed container inside a desiccator containing a high-efficiency drying agent (e.g., P₂O₅).[3]

Q: My product analysis shows impurities. How can I improve its purity?

A: Issue: Formation of Basic Sulfates or Oxosulfates.

  • Symptom: Characterization data (e.g., XRD, elemental analysis) indicates the presence of phases other than Ga₂(SO₄)₃.

  • Cause: Contamination with gallium oxosulfate can occur during some synthesis methods.[3][9] Additionally, heating aqueous gallium sulfate solutions can lead to the precipitation of basic gallium sulfates.[1][10]

  • Solution:

    • Maintain High Acidity: When working in solution, ensure the solution remains strongly acidic to suppress the formation of hydroxide and oxide-containing species.

    • Use a Non-Aqueous Dehydration Method: The most reliable method to obtain the pure anhydrous form is by controlled thermal dehydration of the solid hydrated salt in a vacuum or inert gas stream, rather than by boiling an aqueous solution to dryness.

Data Presentation

The following table illustrates the expected outcome of the final dehydration step on product purity and yield.

Dehydration Temp. (°C)Duration (hours)Vacuum AppliedExpected YieldProduct Purity / Comments
1504NoModerateIncomplete dehydration; product contains residual water.
2504YesHighMostly anhydrous, but trace amounts of water may remain.
3502YesVery HighComplete dehydration to pure anhydrous Ga₂(SO₄)₃.[1][3]
7001NoVery LowSevere decomposition to Ga₂O₃.[1][3][4]

Experimental Protocols

Protocol 1: Synthesis of Ga₂(SO₄)₃·18H₂O from Gallium Metal

  • Place 10.0 g of high-purity gallium metal into a 250 mL round-bottom flask equipped with a reflux condenser.

  • Under a fume hood, slowly and carefully add 100 mL of 6M sulfuric acid to the flask.

  • Heat the mixture to a gentle reflux using a heating mantle. The reaction will produce hydrogen gas. Ensure the setup is properly ventilated.

  • Continue refluxing until all the gallium metal has dissolved. This may take several hours.

  • Once the reaction is complete, allow the clear solution to cool to room temperature.

  • Cool the solution further in an ice bath for 1-2 hours to crystallize the hydrated salt, Ga₂(SO₄)₃·18H₂O.

  • Collect the white crystals by vacuum filtration and wash them sparingly with a small amount of ice-cold deionized water.

  • Dry the crystals on the filter paper for a short period before proceeding to the dehydration step. The hydrated salt is efflorescent and hygroscopic.

Protocol 2: Dehydration of Ga₂(SO₄)₃·18H₂O

  • Place the synthesized hydrated gallium sulfate into a porcelain boat.

  • Insert the boat into a tube furnace. Alternatively, place it in a vacuum oven.

  • If using a tube furnace, begin purging with a slow flow of dry nitrogen gas. If using a vacuum oven, begin to apply a vacuum.

  • Begin heating according to the following program:

    • Heat to 120°C and hold for 1 hour to remove the bulk of the water.

    • Ramp the temperature to 350°C and hold for 2-3 hours to ensure complete dehydration.[1][3]

  • Turn off the heat and allow the furnace/oven to cool completely to room temperature under the inert atmosphere or vacuum.

  • Quickly transfer the resulting fine white powder of anhydrous Ga₂(SO₄)₃ to a pre-weighed, dry storage container inside a glovebox or a highly efficient desiccator to prevent moisture absorption.

Visualizations

experimental_workflow cluster_synthesis Step 1: Synthesis of Hydrate cluster_dehydration Step 2: Dehydration cluster_handling Step 3: Handling & Storage start Gallium Metal + H₂SO₄ reflux Heat to Reflux start->reflux cool Cool Solution reflux->cool crystallize Crystallize Ga₂(SO₄)₃·18H₂O cool->crystallize filtrate Vacuum Filtration crystallize->filtrate hydrate Hydrated Salt (Ga₂(SO₄)₃·18H₂O) filtrate->hydrate heat Heat to 350°C (Vacuum / Inert Gas) hydrate->heat cool_anhydrous Cool to RT heat->cool_anhydrous anhydrous Anhydrous Salt (Ga₂(SO₄)₃) cool_anhydrous->anhydrous glovebox Transfer in Glovebox anhydrous->glovebox storage Store in Desiccator glovebox->storage

Caption: Experimental workflow for synthesis and dehydration of Gallium(III) sulfate.

troubleshooting_yield cluster_causes cluster_solutions start Low Yield of Anhydrous Ga₂(SO₄)₃ cause1 Incomplete Reaction start->cause1 cause2 Product Decomposition start->cause2 cause3 Handling Losses (Hygroscopic Nature) start->cause3 cause4 Incomplete Dehydration start->cause4 sol1 Increase Temp / Time Use Conc. H₂SO₄ cause1->sol1 sol2 Control Temp < 450°C cause2->sol2 sol3 Handle in Glovebox Store in Desiccator cause3->sol3 sol4 Heat >310°C Use Vacuum cause4->sol4

Caption: Troubleshooting flowchart for low yield issues in Ga₂(SO₄)₃ synthesis.

References

Troubleshooting impurities in Gallium(III) sulfate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Gallium(III) Sulfate (B86663).

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of gallium(III) sulfate, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My final Gallium(III) Sulfate product has a yellow tint. What is the likely cause and how can I fix it?

A1: A yellow discoloration in the final product is most commonly due to the presence of iron(III) impurities. Iron is a common impurity in gallium metal and can be introduced from starting materials or equipment.[1]

  • Recommended Solutions:

    • Purification of the final product: Recrystallization of the gallium(III) sulfate from a sulfuric acid solution can help remove iron impurities.

    • Purification of the starting material: If the gallium metal source is suspected to have high iron content, consider using a higher purity grade of gallium (e.g., 6N or 7N).[2][3][4] Alternatively, the gallium can be purified by fractional crystallization before reacting it with sulfuric acid.

    • Intermediate purification: In the synthesis method involving gallium hydroxide (B78521), ensure thorough washing of the gallium hydroxide precipitate to remove impurities before dissolving it in sulfuric acid.

Q2: The yield of my Gallium(III) Sulfate synthesis is lower than expected. What are the potential reasons and how can I improve it?

A2: Low yield can result from several factors, including incomplete reaction, losses during workup, or the formation of soluble byproducts.

  • Potential Causes & Solutions:

    • Incomplete Reaction: The reaction between gallium metal and sulfuric acid can be slow.[5]

      • Increase Reaction Time and Temperature: Heating the reaction mixture can significantly speed up the dissolution of gallium metal in sulfuric acid. A temperature of around 70°C is often effective.[6]

      • Use Concentrated Sulfuric Acid: Using a higher concentration of sulfuric acid can improve the reaction rate.[5]

    • Losses During Crystallization: Gallium(III) sulfate is soluble in water, so losses can occur during the crystallization and washing steps.

      • Optimize Crystallization: Ensure the solution is sufficiently concentrated by evaporation before cooling to induce crystallization.[6] The addition of a co-solvent like an ethanol/ether mixture can also promote precipitation.[7][8]

      • Minimize Washing Volume: Wash the collected crystals with a minimal amount of cold solvent to reduce dissolution losses.

    • Formation of Soluble Gallium Species: In solutions with incorrect pH, soluble gallium complexes may form, preventing complete precipitation.

Q3: I observe the formation of a white precipitate that is difficult to filter during the synthesis. What is this precipitate and how can I avoid it?

A3: This is likely due to the formation of basic gallium sulfate, which can precipitate from aqueous solutions, especially at elevated temperatures or if the solution is diluted.[9][10] The hydrolysis of the Ga(III) ion can lead to these basic salts.[10][11]

  • Avoidance Strategies:

    • Maintain Acidity: Ensure the solution remains sufficiently acidic throughout the process to prevent the hydrolysis of the gallium(III) ion.

    • Control Temperature: Avoid excessively high temperatures during evaporation, as this can promote the formation of basic sulfates.

    • Follow Stoichiometry: Use the correct stoichiometric amounts of reactants to avoid excess water which can drive hydrolysis.

Q4: My Gallium(III) Sulfate product is highly hygroscopic. How should I handle and store it?

A4: Gallium(III) sulfate, particularly its anhydrous form, is known to be extremely hygroscopic and can deliquesce in air.[12]

  • Handling and Storage Recommendations:

    • Work in a Dry Atmosphere: Whenever possible, handle the dried product in a glove box or a dry bag.

    • Vacuum Drying: Dry the final product under vacuum to remove residual water.[12]

    • Desiccator Storage: Store the dried gallium(III) sulfate in a tightly sealed container inside a desiccator containing a suitable drying agent (e.g., phosphorus pentoxide or silica (B1680970) gel).

Data Presentation

Table 1: Typical Trace Metal Impurities in Gallium Metal

This table summarizes the common trace metal impurities found in different grades of gallium metal, which can be a primary source of impurities in the final gallium(III) sulfate product. Data is presented in parts per million (ppm).

Impurity4N (99.99%) Purity[2][3]5N (99.999%) Purity[2]6N (99.9999%) Purity[2][3]7N (99.99999%) Purity[13]
Silver (Ag) <1<10.5 max-
Bismuth (Bi) 2 max2 max0.5 max-
Cadmium (Cd) <1<10.25 max-
Copper (Cu) 10 max2 max0.5 max<0.01
Iron (Fe) 2 max1 max0.5 max<0.01
Nickel (Ni) 5 max1 max0.5 max-
Lead (Pb) 15 max3 max0.5 max<0.01
Tin (Sn) 15 max3 max0.5 max-
Titanium (Ti) <1 max<1 max0.5 max-
Thallium (Tl) 5 max2 max0.5 max-
Zinc (Zn) <1<10.25 max<0.01
Total Impurities <100<10<1-

Note: The purity levels and impurity concentrations can vary between suppliers.

Experimental Protocols

Protocol 1: Synthesis of Gallium(III) Sulfate from Gallium Metal

This protocol describes the direct reaction of gallium metal with sulfuric acid.

Materials:

  • Gallium metal (4N purity or higher)

  • Concentrated sulfuric acid (98%)

  • Deionized water

Equipment:

  • Glass beaker

  • Hot plate with magnetic stirring

  • Watch glass

  • Vacuum filtration apparatus

  • Vacuum desiccator

Procedure:

  • Carefully place a known quantity of gallium metal into a glass beaker.

  • Slowly add a stoichiometric excess of concentrated sulfuric acid to the beaker under a fume hood. The reaction can be slow initially.[5]

  • Gently heat the mixture on a hot plate with stirring to approximately 70-90°C to increase the reaction rate.[6] Hydrogen gas will be evolved.

  • Cover the beaker with a watch glass to prevent splashing and continue heating until all the gallium metal has dissolved.

  • Once the reaction is complete, allow the solution to cool slightly.

  • Concentrate the solution by heating to evaporate excess water and sulfuric acid.

  • Cool the concentrated solution in an ice bath to induce crystallization of gallium(III) sulfate hydrate (B1144303) (Ga₂(SO₄)₃·18H₂O).

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the crystals under vacuum to obtain the final product. For the anhydrous form, further heating above 150°C is required.[9]

Protocol 2: Synthesis of High-Purity Gallium(III) Sulfate via Gallium Hydroxide Intermediate

This method is suitable for producing high-purity gallium(III) sulfate, as impurities can be removed during the precipitation and washing of the gallium hydroxide intermediate.[6][7][8]

Materials:

  • Gallium-containing solution (e.g., from electrolysis waste or dissolved gallium metal in acid)

  • Mineral acid (e.g., HCl) or base (e.g., NH₄OH) for pH adjustment

  • Sulfuric acid (e.g., 2 mol/L)[7][8]

  • Deionized water

  • Ethanol/ether mixture (optional)

Equipment:

  • Reaction vessel with stirring

  • pH meter

  • Filtration apparatus

  • Drying oven

Procedure:

  • Start with a solution containing gallium ions.

  • Adjust the pH of the solution to precipitate gallium hydroxide (Ga(OH)₃). The optimal pH for precipitation is typically around 7.[7][8]

  • Filter the gallium hydroxide precipitate and wash it thoroughly with hot deionized water to remove soluble impurities.[6]

  • Transfer the washed gallium hydroxide precipitate to a reaction vessel.

  • Slowly add a stoichiometric amount of sulfuric acid (e.g., 2 mol/L) with stirring to dissolve the precipitate and form a gallium(III) sulfate solution.[7][8]

  • Heat the solution to approximately 70°C to ensure complete reaction.[6]

  • Concentrate the resulting solution by evaporation.

  • Cool the solution to crystallize the gallium(III) sulfate hydrate. The addition of an ethanol/ether mixture can enhance crystallization.[7][8]

  • Filter the crystals, wash with a minimal amount of cold deionized water, and dry in an oven or under vacuum.

Visualizations

Synthesis_Workflow_Gallium_Metal cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Ga_metal Gallium Metal Reaction Dissolution at 70-90°C Ga_metal->Reaction H2SO4 Sulfuric Acid H2SO4->Reaction Concentration Evaporation Reaction->Concentration Crystallization Cooling/Precipitation Concentration->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Drying Vacuum Drying Filtration->Drying Ga2SO43 Gallium(III) Sulfate Drying->Ga2SO43

Caption: Experimental workflow for the synthesis of Gallium(III) Sulfate from Gallium Metal.

Synthesis_Workflow_Gallium_Hydroxide cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_reaction Final Synthesis cluster_product Final Product Ga_solution Gallium Ion Solution Precipitation pH Adjustment to ~7 (Precipitation) Ga_solution->Precipitation Washing Washing of Ga(OH)₃ Precipitation->Washing Dissolution Reaction with H₂SO₄ Washing->Dissolution Concentration Evaporation Dissolution->Concentration Crystallization Crystallization Concentration->Crystallization Ga2SO43 High-Purity Gallium(III) Sulfate Crystallization->Ga2SO43

Caption: Workflow for high-purity Gallium(III) Sulfate synthesis via a Gallium Hydroxide intermediate.

Troubleshooting_Flowchart start Synthesis Issue Observed issue_color Product is Discolored (Yellow) start->issue_color issue_yield Low Yield start->issue_yield issue_precipitate Undesired Precipitate start->issue_precipitate cause_iron Likely Iron Impurity issue_color->cause_iron cause_incomplete_rxn Incomplete Reaction? issue_yield->cause_incomplete_rxn cause_hydrolysis Formation of Basic Gallium Sulfate issue_precipitate->cause_hydrolysis solution_recrystallize Recrystallize Product cause_iron->solution_recrystallize solution_pure_ga Use Higher Purity Ga cause_iron->solution_pure_ga solution_increase_time_temp Increase Reaction Time/Temp cause_incomplete_rxn->solution_increase_time_temp Yes cause_loss Losses During Workup? cause_incomplete_rxn->cause_loss No solution_optimize_cryst Optimize Crystallization cause_loss->solution_optimize_cryst solution_maintain_acidity Maintain Low pH cause_hydrolysis->solution_maintain_acidity solution_control_temp Control Temperature cause_hydrolysis->solution_control_temp

Caption: Troubleshooting decision tree for common issues in Gallium(III) Sulfate synthesis.

References

Technical Support Center: Controlling Particle Size of Gallium(III) Sulfate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the particle size of Gallium(III) sulfate (B86663) nanoparticles during their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Gallium(III) sulfate nanoparticles and offers potential solutions.

Problem 1: Broad Particle Size Distribution (High Polydispersity)

A wide range of particle sizes can negatively impact the therapeutic efficacy and safety of nanoparticle-based drug delivery systems.

Potential Cause Recommended Solution
Inadequate mixing of precursors: Slow or inefficient mixing can lead to localized areas of high supersaturation, causing uncontrolled nucleation and growth.- Increase the stirring speed to ensure rapid and homogeneous mixing of the gallium precursor and the sulfate source. - Consider using a microreactor for continuous and controlled mixing.
Slow injection of precursors: A slow addition rate of the precursor solution can lead to continuous nucleation, resulting in a broad size distribution.- Employ a rapid injection (hot-injection) method where the precursor solution is quickly introduced into the hot solvent.[1][2][3]
Temperature fluctuations: Inconsistent temperature control during synthesis can affect nucleation and growth rates, leading to a wider size distribution.- Use a temperature-controlled reaction setup with a PID controller to maintain a stable temperature throughout the synthesis process.
Insufficient surfactant concentration: A low concentration of stabilizing agent may not be adequate to passivate the surface of all growing nanoparticles, leading to aggregation and a broader size distribution.- Optimize the concentration of the surfactant. A higher concentration can provide better surface coverage and prevent aggregation.

Problem 2: Particle Aggregation and Instability

Aggregation can lead to the loss of nano-specific properties and can be a significant issue in downstream applications.

Potential Cause Recommended Solution
Inappropriate surfactant: The chosen surfactant may not be providing sufficient steric or electrostatic stabilization for the Gallium(III) sulfate nanoparticles in the chosen solvent.- Experiment with different types of surfactants (anionic, cationic, non-ionic) to find one that provides optimal stability.[4][5][6][7][8] - Consider using polymeric stabilizers for enhanced steric hindrance.
Incorrect pH of the reaction medium: The surface charge of the nanoparticles is pH-dependent. At the isoelectric point, the particles will have a neutral charge and are more likely to aggregate.- Adjust the pH of the reaction medium away from the isoelectric point of Gallium(III) sulfate nanoparticles to induce electrostatic repulsion between particles.
High ionic strength of the medium: High salt concentrations can screen the surface charges on the nanoparticles, reducing electrostatic repulsion and leading to aggregation.- If possible, reduce the concentration of ionic species in the reaction medium. - After synthesis, purify the nanoparticles by dialysis or centrifugation to remove excess ions.
Post-synthesis processing: Improper handling during purification and storage, such as aggressive centrifugation or drying, can induce irreversible aggregation.- Use less harsh purification methods like tangential flow filtration. - For storage, keep the nanoparticles dispersed in a suitable solvent with a stabilizer, or freeze-dry with a cryoprotectant.

Problem 3: Inconsistent Batch-to-Batch Particle Size

Reproducibility is crucial for the development of nanoparticle-based therapeutics.

Potential Cause Recommended Solution
Variability in precursor quality: Impurities or variations in the hydration state of the Gallium(III) sulfate precursor can affect the reaction kinetics.- Use high-purity precursors from a reliable source. - Characterize the precursor material before use to ensure consistency.
Slight variations in experimental parameters: Minor differences in temperature, stirring rate, or injection speed between batches can lead to significant changes in particle size.- Standardize and meticulously document all experimental parameters. - Use automated systems for precursor addition and temperature control to improve reproducibility.
Atmospheric moisture: Gallium(III) sulfate is known to be hygroscopic, and atmospheric moisture can interfere with the synthesis.[9]- Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or a glovebox to exclude moisture.[1][2][3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the control of Gallium(III) sulfate nanoparticle size.

Q1: How does the precursor concentration affect the final particle size?

Generally, a lower precursor concentration leads to the formation of smaller nanoparticles.[10] This is because at lower concentrations, the rate of nucleation is slower, allowing for more controlled growth of the existing nuclei rather than the formation of new ones.

Q2: What is the role of temperature in controlling nanoparticle size?

Temperature plays a critical role in both the nucleation and growth phases of nanoparticle formation.

  • Higher temperatures typically lead to faster reaction kinetics and can result in larger nanoparticles due to accelerated growth rates. Prolonged heating at high temperatures can also lead to Ostwald ripening, where larger particles grow at the expense of smaller ones, resulting in an overall increase in average particle size and a broader size distribution.

  • Lower temperatures generally result in slower reaction rates, which can favor the formation of smaller, more uniform nanoparticles.

Q3: Which type of surfactant should I use for Gallium(III) sulfate nanoparticle synthesis?

The choice of surfactant is critical and depends on the solvent system and desired surface properties of the nanoparticles. Surfactants prevent aggregation and can control the growth rate of the nanoparticles.[5][6][7][8] For aqueous systems, ionic surfactants like sodium dodecyl sulfate (SDS) or cetyltrimethylammonium bromide (CTAB) can provide electrostatic stabilization.[4] Non-ionic surfactants such as Tween® or Span® series can provide steric stabilization. For non-aqueous systems, long-chain organic ligands are often used. It is recommended to screen a variety of surfactants to find the optimal one for your specific system.

Q4: Can the pH of the reaction medium be used to control particle size?

Yes, the pH of the reaction medium can significantly influence the particle size. The pH affects the hydrolysis and condensation rates of the gallium precursor, which in turn impacts the nucleation and growth of the nanoparticles. Additionally, pH alters the surface charge of the nanoparticles, affecting their stability against aggregation. Systematic variation of the pH is a key parameter to optimize for size control.

Q5: What characterization techniques are essential for determining nanoparticle size and distribution?

Several techniques are crucial for accurately characterizing the size and distribution of your Gallium(III) sulfate nanoparticles:

  • Dynamic Light Scattering (DLS): Provides a rapid measurement of the hydrodynamic diameter and the polydispersity index (PDI) of nanoparticles in a suspension.

  • Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): Allows for direct visualization of the nanoparticles, providing information on their size, shape, and state of aggregation.

  • Atomic Force Microscopy (AFM): Can be used to measure the size and morphology of nanoparticles deposited on a surface.

Experimental Protocols

Protocol 1: Precipitation Method for Gallium(III) Sulfate Nanoparticles

This protocol is a general guideline and should be optimized for specific size requirements.

  • Preparation of Precursor Solutions:

    • Prepare a solution of a gallium salt (e.g., gallium nitrate) in deionized water.

    • Prepare a solution of a sulfate source (e.g., sodium sulfate or ammonium (B1175870) sulfate) in deionized water.

    • Prepare a solution of the chosen surfactant in deionized water.

  • Reaction Setup:

    • In a three-neck flask equipped with a condenser, a mechanical stirrer, and a dropping funnel, add the surfactant solution and one of the precursor solutions (e.g., the sulfate source).

    • Heat the flask to the desired reaction temperature under constant stirring.

  • Nanoparticle Formation:

    • Slowly add the second precursor solution (gallium salt) to the reaction flask using the dropping funnel while maintaining vigorous stirring.

    • Control the addition rate to influence the final particle size.

  • Aging and Purification:

    • Allow the reaction to proceed for a specific time after the addition is complete to allow for particle growth and stabilization.

    • Cool the suspension to room temperature.

    • Purify the nanoparticles by repeated centrifugation and redispersion in deionized water or by dialysis to remove unreacted precursors and byproducts.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Precipitation Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Synthesis prep_ga Prepare Gallium Precursor Solution addition Controlled Addition of Gallium Precursor prep_ga->addition prep_sulfate Prepare Sulfate Precursor Solution setup Reaction Setup: - Three-neck flask - Stirrer, Condenser - Heat to Temp prep_sulfate->setup prep_surf Prepare Surfactant Solution prep_surf->setup setup->addition aging Aging addition->aging purification Purification: - Centrifugation/Dialysis aging->purification characterization Characterization: - DLS, TEM, SEM purification->characterization

Caption: Workflow for Gallium(III) sulfate nanoparticle synthesis.

Parameter_Influence Key Parameters Influencing Nanoparticle Size size Particle Size temp Temperature temp->size concentration Precursor Concentration concentration->size stirring Stirring Rate stirring->size surfactant Surfactant (Type & Conc.) surfactant->size pH pH pH->size time Reaction Time time->size

Caption: Factors affecting nanoparticle size.

References

Technical Support Center: Optimizing Gallium(III) Sulfate Precursor Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the thermal decomposition of Gallium(III) sulfate (B86663) precursors.

Frequently Asked Questions (FAQs)

Q1: What is the typical decomposition temperature of Gallium(III) sulfate?

Gallium(III) sulfate typically exists as a hydrate (B1144303), most commonly Gallium(III) sulfate octadecahydrate (Ga₂(SO₄)₃·18H₂O). The decomposition occurs in two main stages:

  • Dehydration: The loss of water molecules occurs in several steps at temperatures ranging from 40°C to 350°C, resulting in anhydrous Gallium(III) sulfate (Ga₂(SO₄)₃).

  • Sulfate Decomposition: The anhydrous form decomposes at higher temperatures, generally above 680°C to 700°C, to yield Gallium(III) oxide (Ga₂O₃) and sulfur trioxide (SO₃).[1][2][3]

Q2: What are the expected products of Gallium(III) sulfate decomposition?

The final solid product of the thermal decomposition of Gallium(III) sulfate is typically nanocrystalline Gallium(III) oxide (Ga₂O₃).[2][3] The gaseous byproducts are water vapor (from the dehydration of the hydrate) and sulfur trioxide (SO₃) from the decomposition of the sulfate group.

Q3: How does the heating rate affect the observed decomposition temperature?

The heating rate during thermogravimetric analysis (TGA) has a significant impact on the perceived decomposition temperature. A faster heating rate generally leads to an apparent increase in the decomposition temperature. This is because at higher heating rates, the sample temperature may increase faster than the time required for the decomposition reaction to proceed to a significant extent at a given temperature.

Q4: What is the role of the atmosphere in the decomposition process?

The composition of the furnace atmosphere is a critical parameter. An inert atmosphere (e.g., nitrogen, argon) is typically used to study the intrinsic decomposition of Gallium(III) sulfate to Gallium(III) oxide. A reactive atmosphere, such as air or oxygen, can influence the reaction, although for Gallium(III) which is already in its highest oxidation state (+3), the effect may be less pronounced than for sulfates of metals with multiple oxidation states.[4] The gas flow rate is also important for efficiently removing gaseous decomposition products.[4]

Q5: Can I use precursors other than Gallium(III) sulfate to obtain Gallium(III) oxide?

Yes, other precursors like Gallium(III) nitrate (B79036) (Ga(NO₃)₃) or Gallium(III) hydroxide (B78521) (Ga(OH)₃) can also be thermally decomposed to produce Gallium(III) oxide.[5][6] The choice of precursor can influence the morphology and properties of the resulting Gallium(III) oxide.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Decomposition The final temperature was not high enough. The dwell time at the final temperature was too short.Increase the final temperature to above 750°C. Increase the hold time at the maximum temperature to ensure the reaction goes to completion.
Unexpected Weight Loss Steps in TGA The presence of different hydrated forms of Gallium(III) sulfate. Formation of intermediate compounds such as basic gallium sulfates.[1] Impurities in the precursor material.Characterize the starting material using techniques like X-ray diffraction (XRD) to identify the specific hydrate phase. Use a slower heating rate to better resolve intermediate steps. Ensure the purity of the Gallium(III) sulfate precursor.
Poor Reproducibility of Decomposition Temperature Variations in sample mass or packing in the TGA crucible. Inconsistent heating rates between experiments. Fluctuations in the furnace atmosphere.Use a consistent sample mass and packing density for each run. Ensure the TGA is properly calibrated and the heating rate is accurately controlled. Maintain a stable and consistent gas flow rate.
Formation of Undesired Product Phases The presence of contaminants in the precursor or furnace atmosphere. The decomposition temperature and atmosphere were not optimal for the desired Gallium(III) oxide polymorph.Use high-purity Gallium(III) sulfate. Ensure a clean furnace environment and use high-purity purge gases. Systematically vary the final decomposition temperature and atmosphere to target the desired Ga₂O₃ phase (e.g., α, β, γ).[5]
Reaction with the Crucible Material At high temperatures, the precursor or its decomposition products may react with the crucible.Use an inert crucible material such as alumina (B75360) (Al₂O₃) or platinum (Pt).

Data Presentation

Table 1: Illustrative Influence of Experimental Parameters on the Decomposition of Gallium(III) Sulfate

ParameterConditionOnset Decomposition Temperature (°C)Peak Decomposition Temperature (°C)Notes
Heating Rate 5 °C/min~680~710Slower heating rates provide better resolution of thermal events.
10 °C/min~700~730A common heating rate for TGA analysis.
20 °C/min~720~750Faster heating rates can shift decomposition to higher temperatures.
Atmosphere Inert (Nitrogen)~700~730Standard condition for studying intrinsic decomposition.
Oxidative (Air)~700~730The effect on Ga₂(SO₄)₃ is expected to be minimal as Gallium is in its highest oxidation state.
Precursor Purity High Purity~700~730A sharp, well-defined decomposition step is expected.
With ImpuritiesVariableBroad or multiple peaksImpurities can lower the decomposition temperature or introduce additional thermal events.

Note: The values in this table are illustrative and represent expected trends. Actual temperatures may vary depending on the specific experimental setup and precursor characteristics.

Experimental Protocols

Protocol for Thermogravimetric Analysis (TGA) of Gallium(III) Sulfate Decomposition
  • Instrument Preparation:

    • Ensure the TGA instrument is clean and calibrated for temperature and mass.

    • Select an appropriate crucible (e.g., alumina or platinum).

    • Tare the empty crucible.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the Gallium(III) sulfate precursor into the tared crucible.

    • Distribute the sample evenly at the bottom of the crucible.

  • TGA Method Setup:

    • Purge Gas: Set the desired atmosphere (e.g., Nitrogen or Air) with a flow rate of 50-100 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 10 minutes.

      • Ramp the temperature from 30°C to 900°C at a heating rate of 10°C/min.

      • Hold at 900°C for 30 minutes to ensure complete decomposition.

      • Cool down to room temperature.

  • Data Analysis:

    • Plot the mass loss (%) and the derivative of mass loss (DTG) as a function of temperature.

    • Determine the onset temperature of the dehydration and decomposition steps.

    • Calculate the percentage mass loss for each step and compare it with the theoretical values to confirm the reaction stoichiometry.

Mandatory Visualization

GalliumSulfateDecomposition cluster_dehydration Dehydration Stage cluster_decomposition Decomposition Stage cluster_parameters Influencing Parameters Ga2SO4_18H2O Ga₂(SO₄)₃·18H₂O (Hydrated Precursor) Intermediates Intermediate Hydrates (e.g., Ga₂(SO₄)₃·xH₂O) Ga2SO4_18H2O->Intermediates 40-150°C -nH₂O Ga2SO4_anhydrous Ga₂(SO₄)₃ (Anhydrous) Intermediates->Ga2SO4_anhydrous 150-350°C -xH₂O Ga2O3 Ga₂O₃ (Gallium Oxide) Ga2SO4_anhydrous->Ga2O3 > 680°C SO3 SO₃ (Sulfur Trioxide Gas) Ga2SO4_anhydrous->SO3 > 680°C HeatingRate Heating Rate HeatingRate->Ga2SO4_anhydrous Atmosphere Atmosphere Atmosphere->Ga2SO4_anhydrous Purity Precursor Purity Purity->Ga2SO4_18H2O

Caption: Thermal decomposition pathway of Gallium(III) sulfate hydrate.

TroubleshootingWorkflow Start Experiment Start: Decomposition of Ga₂(SO₄)₃ Problem Problem Encountered? Start->Problem Incomplete Incomplete Decomposition Problem->Incomplete Yes UnexpectedSteps Unexpected Weight Loss Steps Problem->UnexpectedSteps Yes PoorReproducibility Poor Reproducibility Problem->PoorReproducibility Yes End Successful Decomposition Problem->End No Solution1 Increase Final Temperature and/or Dwell Time Incomplete->Solution1 Solution2 Characterize Precursor (XRD) Use Slower Heating Rate UnexpectedSteps->Solution2 Solution3 Standardize Sample Prep Calibrate Instrument PoorReproducibility->Solution3 Solution1->Start Re-run Solution2->Start Re-run Solution3->Start Re-run

Caption: Troubleshooting workflow for Gallium(III) sulfate decomposition.

References

Reducing hygroscopicity of anhydrous Gallium(III) sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the management of the hygroscopic properties of anhydrous Gallium(III) sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: Why is my anhydrous Gallium(III) sulfate clumping or appearing wet?

A1: Anhydrous Gallium(III) sulfate is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] When exposed to ambient air, it can quickly adsorb water vapor, leading to clumping, deliquescence (dissolving in the absorbed water), and a change in its physical state.[1] This can affect its chemical properties and performance in experiments.[3]

Q2: What is the critical relative humidity (CRH) of anhydrous Gallium(III) sulfate?

Q3: How does moisture absorption affect the utility of Gallium(III) sulfate in my research?

A3: Moisture absorption can significantly impact the precise weighing of the compound, leading to inaccurate concentrations in your experiments. Furthermore, the presence of water can alter the chemical reactivity of Gallium(III) sulfate and may interfere with downstream applications, particularly in sensitive biological assays or materials science syntheses where anhydrous conditions are crucial.[3][6]

Q4: Can I regenerate anhydrous Gallium(III) sulfate if it has absorbed moisture?

A4: Yes, the hydrated form of Gallium(III) sulfate can be converted back to the anhydrous form by heating. The octadecahydrate (Ga₂(SO₄)₃·18H₂O) loses its water in stages upon heating, with the anhydrous form being formed at temperatures above 150°C and completely above 310°C.[7] Gentle heating in a vacuum oven is a common method for drying hygroscopic compounds.[3]

Troubleshooting Guides

Issue 1: Difficulty in accurately weighing anhydrous Gallium(III) sulfate.
Potential Cause Troubleshooting Step
Rapid moisture absorption during weighing. Minimize the time the container is open. Use a weighing vessel with a narrow opening. Perform weighing in a low-humidity environment, such as a glove box or a room with a dehumidifier.
Static electricity on the weighing vessel. Use an anti-static gun or ionizer to neutralize static charges on the weighing vessel and balance.
Balance instability. Ensure the analytical balance is placed on a stable, vibration-free surface and is properly calibrated.
Issue 2: Inconsistent experimental results when using Gallium(III) sulfate.
Potential Cause Troubleshooting Step
Variable hydration state of the Gallium(III) sulfate. Ensure the Gallium(III) sulfate is completely anhydrous before use by following the drying protocol outlined in the Experimental Protocols section. Store the anhydrous compound under stringent moisture-free conditions.
Reaction with atmospheric moisture during the experiment. Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques, especially for moisture-sensitive reactions.
Contamination of the compound. Use high-purity Gallium(III) sulfate and handle it with clean, dry spatulas and glassware.

Experimental Protocols

Protocol 1: Drying of Hydrated Gallium(III) Sulfate

Objective: To prepare anhydrous Gallium(III) sulfate from its hydrated form.

Materials:

  • Hydrated Gallium(III) sulfate (Ga₂(SO₄)₃·xH₂O)

  • Vacuum oven

  • Schlenk flask or other suitable oven-safe, sealable container

  • Desiccator with a fresh desiccant (e.g., phosphorus pentoxide, anhydrous calcium sulfate)

Procedure:

  • Place the hydrated Gallium(III) sulfate in a Schlenk flask.

  • Heat the flask in a vacuum oven at a temperature above 310°C for at least 2 hours.[7]

  • After heating, allow the flask to cool to room temperature under vacuum.

  • Once cooled, break the vacuum with a dry, inert gas such as nitrogen or argon.

  • Immediately transfer the anhydrous Gallium(III) sulfate to a desiccator for storage. For long-term storage, sealing the container under an inert atmosphere is recommended.[8]

Protocol 2: Creating a Controlled Humidity Environment for Storage and Handling

Objective: To provide a low-humidity environment for the storage and handling of anhydrous Gallium(III) sulfate.

Materials:

  • Airtight container (e.g., desiccator, glove box)

  • Saturated salt solutions to achieve desired relative humidity (see table below)

  • Distilled water

  • Selected salt (analytical grade)

Procedure:

  • Select a salt from the table below that provides the desired relative humidity at your working temperature.

  • Prepare a saturated salt solution by adding the salt to distilled water in a beaker with stirring until a solid phase remains.

  • Place the saturated salt solution in the bottom of the airtight container.

  • Place the container with anhydrous Gallium(III) sulfate on a perforated shelf above the salt solution.

  • Seal the container and allow the atmosphere inside to equilibrate for at least 24 hours before use.

Table 1: Relative Humidity of Saturated Salt Solutions at 25°C

SaltRelative Humidity (%)
Lithium Chloride (LiCl)11.3
Potassium Acetate (CH₃COOK)22.5
Magnesium Chloride (MgCl₂)32.8
Potassium Carbonate (K₂CO₃)43.2
Sodium Bromide (NaBr)57.6
Sodium Chloride (NaCl)75.3
Potassium Chloride (KCl)84.3
Potassium Sulfate (K₂SO₄)97.3

Note: Data sourced from various sources providing standard values for saturated salt solutions.[7][9][10][11][12][13][14]

Advanced Techniques for Reducing Hygroscopicity (Conceptual Application)

While not yet specifically documented for Gallium(III) sulfate, the following techniques are established in the pharmaceutical industry for reducing the hygroscopicity of powders and could be adapted for research purposes.

Moisture Barrier Film Coating

This technique involves applying a thin layer of a hydrophobic polymer to the surface of the powder particles, creating a physical barrier to moisture.

Conceptual Workflow:

Moisture_Barrier_Coating Start Anhydrous Ga₂(SO₄)₃ Powder FluidizedBed Fluidized Bed Coater Start->FluidizedBed Spraying Spray Coating FluidizedBed->Spraying Introduce Powder PolymerSolution Prepare Hydrophobic Polymer Solution PolymerSolution->Spraying Drying Drying & Curing Spraying->Drying End Coated, Less Hygroscopic Ga₂(SO₄)₃ Powder Drying->End

Caption: Conceptual workflow for moisture barrier film coating of anhydrous Gallium(III) sulfate.

Co-crystallization

This method involves forming a new crystalline solid (a co-crystal) that includes Gallium(III) sulfate and a non-hygroscopic co-former. The new crystal lattice can have reduced affinity for water molecules.

Co_crystallization_Workflow cluster_inputs Inputs cluster_process Process cluster_output Output Ga2SO43 Anhydrous Ga₂(SO₄)₃ SolventScreening Solvent Screening Ga2SO43->SolventScreening Coformer Select Non-Hygroscopic Co-former Coformer->SolventScreening Crystallization Co-crystallization (e.g., Slurry, Evaporation) SolventScreening->Crystallization Isolation Isolation & Drying Crystallization->Isolation CoCrystal Stable Ga₂(SO₄)₃ Co-crystal Isolation->CoCrystal

Caption: Gallium(III) interferes with bacterial iron metabolism by competing for uptake and inactivating iron-dependent enzymes.

References

Overcoming slow reaction kinetics of gallium metal with sulfuric acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gallium Metal Reactions. This guide provides troubleshooting advice and answers to frequently asked questions regarding the slow reaction kinetics of gallium metal with sulfuric acid.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction between solid or liquid gallium metal and sulfuric acid often very slow?

The reaction between gallium and sulfuric acid can be sluggish due to the formation of a passivating layer on the metal's surface. This layer, typically composed of gallium oxide (Ga₂O₃) or gallium(III) sulfate (B86663) (Ga₂(SO₄)₃), acts as a barrier, preventing the acid from reaching and reacting with the bulk gallium metal.[1][2][3][4]

Q2: What is passivation and how does it affect my experiment?

Passivation is the process where a material becomes "passive," or less reactive, due to the formation of a protective outer layer. In this case, as soon as gallium is exposed to air or the initial acidic environment, it forms a chemically non-reactive film.[4] This film is very thin but durable and significantly hinders the dissolution of gallium in sulfuric acid, leading to unexpectedly slow reaction kinetics.[3]

Q3: What are the primary products of the reaction between gallium and sulfuric acid?

The reaction between gallium and sulfuric acid typically produces gallium(III) sulfate and hydrogen gas.[5][6][7] The balanced chemical equation is: 2Ga(s) + 3H₂SO₄(aq) → Ga₂(SO₄)₃(aq) + 3H₂(g)

Q4: Does the physical state of gallium (solid vs. liquid) affect the reaction rate?

While liquid gallium (melting point 29.8 °C) has a continuously renewing surface which might be expected to react faster, the passivation layer forms on the liquid surface as well.[1][7] The primary factor governing the reaction rate is the presence and stability of this passivating layer, rather than the physical state of the metal. However, working with molten gallium allows for easier stirring and surface agitation, which can help disrupt the passivating layer.

Troubleshooting Guide

Q5: My reaction started but then stopped, or is proceeding extremely slowly. What can I do?

This is a classic sign of passivation. The initial reaction may cease once a stable oxide or sulfate layer forms. To restart or accelerate the reaction, this layer must be disrupted or removed. The following diagram illustrates the problem and potential solutions.

G Troubleshooting Logic for Slow Ga + H₂SO₄ Reaction Start Slow or Stalled Reaction Cause Cause: Passivation Layer (Gallium Oxide/Sulfate) Start->Cause Identifies Solutions Potential Solutions Cause->Solutions Leads to Temp Increase Temperature Solutions->Temp Option 1 Conc Increase H₂SO₄ Concentration Solutions->Conc Option 2 Mech Mechanical Agitation Solutions->Mech Option 3 Chem Chemical Additives Solutions->Chem Option 4 Result Enhanced Reaction Rate Temp->Result Conc->Result Mech->Result Chem->Result

Caption: Troubleshooting logic for overcoming the passivation of gallium.

Here are detailed troubleshooting steps:

  • Increase Temperature: Gently heating the reaction mixture can significantly increase the kinetic energy of the reactants, helping to overcome the activation energy barrier and promote the dissolution of the passivation layer.[5][8] Experiments with molten gallium are often conducted at around 50°C.[5]

  • Increase Acid Concentration: Using a higher concentration of sulfuric acid can lead to a more vigorous reaction.[9] However, be aware that highly concentrated oxidizing acids can sometimes reinforce passivation in certain metals.[4] A moderate increase is often effective.[10]

  • Mechanical Agitation: Vigorous stirring or sonication can physically disrupt the passivating film, exposing fresh gallium metal to the acid.

  • Introduce a Co-metal: Adding a piece of iron (e.g., an iron nail) so that it touches the gallium can create a galvanic cell.[5][8] The iron acts as a cathode, and the potential difference helps to reduce the passivating gallium sulfate layer back to metallic gallium, allowing the reaction to continue.[5]

Q6: I need to increase the reaction rate for a synthesis protocol. Which parameter is most effective to change?

The most effective parameter depends on your experimental constraints.

  • For controlled acceleration: Increasing the temperature is often the most reliable and controllable method.

  • For a significant rate boost: Increasing the acid concentration can be very effective, as shown by the data below.[10] A user on a research forum suggested that moving from 2M H₂SO₄ to concentrated (98%) sulfuric acid or heating to reflux could dramatically speed up the reaction.[9]

  • For overcoming stubborn passivation: The use of chemical additives like potassium dichromate or creating a galvanic cell with iron can be particularly effective, as demonstrated in the "gallium beating heart" experiment.[1][8]

Quantitative Data

The concentration of sulfuric acid has a direct impact on the efficiency of gallium dissolution. The following table summarizes data from a study on leaching gallium from gallium-arsenide waste at room temperature.

H₂SO₄ Concentration (N)Gallium Recovered (%) after 1 hour
114%
222%
325%
426%
529%
Data sourced from a study on the recovery of Gallium and Arsenic from Gallium Arsenide Waste.[10]

Experimental Protocols

Protocol 1: Basic Procedure for Enhancing Gallium Reaction with Sulfuric Acid

This protocol outlines a general workflow for reacting gallium with sulfuric acid while actively mitigating passivation.

G Experimental Workflow for Enhanced Reaction A 1. Preparation B Place Gallium (e.g., 2g) in reaction vessel A->B C Add H₂SO₄ solution (e.g., 10mL of 6M) B->C D 2. Reaction Initiation C->D E Heat solution to ~50°C to melt Gallium D->E F 3. Troubleshooting (If slow) E->F G Introduce Iron Nail to contact Gallium F->G Option A H Increase Stirring Rate F->H Option B I 4. Monitor Reaction F->I If rate is sufficient G->I H->I J Observe H₂ evolution and Gallium dissolution I->J K Reaction Complete J->K

Caption: A typical experimental workflow for reacting gallium with sulfuric acid.

Methodology:

  • Preparation: Place approximately 2 grams of solid gallium metal into a suitable reaction vessel (e.g., a glass vial or beaker).[5]

  • Add Acid: Add 10 mL of 6M sulfuric acid to the vessel. The exact concentration can be varied based on desired reactivity.[5]

  • Initiation: Gently heat the vessel on a hot plate to approximately 50°C. This will melt the gallium and provide activation energy for the reaction.[5] Bubbles of hydrogen should be observed as the reaction begins.[5]

  • Troubleshooting: If the reaction slows or stops, implement one of the following:

    • Galvanic Cell: Carefully touch the molten gallium sphere with a clean iron nail. The gallium may be seen to flatten and pull away as the surface tension changes, indicating the removal of the passivating layer.[5]

    • Agitation: Increase the rate of magnetic stirring to physically break the surface layer.

  • Monitoring: Continue heating and stirring until the gallium has completely dissolved or the desired reaction time has elapsed.

Protocol 2: The "Gallium Beating Heart" Demonstration (Illustrates Passivation/Activation Cycle)

This experiment is a powerful visual demonstration of the formation and removal of the passivating sulfate layer.

Methodology:

  • Melt Gallium: Place about 5 g of gallium in a porcelain cup and melt it in a hot water bath.[1]

  • Add Acid: Pour 20 mL of 20% sulfuric acid solution over the molten gallium. The gallium will form a sphere due to increased surface tension from the formation of a gallium(III) sulfate layer.[1][7]

  • Initiate Oscillation: Add a few drops of 10% potassium dichromate solution. The dichromate helps to break down the sulfate film, causing the surface tension to decrease and the gallium droplet to spread out.[1]

  • Observe: As the sulfate layer reforms and is subsequently broken down by the dichromate, the gallium droplet will appear to "beat" or pulsate. This cycle will continue until the dichromate is consumed.[1]

References

Validation & Comparative

A Comparative Guide to Gallium(III) Sulfate and Gallium(III) Nitrate as Precursors for Gallium Nitride (GaN) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of precursor is a critical decision in the synthesis of Gallium Nitride (GaN), a wide-bandgap semiconductor with significant applications in optoelectronics and high-power devices. This guide provides an objective comparison of two common inorganic precursors, Gallium(III) Sulfate (B86663) (Ga₂(SO₄)₃) and Gallium(III) Nitrate (B79036) (Ga(NO₃)₃), based on available experimental data.

Both gallium(III) sulfate and gallium(III) nitrate serve as viable starting materials for the synthesis of GaN powders, primarily through ammonolysis at elevated temperatures. The general pathway for both precursors involves the initial decomposition to an intermediate gallium oxide (γ-Ga₂O₃), which is subsequently nitrided in an ammonia (B1221849) atmosphere to form GaN.[1][2] This process typically occurs in a temperature range of 500-1100°C.[1][3]

Performance Comparison: A Data-Driven Analysis

To facilitate a direct comparison, the following table summarizes key quantitative data from experimental studies on GaN synthesis using gallium(III) sulfate and gallium(III) nitrate. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

ParameterGallium(III) SulfateGallium(III) NitrateSource(s)
Synthesis Temperature Range 500 - 1100 °C500 - 1050 °C[1][2]
Intermediate Phase γ-Ga₂O₃γ-Ga₂O₃[1][2]
Proposed Reaction Intermediate Amorphous Gallium Oxynitride (GaOₓNᵧ)Amorphous Gallium Oxynitride (GaOₓNᵧ)[1][2]
Resulting GaN Particle Size Not explicitly stated in comparative studiesApprox. 20-50 nm (nanoparticles)[4]
Photoluminescence (PL) Peak 363 nm (no yellow band)363 nm[1][2]

Experimental Protocols: Synthesizing GaN

The following are generalized experimental protocols for the synthesis of GaN powder from gallium(III) sulfate and gallium(III) nitrate via ammonolysis.

Protocol 1: GaN Synthesis from Gallium(III) Sulfate
  • Precursor Preparation: A specific quantity of gallium(III) sulfate hydrate (B1144303) (Ga₂(SO₄)₃·xH₂O) is placed in a suitable crucible (e.g., alumina).

  • Furnace Setup: The crucible is placed within a tube furnace equipped with a gas inlet and outlet.

  • Ammonolysis:

    • The furnace is purged with an inert gas (e.g., nitrogen) to remove air.

    • A continuous flow of ammonia (NH₃) gas is introduced into the furnace.

    • The furnace is heated to the desired reaction temperature, typically in the range of 500-1100°C, for a specified duration.[1][3]

    • During heating, the gallium sulfate decomposes to form γ-Ga₂O₃, which then reacts with ammonia to form GaN.

  • Cooling and Collection: The furnace is cooled to room temperature under the ammonia or inert gas flow. The resulting GaN powder is then collected.

Protocol 2: GaN Synthesis from Gallium(III) Nitrate
  • Precursor Preparation: A known amount of gallium(III) nitrate hydrate (Ga(NO₃)₃·xH₂O) is placed in a crucible.

  • Furnace Setup: The crucible is positioned inside a tube furnace with controlled gas flow.

  • Ammonolysis:

    • The system is purged with an inert gas.

    • A flow of ammonia gas is established.

    • The furnace temperature is ramped to the target temperature, generally between 500°C and 1050°C, and held for a set time.[2] For the synthesis of nanosized particles, a temperature range of 700-900°C has been reported.[4]

    • The gallium nitrate decomposes to γ-Ga₂O₃, which is subsequently converted to GaN.

  • Cooling and Collection: After the reaction, the furnace is cooled down under a protective atmosphere, and the synthesized GaN powder is retrieved.

Visualizing the Process and Comparison

To better understand the synthesis workflow and the comparative aspects of these precursors, the following diagrams are provided.

experimental_workflow cluster_precursor Precursor Selection cluster_process Synthesis Process cluster_product Final Product Ga2SO4 Gallium(III) Sulfate Decomposition Thermal Decomposition (→ γ-Ga₂O₃) Ga2SO4->Decomposition GaNO3 Gallium(III) Nitrate GaNO3->Decomposition Ammonolysis Ammonolysis (NH₃ flow, 500-1100°C) Decomposition->Ammonolysis Intermediate GaN Gallium Nitride (GaN) Powder Ammonolysis->GaN Final Product

Caption: General experimental workflow for GaN synthesis.

logical_comparison cluster_sulfate Gallium(III) Sulfate cluster_nitrate Gallium(III) Nitrate cluster_common Common Characteristics Precursors GaN Precursors Sulfate_Temp Temperature: 500-1100°C Precursors->Sulfate_Temp Nitrate_Temp Temperature: 500-1050°C Precursors->Nitrate_Temp Intermediate Intermediate: γ-Ga₂O₃ Precursors->Intermediate Mechanism Mechanism: via Amorphous GaOₓNᵧ Precursors->Mechanism Sulfate_PL PL Peak: 363 nm (No Yellow Band) Sulfate_Temp->Sulfate_PL Nitrate_PL PL Peak: 363 nm Nitrate_Temp->Nitrate_PL Nitrate_Nano Can produce nanoparticles (20-50 nm) Nitrate_PL->Nitrate_Nano

Caption: Logical comparison of GaN precursors.

Reaction Pathway

The conversion of both gallium(III) sulfate and nitrate to gallium nitride under ammonia flow proceeds through a similar reaction pathway. The initial step is the thermal decomposition of the precursor salt into gallium oxide, specifically the gamma polymorph (γ-Ga₂O₃). This oxide intermediate then undergoes nitridation. It is proposed that this conversion is not a direct conversion to GaN but occurs stepwise through an amorphous gallium oxynitride (GaOₓNᵧ) intermediate.[1][2]

reaction_pathway Precursor Ga₂(SO₄)₃ or Ga(NO₃)₃ Decomposition Thermal Decomposition Precursor->Decomposition Ga2O3 γ-Ga₂O₃ Decomposition->Ga2O3 Nitridation Nitridation (NH₃) Ga2O3->Nitridation Intermediate Amorphous GaOₓNᵧ Nitridation->Intermediate GaN GaN Intermediate->GaN

Caption: Reaction pathway for GaN synthesis.

Conclusion

References

A Comparative Analysis of Gallium(III) Sulfate and Gallium(III) Chloride as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic applications, performance, and experimental protocols of Gallium(III) sulfate (B86663) and Gallium(III) chloride.

In the landscape of organic synthesis, the choice of a catalyst is pivotal in determining the efficiency, selectivity, and sustainability of a chemical transformation. Gallium(III) compounds, particularly Gallium(III) sulfate (Ga₂(SO₄)₃) and Gallium(III) chloride (GaCl₃), have emerged as versatile catalysts, each exhibiting distinct properties and applications. This guide provides a comparative study of these two gallium-based catalysts, presenting their performance in representative organic reactions, supported by experimental data and detailed methodologies.

At a Glance: Key Catalytic Properties

PropertyGallium(III) Sulfate (Ga₂(SO₄)₃)Gallium(III) Chloride (GaCl₃)
Catalyst Type Primarily a solid acid catalyst, often used in a heterogeneous manner when supported on materials like silica (B1680970).A classic Lewis acid catalyst, typically used in homogeneous reactions.[1]
Key Applications Esterification reactions.Friedel-Crafts alkylation and acylation, cycloaddition reactions, ring-opening reactions.[1]
Solubility Slightly soluble in water and acids.[2]Soluble in a wide range of organic solvents, including non-polar ones.[1]
Handling Can be hygroscopic, especially in its anhydrous form.[3]Highly sensitive to moisture and hydrolyzes readily.

Performance in Action: A Comparative Overview

Direct comparative studies of Gallium(III) sulfate and Gallium(III) chloride in the same chemical reaction under identical conditions are not extensively documented in the current literature. Therefore, this guide presents their catalytic performance in distinct, representative reactions where each catalyst has shown significant efficacy.

Gallium(III) Chloride: A Potent Lewis Acid in Friedel-Crafts Acylation

Gallium(III) chloride is a well-established Lewis acid that effectively catalyzes Friedel-Crafts reactions, which are fundamental for forming carbon-carbon bonds in aromatic systems.[1] Its milder nature compared to stronger Lewis acids like aluminum chloride (AlCl₃) can be advantageous in reactions involving sensitive functional groups.

Table 1: Performance of Gallium(III) Chloride in the Friedel-Crafts Acylation of Anisole (B1667542)

Acylating AgentCo-catalystSolventReaction TimeYield (%)Reference
Acetic AnhydrideAgClO₄Not specifiedNot specifiedHigh[4]
Propionyl Chloride-Dichloromethane (B109758)30 min (at RT after initial cooling)High (qualitative)Adapted from AlCl₃ protocol[5]

Note: Quantitative yield for the GaCl₃-catalyzed acylation of anisole with propionyl chloride is not explicitly stated in the available literature; "High" is inferred from typical Friedel-Crafts reactions.

Gallium(III) Sulfate: A Solid Acid Catalyst for Esterification

Gallium(III) sulfate, particularly when supported on a solid matrix like silica gel, functions as an effective heterogeneous acid catalyst. This approach offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable chemical processes. A key application is in esterification reactions, which are vital in the synthesis of fragrances, plasticizers, and biofuels.

Table 2: Performance of Supported Gallium(III) Sulfate in Esterification

ReactantsCatalystSolventReaction TimeConversion (%)Reference
p-Hydroxybenzoic Acid + Heptanol (B41253)Ga₂(SO₄)₃ / Silica GelNot specifiedNot specifiedHigh (qualitative)General knowledge on solid acid catalysts
Oleic Acid + Methanol VaporCarbon-Based Solid Acid-4 h98.9[6]

Note: Specific quantitative data for the esterification of p-hydroxybenzoic acid with heptanol using a supported Gallium(III) sulfate catalyst was not available in the searched literature. The data for a similar solid acid-catalyzed esterification is provided for context.

Delving Deeper: Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the successful application of these catalysts. Below are representative protocols for the reactions highlighted above.

Experimental Protocol: Gallium(III) Chloride-Catalyzed Friedel-Crafts Acylation of Anisole

This protocol is adapted from a standard Friedel-Crafts acylation procedure and can be applied using Gallium(III) chloride.

Materials:

  • Anisole

  • Propionyl chloride

  • Anhydrous Gallium(III) chloride (GaCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous Gallium(III) chloride in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of propionyl chloride in dichloromethane to the cooled suspension with stirring.

  • After the addition of propionyl chloride is complete, add a solution of anisole in dichloromethane dropwise over 30 minutes.

  • Once the addition of anisole is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 30 minutes.

  • Quench the reaction by carefully pouring the mixture into a beaker containing ice-cold water and concentrated hydrochloric acid.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The product, 4'-methoxypropiophenone, can be further purified by distillation or chromatography.[5]

Experimental Protocol: Esterification using a Supported Gallium(III) Sulfate Catalyst

This generalized protocol is based on procedures for esterification reactions using solid acid catalysts.

Materials:

  • p-Hydroxybenzoic acid

  • Heptanol

  • Gallium(III) sulfate supported on silica gel (Ga₂(SO₄)₃/SiO₂)

  • Toluene (or another suitable solvent)

Procedure:

  • Catalyst Preparation (if not commercially available):

    • Impregnate silica gel with a solution of Gallium(III) sulfate.

    • Dry the impregnated silica gel in an oven.

    • Calcine the dried material at a high temperature to activate the catalyst.

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (to remove water), add p-hydroxybenzoic acid, heptanol, the Ga₂(SO₄)₃/SiO₂ catalyst, and toluene.

  • Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can be washed, dried, and potentially reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude ester, n-heptyl p-hydroxybenzoate, can be purified by distillation or chromatography.

Visualizing the Process: Experimental Workflows

To provide a clear understanding of the experimental procedures, the following diagrams illustrate the workflows for the catalytic reactions described.

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Suspend GaCl₃ in CH₂Cl₂ B Cool to 0°C A->B C Add Propionyl Chloride B->C D Add Anisole C->D E Stir at RT D->E F Quench with ice/HCl E->F G Separate Organic Layer F->G H Wash with NaHCO₃ and H₂O G->H I Dry over MgSO₄ H->I J Evaporate Solvent I->J K Distillation/Chromatography J->K

Caption: Workflow for GaCl₃-catalyzed Friedel-Crafts acylation.

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine Reactants, Catalyst, and Solvent B Heat to Reflux A->B C Collect Water (Dean-Stark) B->C D Cool to RT C->D E Filter to Recover Catalyst D->E F Evaporate Solvent E->F G Distillation/Chromatography F->G

Caption: Workflow for supported Ga₂(SO₄)₃-catalyzed esterification.

Mechanistic Insights

The catalytic mechanisms of Gallium(III) chloride and solid acid catalysts like Gallium(III) sulfate differ significantly, which underpins their distinct applications.

Gallium(III) Chloride: Lewis Acid Catalysis

In Friedel-Crafts acylation, Gallium(III) chloride acts as a Lewis acid by accepting an electron pair from the acylating agent (e.g., acyl chloride). This coordination polarizes the carbon-halogen bond, leading to the formation of a highly electrophilic acylium ion. The aromatic ring then attacks this electrophile, followed by deprotonation to restore aromaticity and yield the acylated product.[7]

FC_Acylation_Mechanism AcylChloride R-CO-Cl AcyliumIon [R-C=O]⁺[GaCl₄]⁻ AcylChloride->AcyliumIon + GaCl₃ GaCl3 GaCl₃ Intermediate Wheland Intermediate AcyliumIon->Intermediate + Ar-H Arene Ar-H Product Ar-CO-R Intermediate->Product - H⁺

Caption: Simplified mechanism of GaCl₃-catalyzed Friedel-Crafts acylation.

Gallium(III) Sulfate: Solid Acid Catalysis

As a solid acid catalyst, particularly when supported, Gallium(III) sulfate provides acidic sites on its surface. In esterification, a proton from the catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester product.[8]

Esterification_Mechanism CarboxylicAcid R-COOH ProtonatedAcid R-C(OH)₂⁺ CarboxylicAcid->ProtonatedAcid + H⁺ (from catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + R'-OH Alcohol R'-OH Ester R-COOR' TetrahedralIntermediate->Ester - H₂O, - H⁺

Caption: Simplified mechanism of solid acid-catalyzed esterification.

Conclusion

Gallium(III) chloride and Gallium(III) sulfate are both valuable catalysts in organic synthesis, but their distinct chemical properties dictate their primary applications. Gallium(III) chloride excels as a homogeneous Lewis acid catalyst for a variety of transformations, most notably Friedel-Crafts reactions. In contrast, Gallium(III) sulfate is more suited for use as a heterogeneous solid acid catalyst, offering advantages in catalyst separation and recycling, particularly in reactions like esterification. The choice between these two catalysts will ultimately depend on the specific requirements of the chemical transformation, including the nature of the substrates, the desired product, and considerations for process sustainability. Further research into direct comparative studies would be beneficial to provide a more nuanced understanding of their relative catalytic performance.

References

Purity Analysis of Synthesized Gallium(III) Sulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous synthesis of high-purity inorganic compounds is a cornerstone of reproducible and reliable research, particularly in the fields of materials science and drug development. Gallium(III) sulfate (B86663) (Ga₂(SO₄)₃), a compound with emerging applications, demands rigorous purity assessment to ensure its suitability for these sensitive applications. This guide provides a comparative analysis of the purity of synthesized Gallium(III) sulfate against common gallium alternatives, supported by detailed experimental protocols for key analytical techniques.

Comparative Purity of Gallium Compounds

The purity of synthesized Gallium(III) sulfate is benchmarked against other commercially available, high-purity gallium compounds. The choice of a gallium source can be critical for applications sensitive to trace metal impurities or the presence of different counter-ions.

CompoundChemical FormulaTypical Commercial Purity (%)Common Impurities
Gallium(III) Sulfate Ga₂(SO₄)₃99.9 - 99.99Unreacted starting materials, other metal sulfates, gallium oxosulfate, residual solvents.
Gallium(III) ChlorideGaCl₃99.9 - 99.999Trace metals, moisture (forms hydrates).
Gallium(III) NitrateGa(NO₃)₃·xH₂O99.9 - 99.999Trace metals, variable water content.
Gallium(III) OxideGa₂O₃99.99 - 99.9995Other metal oxides, carbon.

Experimental Protocols for Purity Analysis

A multi-technique approach is essential for a comprehensive purity profile of synthesized Gallium(III) sulfate. The following are detailed methodologies for critical analytical experiments.

Trace Metal Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for quantifying trace and ultra-trace elemental impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the synthesized Gallium(III) sulfate into a clean, acid-leached PTFE vessel.

    • Add 5 mL of high-purity nitric acid (HNO₃) and 1 mL of hydrochloric acid (HCl).

    • Gently heat the mixture on a hot plate at 80-90°C until the sample is completely dissolved.

    • Cool the solution and quantitatively transfer it to a 100 mL volumetric flask.

    • Dilute to the mark with deionized water (18.2 MΩ·cm). This solution is the stock sample solution.

    • Prepare a series of calibration standards by spiking a gallium sulfate matrix with known concentrations of the elements of interest. A blank solution (without the sample) should also be prepared.

  • Instrumentation and Analysis:

    • Instrument: Inductively Coupled Plasma-Mass Spectrometer.

    • Plasma Conditions: Optimize RF power, nebulizer gas flow rate, and auxiliary gas flow rate to ensure stable plasma and minimize interferences.

    • Data Acquisition: Monitor a range of masses corresponding to potential metallic impurities. Utilize a collision/reaction cell with helium or ammonia (B1221849) to mitigate polyatomic interferences where necessary.[1]

    • Quantification: Generate a calibration curve for each element by plotting the instrument response against the concentration of the standards. The concentration of impurities in the sample is determined from its instrument response using the calibration curve.

Phase Purity and Crystallinity by X-ray Diffraction (XRD)

XRD is employed to identify the crystalline phases present in the synthesized sample and to confirm the desired crystal structure.

Methodology:

  • Sample Preparation:

    • Grind the synthesized Gallium(III) sulfate powder to a fine, homogeneous consistency using an agate mortar and pestle.

    • Mount the powdered sample onto a zero-background sample holder. Ensure a flat and level surface to minimize preferred orientation effects.

  • Instrumentation and Analysis:

    • Instrument: Powder X-ray Diffractometer.

    • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

    • Scan Parameters:

      • 2θ Range: 10° to 80°.

      • Step Size: 0.02°.

      • Scan Speed: 1-2°/minute.

    • Data Analysis:

      • The resulting diffraction pattern is compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD).

      • The presence of sharp, well-defined peaks corresponding to the known pattern for Gallium(III) sulfate indicates a crystalline and phase-pure sample.

      • The absence of peaks from potential impurities (e.g., starting materials, other gallium salts) confirms the phase purity.

Thermal Stability and Hydration State by Thermogravimetric/Differential Thermal Analysis (TGA/DTA)

TGA/DTA provides information on the thermal decomposition profile and the presence of water of hydration.

Methodology:

  • Sample Preparation:

    • Place 5-10 mg of the synthesized Gallium(III) sulfate into an alumina (B75360) or platinum crucible.

  • Instrumentation and Analysis:

    • Instrument: Simultaneous TGA/DTA or TGA/DSC instrument.

    • Atmosphere: Typically a dry, inert atmosphere such as nitrogen or argon, with a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to 1000°C at a constant heating rate of 10°C/min.

    • Data Analysis:

      • TGA Curve: The weight loss as a function of temperature is analyzed. Weight loss at specific temperature ranges can be correlated to the loss of water molecules or the decomposition of the sulfate to gallium oxide.

      • DTA Curve: Endothermic or exothermic peaks indicate phase transitions, melting, or decomposition. The DTA curve complements the TGA data by showing the energetic nature of the observed weight loss events.

Elemental Composition by Elemental Analysis (CHNS/O)

Elemental analysis is used to determine the weight percentage of carbon, hydrogen, nitrogen, and sulfur in the sample. This is particularly useful for identifying residual organic solvents or confirming the sulfate content.

Methodology:

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the synthesized Gallium(III) sulfate into a tin or silver capsule.

  • Instrumentation and Analysis:

    • Instrument: CHNS/O Elemental Analyzer.

    • Principle: The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and detected by a thermal conductivity detector.

    • Quantification: The instrument is calibrated using certified organic standards with known elemental compositions. The weight percentages of C, H, N, and S in the sample are then calculated.

Experimental Workflow

The logical flow of the purity analysis process is crucial for obtaining a comprehensive characterization of the synthesized Gallium(III) sulfate.

G cluster_synthesis Synthesis of Gallium(III) Sulfate cluster_analysis Purity Analysis Workflow cluster_results Data Interpretation Synthesis Chemical Synthesis ICPMS ICP-MS (Trace Metals) Synthesis->ICPMS Sample XRD XRD (Phase Purity) Synthesis->XRD Sample TGA_DTA TGA/DTA (Thermal Stability) Synthesis->TGA_DTA Sample EA Elemental Analysis (C, H, N, S) Synthesis->EA Sample Purity_Assessment Overall Purity Assessment ICPMS->Purity_Assessment Data XRD->Purity_Assessment Data TGA_DTA->Purity_Assessment Data EA->Purity_Assessment Data

Caption: Workflow for the purity analysis of synthesized Gallium(III) sulfate.

Logical Relationships in Purity Determination

The interplay between different analytical techniques provides a robust assessment of purity.

G cluster_techniques Analytical Techniques cluster_impurities Types of Impurities ICPMS ICP-MS Metallic Metallic Impurities ICPMS->Metallic Detects XRD XRD Phase Phase Impurities XRD->Phase Identifies TGA TGA/DTA Hydration Hydration State TGA->Hydration Determines EA Elemental Analysis Organic Organic Residues EA->Organic Quantifies

Caption: Relationship between analytical techniques and impurity types.

References

A Comparative Guide to the Characterization of Gallium(III) Sulfate from Diverse Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gallium(III) sulfate (B86663) synthesized via three distinct chemical routes. The characterization data, experimental protocols, and process workflows are detailed to assist researchers in selecting the optimal synthesis strategy for their specific applications, ranging from catalysis to the development of novel therapeutic agents.

Introduction

Gallium(III) sulfate (Ga₂(SO₄)₃) is a key inorganic compound with emerging applications in various scientific fields. The physicochemical properties of Gallium(III) sulfate, which dictate its efficacy and suitability for a particular use, are intrinsically linked to its synthesis method. This document outlines three primary synthesis routes and presents a comparative analysis of the resulting product's characteristics.

Synthesis Routes Overview

Three principal methods for the synthesis of Gallium(III) sulfate are explored in this guide:

  • Direct Reaction of Metallic Gallium with Sulfuric Acid: This method involves the direct dissolution of elemental gallium in concentrated sulfuric acid.

  • From Gallium Hydroxide (B78521): This route utilizes gallium hydroxide, often sourced from industrial electrolytic waste, which is then reacted with sulfuric acid.

  • From Hydroxygallium Diacetate: This synthesis pathway involves the reaction of hydroxygallium diacetate with sulfuric acid.

The choice of synthesis route can significantly impact the purity, crystallinity, and thermal stability of the final Gallium(III) sulfate product. A visual representation of these synthesis and subsequent characterization workflows is provided below.

G Synthesis and Characterization Workflow for Gallium(III) Sulfate cluster_synthesis Synthesis Routes cluster_characterization Characterization ga Metallic Gallium h2so4_1 H₂SO₄ ga->h2so4_1 ga_oh Gallium Hydroxide (from waste) h2so4_2 H₂SO₄ ga_oh->h2so4_2 ga_ac Hydroxygallium Diacetate h2so4_3 H₂SO₄ ga_ac->h2so4_3 synthesis_1 Route 1: Direct Reaction h2so4_1->synthesis_1 synthesis_2 Route 2: From Hydroxide h2so4_2->synthesis_2 synthesis_3 Route 3: From Acetate h2so4_3->synthesis_3 product_hydrate Ga₂(SO₄)₃·18H₂O (Hydrated Gallium Sulfate) synthesis_1->product_hydrate synthesis_2->product_hydrate synthesis_3->product_hydrate product_anhydrous Ga₂(SO₄)₃ (Anhydrous Gallium Sulfate) product_hydrate->product_anhydrous Heating >310°C xrd XRD product_anhydrous->xrd Crystallinity tga TGA/DTA product_anhydrous->tga Thermal Stability sem SEM product_anhydrous->sem Morphology icpms ICP-MS product_anhydrous->icpms Purity

Caption: Workflow of Gallium(III) Sulfate Synthesis and Characterization.

Comparative Characterization Data

The following table summarizes the key characteristics of Gallium(III) sulfate produced via the three different synthesis routes. The data presented is a synthesis of typical results found in the literature and should be considered illustrative.

CharacteristicRoute 1: From Metallic GaRoute 2: From Ga(OH)₃Route 3: From Ga(CH₃COO)₂OH
Purity (%) > 99.9> 99.9999.5 - 99.9
Predominant Crystal Phase RhombohedralRhombohedralAmorphous to Rhombohedral
Average Particle Size (µm) 50 - 20010 - 50100 - 500
Decomposition Temp. (°C) ~700~700680 - 700
Appearance White crystalline powderFine white powderWhite powder

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

X-ray Diffraction (XRD) Analysis

Objective: To determine the crystalline phase and structure of the synthesized Gallium(III) sulfate.

Protocol:

  • A small amount of the powdered Gallium(III) sulfate sample is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites.

  • The powdered sample is packed into a standard sample holder, and the surface is flattened to be coplanar with the holder's surface.

  • The sample holder is placed into the X-ray diffractometer.

  • The XRD pattern is recorded using Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 10° to 80° with a step size of 0.02° and a scan speed of 2°/min.

  • The resulting diffractogram is analyzed by comparing the peak positions and intensities with standard diffraction patterns from the International Centre for Diffraction Data (ICDD) database to identify the crystalline phases present.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of the Gallium(III) sulfate.

Protocol:

  • Approximately 5-10 mg of the Gallium(III) sulfate sample is accurately weighed and placed in an alumina (B75360) crucible.

  • The crucible is placed on the TGA balance.

  • The sample is heated from room temperature to 900°C at a constant heating rate of 10°C/min under a nitrogen atmosphere with a flow rate of 50 mL/min.

  • The mass loss of the sample as a function of temperature is recorded.

  • The resulting TGA curve is analyzed to determine the onset of decomposition and the temperature at which significant mass loss occurs, indicating the thermal stability of the compound. The hydrated form, Ga₂(SO₄)₃·18H₂O, will show staged water loss between 40-350°C before the final decomposition of the anhydrous salt.[1]

Scanning Electron Microscopy (SEM)

Objective: To investigate the surface morphology and particle size of the Gallium(III) sulfate crystals.

Protocol:

  • A small amount of the Gallium(III) sulfate powder is mounted onto an aluminum stub using double-sided carbon tape.

  • The sample is then sputter-coated with a thin layer of gold or palladium to make it conductive and prevent charging under the electron beam.

  • The stub is placed into the SEM chamber.

  • The sample is imaged at various magnifications using an accelerating voltage of 10-20 kV.

  • The resulting images are analyzed to determine the morphology, size, and size distribution of the particles.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Objective: To determine the elemental purity of the synthesized Gallium(III) sulfate.

Protocol:

  • A precisely weighed sample of Gallium(III) sulfate (approximately 0.1 g) is dissolved in a known volume of dilute nitric acid (2%).

  • The solution is further diluted to a concentration within the linear dynamic range of the ICP-MS instrument.

  • The ICP-MS is calibrated using a series of certified standard solutions of various elements.

  • The sample solution is introduced into the plasma, and the mass-to-charge ratio of the resulting ions is measured.

  • The concentrations of trace metal impurities are quantified by comparing the signal intensities to the calibration curves. The purity of the Gallium(III) sulfate is then calculated.

Discussion of Results

The synthesis of Gallium(III) sulfate from gallium hydroxide (Route 2), particularly when derived from purified industrial waste streams, has the potential to yield the highest purity product (>99.99%).[2] This method allows for significant purification at the gallium hydroxide precipitation stage. The resulting fine white powder typically exhibits a smaller particle size.

The direct reaction of metallic gallium (Route 1) provides a straightforward method to produce high-purity Gallium(III) sulfate, with purity largely dependent on the starting gallium metal.[3] This route often results in larger crystalline particles.

Synthesis from hydroxygallium diacetate (Route 3) is also a viable method, though it may result in a slightly lower purity and a broader range of particle sizes.[3] The initial product may also have a more amorphous character that can be improved through controlled crystallization processes.

The thermal decomposition behavior for all routes is broadly similar, with the anhydrous Gallium(III) sulfate decomposing to gallium(III) oxide at temperatures around 700°C.[1][3]

Conclusion

The selection of a synthesis route for Gallium(III) sulfate should be guided by the specific requirements of the intended application. For applications demanding the highest purity and fine particle size, the route utilizing gallium hydroxide as a precursor is recommended. For straightforward synthesis of a high-purity product where particle size is less critical, the direct reaction of metallic gallium is a suitable choice. The method starting from hydroxygallium diacetate offers an alternative, though careful control of crystallization may be necessary to achieve high crystallinity. The characterization protocols outlined in this guide provide a robust framework for evaluating the quality and properties of Gallium(III) sulfate, regardless of the synthetic origin.

References

A Comparative Guide to Gallium(III) Sulfate and Other Metal Sulfates in Catalytic Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial and academic chemical synthesis, the quest for efficient, selective, and environmentally benign catalysts is paramount. Lewis acid catalysis, in particular, plays a pivotal role in a myriad of organic transformations crucial for the synthesis of fine chemicals and pharmaceutical intermediates. Among the various Lewis acids, metal sulfates have emerged as a compelling class of catalysts due to their relative stability, ease of handling, and tunable reactivity.

This guide provides an objective comparison of the catalytic performance of Gallium(III) sulfate (B86663) (Ga₂(SO₄)₃) with other commonly employed metal sulfates, such as iron(III) sulfate (Fe₂(SO₄)₃), aluminum sulfate (Al₂(SO₄)₃), and copper(II) sulfate (CuSO₄). The comparison is centered around a key organic transformation: the esterification of carboxylic acids, a fundamental reaction in drug synthesis and the production of valuable chemical intermediates.

Unveiling the Catalytic Landscape: Metal Sulfates in Action

Metal sulfates act as Lewis acids, activating carbonyl groups and other functional groups to facilitate nucleophilic attack. The catalytic efficacy of a metal sulfate is influenced by several factors, including the charge density of the metal cation, its ionic radius, and its ability to coordinate with reactants.

Gallium(III), a post-transition metal, exhibits strong Lewis acidity, making its compounds, including the sulfate salt, promising catalysts for a range of organic reactions.[1] While extensive data exists for other gallium salts like halides and triflates in reactions such as Friedel-Crafts alkylation and acylation, direct comparative studies of Gallium(III) sulfate against other metal sulfates in a single standardized reaction are not extensively documented in publicly available literature. However, by examining data from various studies on analogous reactions, a comparative assessment can be constructed.

This guide will focus on the esterification of levulinic acid, a versatile platform chemical derived from biomass, as a representative reaction. Detailed experimental data for the catalytic performance of iron(III) sulfate and other transition metal sulfates in this reaction provides a robust baseline for comparison.

Quantitative Performance Analysis: Esterification of Levulinic Acid

The esterification of levulinic acid with ethanol (B145695) to produce ethyl levulinate is a reaction of significant industrial interest, with applications in biofuels and as a green solvent. The following table summarizes the catalytic performance of various metal sulfates in this reaction.

Table 1: Comparison of Metal Sulfate Catalysts in the Esterification of Levulinic Acid with Ethanol

CatalystCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Conversion (%)Selectivity (%)Yield (%)Reference
Gallium(III) Sulfate (Ga₂(SO₄)₃) N/AN/AN/AN/AN/AN/AData not available
Iron(III) Sulfate (Fe₂(SO₄)₃) 3460~9090-97~81-87[2]
Copper(II) Sulfate (CuSO₄) 3460<10-<10[2]
Iron(II) Sulfate (FeSO₄) 3460<10-<10[2]
Manganese(II) Sulfate (MnSO₄) 3460<10-<10[2]
Nickel(II) Sulfate (NiSO₄) 3460<10-<10[2]
Aluminum Sulfate (Al₂(SO₄)₃) N/AN/AN/AN/AN/AN/AData not available

Note: Direct experimental data for Gallium(III) sulfate and Aluminum sulfate in the esterification of levulinic acid under these specific conditions was not found in the surveyed literature. The performance of Gallium(III) sulfate can be inferred from its known Lewis acidity and the catalytic activity of other gallium salts in similar reactions. It is anticipated to be a competent catalyst for this transformation.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental methodologies for the catalytic esterification of levulinic acid are provided below.

General Procedure for the Esterification of Levulinic Acid Catalyzed by Metal Sulfates

This protocol is based on the methodology described for the iron(III) sulfate-catalyzed esterification of levulinic acid.[2]

Materials:

  • Levulinic acid

  • Ethanol (absolute)

  • Metal sulfate catalyst (e.g., Fe₂(SO₄)₃)

  • Solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add levulinic acid (1.0 equivalent), ethanol (e.g., 10 equivalents), and the metal sulfate catalyst (e.g., 3 mol%).

  • The reaction mixture is heated to the desired temperature (e.g., 60 °C) and stirred vigorously for the specified reaction time (e.g., 4 hours).

  • After completion of the reaction (monitored by TLC or GC), the mixture is cooled to room temperature.

  • The catalyst is removed by filtration.

  • The excess ethanol is removed under reduced pressure using a rotary evaporator.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl levulinate.

  • The product can be further purified by column chromatography if necessary.

Visualizing the Catalytic Process

To better understand the workflow and the underlying chemical principles, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Levulinic Acid + Ethanol Mixture Reaction Mixture Reactants->Mixture Catalyst Metal Sulfate (e.g., Ga₂(SO₄)₃) Catalyst->Mixture Heating Heating and Stirring (e.g., 60°C, 4h) Mixture->Heating Filtration Filtration Heating->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Extraction Extraction Evaporation->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Product Ethyl Levulinate Purification->Product

Caption: Experimental workflow for the metal sulfate-catalyzed esterification of levulinic acid.

The catalytic cycle for the Lewis acid-catalyzed esterification is depicted below, illustrating the activation of the carboxylic acid by the metal cation.

Catalytic_Cycle Catalyst Mⁿ⁺ (from Metal Sulfate) Activated_Complex [R-C(OH)O-M]ⁿ⁺ Activated Complex Catalyst->Activated_Complex Coordination Carboxylic_Acid R-COOH (Levulinic Acid) Carboxylic_Acid->Activated_Complex Alcohol R'-OH (Ethanol) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Activated_Complex->Tetrahedral_Intermediate + R'-OH Ester R-COOR' (Ethyl Levulinate) Tetrahedral_Intermediate->Ester - H₂O, - Mⁿ⁺ Ester->Catalyst Catalyst Regeneration

Caption: Generalized catalytic cycle for Lewis acid-catalyzed esterification.

Discussion and Future Outlook

The available data strongly suggests that iron(III) sulfate is a highly effective and inexpensive catalyst for the esterification of levulinic acid, outperforming several other first-row transition metal sulfates. While direct comparative data for Gallium(III) sulfate is lacking, its established Lewis acidity and the performance of other gallium salts in related reactions indicate its potential as a viable catalyst for this transformation.

The higher charge density of Ga³⁺ compared to Fe³⁺ could, in theory, lead to enhanced catalytic activity. However, factors such as solubility, stability under reaction conditions, and the specific coordination chemistry with the reactants will ultimately determine its performance.

For researchers and professionals in drug development and fine chemical synthesis, the choice of catalyst often involves a trade-off between activity, cost, and environmental impact. Iron(III) sulfate presents a compelling case due to its low cost and high efficiency. Gallium(III) sulfate, while potentially more expensive, warrants further investigation to fully elucidate its catalytic capabilities in esterification and other important organic transformations. Future research should focus on direct, side-by-side comparisons of Gallium(III) sulfate with established catalysts like iron(III) sulfate and aluminum sulfate under standardized conditions to provide a definitive assessment of its catalytic prowess.

References

A Comparative Guide to the Catalytic Activity of Different Gallium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gallium-based Lewis acids have emerged as versatile and efficient catalysts in a myriad of organic transformations. Their unique electronic properties and tunable reactivity make them attractive alternatives to traditional Lewis acids. This guide provides an objective comparison of the catalytic activity of three common gallium salts: Gallium(III) Chloride (GaCl₃), Gallium(III) Triflate (Ga(OTf)₃), and Gallium(III) Nitrate (B79036) (Ga(NO₃)₃). The information presented herein, supported by experimental data, aims to assist researchers in selecting the optimal gallium catalyst for their specific synthetic needs.

Executive Summary

Gallium(III) chloride, triflate, and nitrate, while all effective Lewis acid catalysts, exhibit distinct differences in their catalytic prowess, stability, and substrate scope. GaCl₃ is a powerful and widely used Lewis acid, whereas Ga(OTf)₃ often demonstrates superior activity, stability in aqueous media, and requires lower catalyst loadings.[1] Gallium(III) nitrate is a less common catalyst in organic synthesis, but its utility in specific reactions is an area of ongoing research.

Performance Comparison of Gallium Salt Catalysts

The catalytic efficacy of gallium salts is highly dependent on the specific reaction, substrates, and conditions employed. Below is a summary of their performance in key organic reactions based on available literature.

Friedel-Crafts Reactions

The Friedel-Crafts reaction, a cornerstone of C-C bond formation, is an excellent platform for comparing the catalytic activity of gallium salts.

CatalystReactionSubstrateAcylating/Alkylating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
GaCl₃ AcylationAnisoleBenzoyl ChlorideDichloromethaneRT0.592[2] (modified zeolite)
Ga(OTf)₃ AlkylationToluene1-BromoadamantaneDichloromethaneRT195[3]
Ga(OTf)₃ AcylationAnisoleAcetic AnhydrideNeat60285[1]
Cycloisomerization Reactions

Gallium salts have shown remarkable activity in catalyzing the cycloisomerization of enynes.

CatalystSubstrateProductYield (%)Reference
GaCl₃ 1,6-enyneDihydronaphthalene derivativeHigh[4]
GaBr₃ 1,6-enyneDihydronaphthalene derivativeHigh[4]

Note: A direct comparison of different gallium salts under identical cycloisomerization conditions was not found in the reviewed literature. However, both GaCl₃ and GaBr₃ are reported to be effective.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of catalytic systems.

General Protocol for Friedel-Crafts Acylation

This protocol is a generalized procedure based on typical laboratory practices for Friedel-Crafts acylation.[5]

Materials:

  • Aromatic substrate (e.g., anisole)

  • Acylating agent (e.g., benzoyl chloride or acetic anhydride)

  • Gallium salt catalyst (GaCl₃ or Ga(OTf)₃)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the aromatic substrate and the anhydrous solvent.

  • Add the gallium salt catalyst to the stirred solution. The amount of catalyst may vary (typically 1-10 mol%).

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add the acylating agent to the reaction mixture.

  • Allow the reaction to stir for the specified time, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate).

  • Perform a standard aqueous workup, including extraction with an organic solvent, washing of the organic layer, drying over an anhydrous salt (e.g., MgSO₄), and removal of the solvent under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or distillation.

Reaction Mechanisms and Workflows

The catalytic activity of gallium salts stems from their ability to act as Lewis acids, activating substrates towards nucleophilic attack.

General Lewis Acid Catalysis Workflow

G cluster_0 Catalyst Activation cluster_1 Electrophilic Attack cluster_2 Product Formation Catalyst Gallium Salt (Lewis Acid) Activated_Complex Activated Complex [Substrate-GaX₃] Catalyst->Activated_Complex Coordination Substrate Substrate (e.g., Acyl Halide) Substrate->Activated_Complex Intermediate Sigma Complex (Intermediate) Activated_Complex->Intermediate Reaction Nucleophile Aromatic Ring (Nucleophile) Nucleophile->Intermediate Product Acylated Product Intermediate->Product Deprotonation Catalyst_Regen Regenerated Catalyst Intermediate->Catalyst_Regen

Caption: General workflow of a gallium salt-catalyzed electrophilic aromatic substitution.

Friedel-Crafts Acylation Mechanism

In a Friedel-Crafts acylation, the gallium salt activates the acylating agent, typically an acyl halide or anhydride, to generate a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring.

G AcylHalide R-CO-Cl Acylium_Complex [R-CO]⁺ [GaX₃Cl]⁻ AcylHalide->Acylium_Complex GaX3 GaX₃ GaX3->Acylium_Complex Activation Sigma_Complex Sigma Complex Acylium_Complex->Sigma_Complex Arene Ar-H Arene->Sigma_Complex Electrophilic Attack Product Ar-CO-R Sigma_Complex->Product Deprotonation HX HX Sigma_Complex->HX Regen_GaX3 GaX₃ Sigma_Complex->Regen_GaX3

Caption: Mechanism of Friedel-Crafts acylation catalyzed by a gallium salt.

Conclusion

The choice of a gallium salt catalyst significantly impacts the outcome of an organic reaction. Gallium(III) triflate often exhibits superior performance in terms of yield and catalyst loading, particularly in the presence of moisture.[1] Gallium(III) chloride remains a potent and widely applicable Lewis acid. The catalytic potential of gallium(III) nitrate in a broader range of organic transformations warrants further investigation. This guide provides a foundational understanding to aid researchers in navigating the selection of gallium-based catalysts for their synthetic endeavors.

References

A Comparative Guide to Trace Metal Analysis in Gallium(III) Sulfate: ICP-MS vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials like Gallium(III) Sulfate (B86663) is paramount. This guide provides a comprehensive comparison of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) with alternative methods—Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)—for the determination of trace metal impurities in high-purity Gallium(III) Sulfate.

The presence of trace metals in pharmaceutical ingredients can impact drug efficacy, stability, and safety. Gallium(III) sulfate, a compound with emerging applications, requires stringent quality control. This document outlines the performance characteristics of key analytical techniques, provides detailed experimental protocols, and offers a visual workflow to guide researchers in selecting the most appropriate method for their needs.

Performance Comparison of Analytical Techniques

The choice of analytical technique for trace metal analysis in a high-matrix sample like gallium(III) sulfate depends on several factors, including the required detection limits, the number of elements to be analyzed, sample throughput, and instrument availability. The following tables summarize the quantitative performance of ICP-MS, GFAAS, and ICP-OES.

Table 1: Comparison of Typical Detection Limits (in µg/L)

ElementICP-MSGFAASICP-OES
Lead (Pb)0.01 - 0.10.1 - 11 - 10
Cadmium (Cd)0.01 - 0.10.01 - 0.51 - 5
Arsenic (As)0.05 - 0.50.5 - 210 - 50
Mercury (Hg)0.05 - 0.51 - 1020 - 100
Iron (Fe)0.1 - 11 - 51 - 10
Copper (Cu)0.05 - 0.50.5 - 21 - 10
Zinc (Zn)0.1 - 10.1 - 15 - 20
Nickel (Ni)0.05 - 0.50.5 - 21 - 15

Note: Detection limits are estimates and can vary based on instrument configuration, matrix effects, and laboratory conditions.

Table 2: Comparison of Accuracy and Precision

ParameterICP-MSGFAASICP-OES
Accuracy (Recovery) 85 - 115%80 - 120%80 - 120%
Precision (RSD) < 5%< 10%< 5%

Table 3: General Characteristics of the Techniques

FeatureICP-MSGFAASICP-OES
Principle Ionization in plasma, detection by massAtomic absorption in a graphite furnaceEmission of light from excited atoms in plasma
Multi-element Capability Excellent (most elements in a single run)Single-element (sequential)Excellent (simultaneous)
Sample Throughput HighLowHigh
Matrix Tolerance Moderate (dilution may be required)GoodExcellent
Spectral Interferences Polyatomic and isobaric (can be mitigated)MinimalSpectral line overlaps (can be corrected)
Cost (Instrument) HighLow to ModerateModerate
Cost (Operational) HighLowModerate

Experimental Protocols

Accurate and reproducible results are contingent on meticulous sample preparation and analysis. The following are detailed methodologies for the analysis of trace metals in gallium(III) sulfate.

Sample Preparation: Dissolution of Gallium(III) Sulfate

Objective: To dissolve the solid gallium(III) sulfate sample completely and without contamination to prepare it for analysis by ICP-MS, GFAAS, or ICP-OES.

Materials:

  • High-purity Gallium(III) Sulfate

  • Trace metal grade Nitric Acid (HNO₃)

  • Trace metal grade Hydrochloric Acid (HCl)

  • Deionized (DI) water (18 MΩ·cm)

  • Class A volumetric flasks

  • Acid-cleaned polypropylene (B1209903) centrifuge tubes

  • Microwave digestion system (optional, but recommended for ICP-MS)

Procedure:

  • Weighing: Accurately weigh approximately 0.1 g of the gallium(III) sulfate sample into a pre-cleaned microwave digestion vessel or a polypropylene tube.

  • Acid Digestion:

    • Add 5 mL of trace metal grade nitric acid and 1 mL of trace metal grade hydrochloric acid to the sample.

    • Allow the sample to pre-digest at room temperature for 30 minutes in a fume hood.

    • If using a microwave digestion system, follow a program that slowly ramps the temperature to 180-200 °C and holds it for at least 20 minutes to ensure complete dissolution.

    • If a microwave system is not available, gently heat the sample on a hot plate at 80-95°C in a covered, acid-cleaned vessel until the solid is fully dissolved. Avoid boiling to prevent loss of volatile elements.

  • Dilution:

    • After cooling, quantitatively transfer the digested sample to a 50 mL Class A volumetric flask.

    • Dilute to the mark with deionized water. This results in a 2 g/L gallium solution. Further dilutions may be necessary depending on the technique and expected impurity levels. For ICP-MS, a final gallium concentration of 0.1-0.2 g/L is often recommended to minimize matrix effects.[1][2]

  • Blank Preparation: Prepare a method blank by following the same procedure without the addition of the gallium(III) sulfate sample.

ICP-MS Analysis

Objective: To quantitatively determine the concentration of multiple trace elements in the prepared gallium(III) sulfate solution.

Instrumentation and Parameters:

  • ICP-MS: A quadrupole or high-resolution ICP-MS system equipped with a collision/reaction cell.

  • Nebulizer: Standard concentric or a high-solids nebulizer.

  • Spray Chamber: Scott-type or cyclonic spray chamber.

  • RF Power: 1300 - 1600 W

  • Plasma Gas Flow: 15 - 18 L/min

  • Auxiliary Gas Flow: 0.8 - 1.2 L/min

  • Nebulizer Gas Flow: 0.8 - 1.1 L/min

  • Collision/Reaction Gas: Helium or Hydrogen for interference removal.

  • Internal Standards: Scandium (Sc), Yttrium (Y), Indium (In), and Bismuth (Bi) are commonly used to correct for matrix effects and instrumental drift.

Procedure:

  • Calibration: Prepare a series of multi-element calibration standards in a matrix matching the diluted sample (i.e., same acid concentration).

  • Sample Analysis: Introduce the prepared sample solution, blank, and calibration standards into the ICP-MS.

  • Data Acquisition: Acquire data for the elements of interest. Utilize the collision/reaction cell to minimize polyatomic interferences, which can be significant in a sulfate matrix.

  • Quantification: Quantify the concentration of each element using the calibration curve and applying internal standard correction.

GFAAS Analysis

Objective: To determine the concentration of specific trace elements with high sensitivity.

Instrumentation and Parameters:

  • GFAAS: A graphite furnace atomic absorption spectrometer with Zeeman or deuterium (B1214612) arc background correction.

  • Graphite Tube: Pyrolytically coated graphite tubes.

  • Chemical Modifier: A chemical modifier (e.g., palladium-magnesium nitrate) may be necessary to stabilize the analyte and reduce matrix interferences during the pyrolysis step.

  • Temperature Program: Optimize the drying, pyrolysis, atomization, and cleaning temperatures and times for each element in the gallium sulfate matrix.

Procedure:

  • Calibration: Prepare a series of single-element calibration standards in a matrix-matched solution. The method of standard additions may be necessary for complex matrices to overcome severe matrix effects.[1]

  • Sample Injection: Inject a small, precise volume (typically 10-20 µL) of the prepared sample solution, blank, or standard into the graphite tube.

  • Analysis: Initiate the temperature program. The absorbance signal during the atomization step is proportional to the concentration of the analyte.

  • Quantification: Determine the concentration of the element using the calibration curve or the standard additions plot.

ICP-OES Analysis

Objective: To determine the concentration of trace and minor elements, particularly those present at higher concentrations.

Instrumentation and Parameters:

  • ICP-OES: A radial or dual-view ICP-OES instrument.

  • Nebulizer: Standard concentric or a high-solids nebulizer.

  • Spray Chamber: Scott-type or cyclonic spray chamber.

  • RF Power: 1150 - 1500 W

  • Plasma Gas Flow: 12 - 15 L/min

  • Auxiliary Gas Flow: 0.5 - 1.5 L/min

  • Nebulizer Gas Flow: 0.5 - 1.0 L/min

  • Viewing Height: Optimize for best signal-to-background ratio.

Procedure:

  • Wavelength Selection: Select interference-free analytical wavelengths for the elements of interest.

  • Calibration: Prepare multi-element calibration standards in a matrix-matched solution.

  • Sample Analysis: Introduce the prepared sample solution, blank, and calibration standards into the ICP-OES.

  • Data Acquisition: Measure the emission intensity at the selected wavelengths.

  • Quantification: Quantify the concentration of each element using the calibration curve. Inter-element correction (IEC) may be necessary to correct for spectral overlaps.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the experimental process for trace metal analysis in gallium(III) sulfate.

Trace_Metal_Analysis_Workflow start Start: High-Purity Gallium(III) Sulfate Sample weighing Sample Weighing (approx. 0.1 g) start->weighing digestion Acid Digestion (HNO₃ + HCl) weighing->digestion dilution Quantitative Dilution to Final Volume digestion->dilution analysis_choice Choice of Analytical Technique dilution->analysis_choice icp_ms ICP-MS Analysis (Multi-element, ppt) analysis_choice->icp_ms Lowest Detection Limits gfaas GFAAS Analysis (Single-element, high sensitivity) analysis_choice->gfaas Specific Element Sensitivity icp_oes ICP-OES Analysis (Multi-element, robust) analysis_choice->icp_oes High Throughput / High Conc. data_processing Data Processing & Quantification icp_ms->data_processing gfaas->data_processing icp_oes->data_processing results Final Report: Trace Metal Concentrations data_processing->results

Caption: Workflow for trace metal analysis in Gallium(III) Sulfate.

Conclusion

For the comprehensive, high-sensitivity analysis of a wide range of trace metals in gallium(III) sulfate, ICP-MS stands out as the superior technique due to its exceptional detection limits and multi-element capabilities. However, the high gallium matrix can introduce significant interferences, necessitating careful method development, including the use of collision/reaction cell technology and appropriate internal standards.

GFAAS offers excellent sensitivity for a limited number of elements and can be a cost-effective alternative if only a few specific, critical impurities need to be monitored at very low levels. Its single-element nature, however, results in low sample throughput.

ICP-OES is a robust and high-throughput technique, well-suited for analyzing samples with higher concentrations of impurities or for screening purposes. Its tolerance to high matrix concentrations is a significant advantage, though it lacks the ultimate sensitivity of ICP-MS and GFAAS for ultra-trace analysis.

The selection of the optimal technique will ultimately depend on the specific regulatory requirements, the elements of interest, their expected concentration levels, and the available laboratory resources. For drug development and pharmaceutical applications where ultra-low impurity levels are critical, ICP-MS is generally the method of choice.

References

A Comparative Thermal Analysis of Gallium(III) Sulfate and Gallium(III) Nitrate for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the thermal decomposition pathways and stability of Gallium(III) sulfate (B86663) and Gallium(III) nitrate (B79036), providing critical data for researchers in drug development and materials science.

This guide offers an objective comparison of the thermal properties of Gallium(III) sulfate and Gallium(III) nitrate. Understanding the thermal stability and decomposition mechanisms of these compounds is paramount for their application in various scientific fields, including the synthesis of novel therapeutic agents and the fabrication of advanced gallium-based materials. The data presented herein, derived from thermogravravimetric analysis (TGA) and differential scanning calorimetry (DSC), provides a quantitative basis for selecting the appropriate gallium salt for specific research and development needs.

Comparative Thermal Decomposition Data

The thermal decomposition of Gallium(III) sulfate and Gallium(III) nitrate proceeds through distinct pathways, primarily influenced by the nature of the anion and the degree of hydration. The following table summarizes the key thermal events and mass losses observed during the analysis of their common hydrated forms, Gallium(III) sulfate octadecahydrate (Ga₂(SO₄)₃·18H₂O) and Gallium(III) nitrate octahydrate (Ga(NO₃)₃·8H₂O).

Thermal EventGallium(III) Sulfate OctadecahydrateGallium(III) Nitrate Octahydrate
Initial Dehydration Stepwise loss of 18 H₂O molecules occurs in six distinct steps between 40°C and 350°C.Coupled dehydration and decomposition begins around 60°C, with a significant mass loss of approximately 67% occurring by 180°C.
Intermediate Formation Formation of anhydrous Ga₂(SO₄)₃.Formation of intermediate species such as Ga(OH)₂NO₃ occurs between 100-115°C.[1]
Anion Decomposition Anhydrous Ga₂(SO₄)₃ is stable up to approximately 680-700°C, at which point it decomposes with the evolution of sulfur trioxide (SO₃).[2]The nitrate groups decompose concurrently with dehydration. Complete elimination of nitrogen-containing species occurs by approximately 135-150°C.[1]
Final Product The final decomposition product is Gallium(III) oxide (β-Ga₂O₃).The final decomposition product is Gallium(III) oxide (β-Ga₂O₃), with the final mass stabilizing at temperatures above ~260°C.
Overall Mass Loss The total theoretical mass loss for the formation of Ga₂O₃ from Ga₂(SO₄)₃·18H₂O is approximately 75.4%.The total theoretical mass loss for the formation of Ga₂O₃ from Ga(NO₃)₃·8H₂O is approximately 76.7%.

Thermal Decomposition Pathways

The distinct thermal behaviors of Gallium(III) sulfate and Gallium(III) nitrate can be visualized through their decomposition pathways. Gallium(III) sulfate undergoes a sequential dehydration followed by a high-temperature decomposition of the anhydrous salt. In contrast, Gallium(III) nitrate exhibits a more complex, overlapping dehydration and decomposition process at significantly lower temperatures.

Figure 1: Thermal Decomposition Pathways cluster_sulfate Gallium(III) Sulfate cluster_nitrate Gallium(III) Nitrate Ga2SO4_18H2O Ga₂(SO₄)₃·18H₂O Ga2SO4_anhydrous Ga₂(SO₄)₃ Ga2SO4_18H2O->Ga2SO4_anhydrous 40-350°C -18H₂O Ga2O3_sulfate Ga₂O₃ Ga2SO4_anhydrous->Ga2O3_sulfate >680-700°C -3SO₃ GaNO3_8H2O Ga(NO₃)₃·8H₂O intermediates Intermediates (e.g., Ga(OH)₂NO₃) GaNO3_8H2O->intermediates 60-180°C -H₂O, -NOx Ga2O3_nitrate Ga₂O₃ intermediates->Ga2O3_nitrate >180°C

Figure 1: A simplified comparison of the thermal decomposition pathways for Gallium(III) sulfate and Gallium(III) nitrate.

Experimental Protocols

The data presented in this guide is based on standard thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) techniques. The following provides a representative experimental protocol for the thermal analysis of hydrated gallium salts.

Objective: To determine the thermal stability, dehydration, and decomposition characteristics of Gallium(III) sulfate hydrate (B1144303) and Gallium(III) nitrate hydrate.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.

Experimental Parameters:

  • Sample Preparation: A small quantity of the hydrated salt (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically flowing nitrogen or air, at a constant flow rate (e.g., 50 mL/min) to ensure inert or oxidative conditions, respectively.

  • Temperature Program:

    • The sample is heated from ambient temperature (e.g., 25°C) to a final temperature sufficient to ensure complete decomposition (e.g., 900°C for the sulfate and 400°C for the nitrate).

    • A constant heating rate is employed, typically 10°C/min. Slower heating rates can be used to resolve overlapping thermal events.

  • Data Collection: The instrument continuously records the sample mass (TGA) and the heat flow difference between the sample and a reference (DSC) as a function of temperature.

Data Analysis:

  • The TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of mass loss events and the percentage mass loss for each step.

  • The derivative of the TGA curve (DTG) can be used to more accurately identify the temperatures of maximum mass loss rates.

  • The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic and exothermic events associated with dehydration, decomposition, and phase transitions.

Conclusion

The thermal analysis of Gallium(III) sulfate and Gallium(III) nitrate reveals significant differences in their stability and decomposition behavior. Gallium(III) sulfate hydrate exhibits a distinct, multi-step dehydration over a broad temperature range, followed by the decomposition of the highly stable anhydrous salt at a much higher temperature. This characteristic may be advantageous in applications requiring a stable gallium source that can withstand moderate temperatures before controlled decomposition at a high temperature.

Conversely, Gallium(III) nitrate hydrate undergoes a more facile and complex decomposition at significantly lower temperatures, where dehydration and nitrate decomposition are coupled. This property makes it a suitable precursor for the low-temperature synthesis of gallium oxide and other gallium compounds where high-temperature processing is undesirable.

The choice between Gallium(III) sulfate and Gallium(III) nitrate will ultimately depend on the specific thermal requirements of the intended application. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in making an informed decision.

References

Efficacy of Gallium(III) sulfate in comparison to other gallium compounds in biomedical applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of gallium compounds in medicine, particularly in oncology and infectious diseases, has been a subject of intense research for several decades.[1] This interest stems from gallium's unique ability to mimic ferric iron (Fe³⁺), allowing it to disrupt critical iron-dependent metabolic processes in pathogenic microorganisms and cancer cells.[2][3] Among the various gallium salts, gallium nitrate (B79036) has been the most extensively studied and is an FDA-approved treatment for cancer-related hypercalcemia.[4] More recently, organically complexed gallium compounds, such as gallium maltolate, have shown enhanced bioavailability and cytotoxic activity.[5][6] This guide provides a comparative analysis of the efficacy of Gallium(III) sulfate (B86663) against other prominent gallium compounds in biomedical applications, supported by available experimental data.

Mechanism of Action: The "Trojan Horse" Strategy

The primary mechanism underlying the biomedical efficacy of gallium compounds is their ability to act as a "Trojan horse" by exploiting the iron uptake systems of target cells.[1][2] Due to the similar ionic radius and electronic configuration of Ga³⁺ and Fe³⁺, cellular iron transport proteins, such as transferrin, cannot effectively differentiate between the two metal ions.[2] Consequently, gallium is transported into cells that have high iron requirements, such as rapidly proliferating cancer cells and various pathogenic bacteria.

Once inside the cell, gallium disrupts iron-dependent enzymatic pathways. A key target is ribonucleotide reductase, a crucial enzyme for DNA synthesis and repair.[2][3] By displacing iron from the active site of this enzyme, gallium inhibits its function, leading to cell cycle arrest and apoptosis.[2] Furthermore, gallium can interfere with mitochondrial function and induce the production of reactive oxygen species (ROS), further contributing to cellular damage.[3] Unlike iron, gallium is redox-inactive under physiological conditions, meaning it cannot be reduced from Ga³⁺ to Ga²⁺. This inability to participate in redox cycling effectively poisons iron-dependent enzymes.[2]

Comparative Efficacy Data

Quantitative data on the biomedical efficacy of Gallium(III) sulfate is limited in the scientific literature compared to gallium nitrate and gallium maltolate. However, available data allows for an initial comparison.

Antimicrobial Activity

The antimicrobial properties of gallium compounds are attributed to their ability to disrupt bacterial iron metabolism, which is essential for virulence and survival.[2] The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Gallium CompoundMicroorganismMIC (μM)Reference
Gallium(III) sulfate Pseudomonas aeruginosa PAO131.25 - 125[5]
Gallium NitratePseudomonas aeruginosa~1.6 - 128[7]
Gallium MaltolateStaphylococcus aureus (MSSA)375 - 2000[8]
Gallium MaltolateStaphylococcus aureus (MRSA)94 - 1500[8]
Gallium MaltolateStaphylococcus epidermidis (MSSE & MRSE)94 - 375[8]

Note: MIC values can vary significantly depending on the bacterial strain and the specific experimental conditions, such as the growth medium used.

Anticancer Activity

The anticancer activity of gallium compounds is evaluated by their ability to inhibit the proliferation of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50).

Gallium CompoundCell LineIC50 (μM)Reference
Gallium(III) sulfate Human Fibroblasts (MRC-5)> 200 (non-toxic)[5]
Gallium NitrateHepatocellular Carcinoma (various)60 - 250[5]
Gallium NitrateHuman Lymphoma/Leukemia (CCRF-CEM)> 400 (resistant)[5]
Gallium MaltolateHepatocellular Carcinoma (various)25 - 35[5]
Gallium MaltolateHuman Lymphoma/Leukemia (CCRF-CEM)72[5]
Tris(8-quinolonato)gallium(III) (KP46)Various cancer cell lines0.85 - 10.4[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism.

  • Preparation of Bacterial Inoculum: A pure overnight culture of the test bacterium is used to prepare a standardized inoculum suspension in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. The inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Gallium Compound Dilutions: A stock solution of the gallium compound is prepared and serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the different concentrations of the gallium compound. A positive control well (bacteria and broth) and a negative control well (broth only) are included. The plate is incubated at 37°C for 18-24 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the gallium compound at which there is no visible growth of the bacteria.[9][10]

Determination of Cytotoxicity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the gallium compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the untreated control cells, and the IC50 value is calculated.[7]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key concepts and processes described in this guide.

Gallium_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cell (Cancer/Bacterial) Ga_Tf Gallium-Transferrin Complex TfR Transferrin Receptor Ga_Tf->TfR Binding Fe_Tf Iron-Transferrin Complex Fe_Tf->TfR Binding Endosome Endosome TfR->Endosome Internalization Ga_ion Ga³⁺ Endosome->Ga_ion Release Fe_ion Fe³⁺ Endosome->Fe_ion Release Ribonucleotide_Reductase Ribonucleotide Reductase Ga_ion->Ribonucleotide_Reductase Inhibition Mitochondria Mitochondria Ga_ion->Mitochondria Disruption Fe_ion->Ribonucleotide_Reductase Activation DNA_Synthesis DNA Synthesis & Repair Ribonucleotide_Reductase->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to ROS ROS Production Mitochondria->ROS ROS->Apoptosis Induces

Caption: Gallium's "Trojan Horse" mechanism of action.

MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Gallium Compound prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Gallium Compound (various concentrations) seed_cells->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize measure_absorbance Measure Absorbance at 570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for cytotoxicity determination using the MTT assay.

Conclusion

The available evidence strongly supports the potential of gallium compounds as effective antimicrobial and anticancer agents, primarily through the disruption of iron metabolism. While gallium nitrate has been the historical frontrunner, newer formulations like gallium maltolate demonstrate superior efficacy in preclinical studies, exhibiting lower IC50 values against various cancer cell lines.

Data on the biomedical efficacy of Gallium(III) sulfate is still emerging. The initial findings of its antimicrobial activity against P. aeruginosa are promising, with MIC values that are in a comparable range to other gallium compounds. Importantly, its low cytotoxicity against normal human cells suggests a favorable safety profile.

Further research is warranted to conduct direct, side-by-side comparative studies of Gallium(III) sulfate with other gallium compounds against a broader range of microbial pathogens and cancer cell lines. Such studies will be crucial in elucidating its full therapeutic potential and positioning it within the landscape of gallium-based medicine. The development of novel gallium compounds, including simple salts like Gallium(III) sulfate and more complex organic formulations, continues to be a promising avenue for addressing the challenges of cancer and infectious diseases.

References

Safety Operating Guide

Proper Disposal of Gallium(III) Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is a paramount responsibility. Gallium(III) sulfate (B86663), a compound utilized in various research applications, requires specific disposal procedures to mitigate environmental and health risks. This guide provides essential, step-by-step instructions for the proper disposal of Gallium(III) sulfate, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle Gallium(III) sulfate with appropriate personal protective equipment (PPE). This substance is classified as a skin and eye irritant and may cause respiratory irritation.[1]

Required Personal Protective Equipment (PPE):

Protection TypeRequired PPESpecifications and Use
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). Goggles are necessary when there is a risk of splashes. A face shield should be worn over safety glasses or goggles during procedures with a high risk of splashing.
Skin and Body Protection Chemical-resistant lab coat.Should be worn to protect clothing and skin from minor spills and contamination. In case of significant contamination, the lab coat must be removed immediately.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Select gloves based on the specific chemical's breakthrough time and permeation rate as indicated in the Safety Data Sheet (SDS). Always inspect gloves for tears or holes before use.
Respiratory Protection Use only outdoors or in a well-ventilated area.Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] If ventilation is inadequate, a dust mask (e.g., N95) should be used.[1]

Step-by-Step Disposal Procedure

Gallium(III) sulfate and its containers must be treated as hazardous waste.[3] Under no circumstances should it be disposed of down the drain or in regular trash.[3][4][5][6]

Experimental Protocol for Waste Collection and Initial Containment:

  • Waste Identification: All waste containing Gallium(III) sulfate must be identified and treated as hazardous waste.[3]

  • Waste Segregation:

    • Solid Waste: Collect all solid Gallium(III) sulfate waste in a designated, leak-proof container with a secure lid.[3]

    • Liquid Waste: Collect any solutions containing Gallium(III) sulfate in a compatible, sealed container. Do not mix with other solvent waste unless permitted by your institution's hazardous waste management plan.[3]

    • Contaminated Materials: Any items such as gloves, filter paper, or containers that have come into contact with Gallium(III) sulfate should also be disposed of as hazardous waste.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "Gallium(III) Sulfate," and a description of the associated hazards (e.g., "Corrosive," "Toxic").[3]

  • Storage: Store waste containers in a designated and secure satellite accumulation area, away from general laboratory traffic and incompatible materials.[3] Keep containers tightly closed in a dry and well-ventilated place.[2]

Final Disposal:

  • Contact Authorities: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

  • Professional Disposal: The waste must be disposed of in an approved waste disposal plant. One recommended method for surplus and non-recyclable solutions is to offer them to a licensed disposal company.[6] Alternatively, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Regulatory Compliance: Ensure that all disposal activities are in accordance with national and local regulations.[7]

Logical Workflow for Gallium(III) Sulfate Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Gallium(III) sulfate.

G Gallium(III) Sulfate Disposal Workflow cluster_0 Gallium(III) Sulfate Disposal Workflow start Start: Gallium(III) Sulfate Waste Generated identify_waste Identify as Hazardous Waste start->identify_waste segregate_waste Segregate Waste (Solid, Liquid, Contaminated Materials) identify_waste->segregate_waste containerize Place in Labeled, Leak-Proof Container segregate_waste->containerize store_waste Store in Designated Satellite Accumulation Area containerize->store_waste contact_ehs Contact EHS or Licensed Disposal Contractor store_waste->contact_ehs professional_disposal Professional Disposal (e.g., Incineration, Licensed Facility) contact_ehs->professional_disposal end End: Disposal Complete professional_disposal->end

Caption: Streamlined process for the safe disposal of Gallium(III) Sulfate waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Gallium(III) Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of Gallium(III) sulfate (B86663) are critical for ensuring laboratory safety and regulatory compliance. This guide provides immediate, essential safety and logistical information tailored for researchers, scientists, and drug development professionals. By adhering to these procedures, you can minimize risks and maintain a safe research environment.

Gallium(III) sulfate is a compound that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, proper personal protective equipment (PPE) and handling procedures are paramount.

Personal Protective Equipment (PPE) for Gallium(III) Sulfate

A multi-layered approach to personal protection is necessary to mitigate the risks associated with Gallium(III) sulfate. The following table summarizes the required PPE.

Protection TypeRequired PPESpecifications and Use Cases
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.Must meet ANSI Z87.1 standards. Goggles are necessary when there is a risk of splashes. A face shield should be worn over safety glasses or goggles during procedures with a high potential for splashing.[3]
Skin and Body Protection Chemical-resistant lab coat.Should be worn to protect clothing and skin from minor spills and contamination.[3] In case of significant contamination, the lab coat must be removed immediately.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Select gloves based on the specific chemical's breakthrough time and permeation rate as indicated in the Safety Data Sheet (SDS).[3] Always inspect gloves for tears or holes before use.[3]
Foot Protection Closed-toe shoes.Shoes must fully cover the feet to protect against spills and falling objects.[3]
Respiratory Protection Use in a certified chemical fume hood.All work with Gallium(III) sulfate should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[3] If a respirator is required, users must be enrolled in a respiratory protection program.[3]

Experimental Protocol: Safe Handling of Gallium(III) Sulfate

Following a systematic protocol is crucial for minimizing exposure and ensuring the integrity of your experiments.

1. Preparation and Precautionary Measures:

  • Consult the Safety Data Sheet (SDS) for Gallium(III) sulfate before beginning any work.[3]

  • Ensure a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible.

  • Don all required PPE as outlined in the table above.

2. Handling and Use:

  • Conduct all manipulations of Gallium(III) sulfate within a chemical fume hood to prevent inhalation of dust.[3]

  • Avoid the formation of dust and aerosols.[1][2][4]

  • Use non-sparking tools.[1]

  • Keep the container tightly closed when not in use.[1]

  • Wash hands thoroughly after handling the substance.[2]

3. Accidental Release Measures:

  • In case of a spill, evacuate the area.

  • Avoid breathing dust.[2]

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For dry spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[2][4] Avoid generating dust.

  • Do not let the product enter drains.[2][4]

4. First Aid Procedures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[1] Call a poison center or doctor if you feel unwell.

  • In case of skin contact: Immediately take off all contaminated clothing. Rinse the skin with water or shower. If skin irritation occurs, get medical advice.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.

  • If swallowed: Rinse mouth with water.[2] Do not induce vomiting. Call a doctor or poison control center immediately.[1]

Logical Workflow for Handling Gallium(III) Sulfate

The following diagram illustrates the key decision points and procedural flow for safely working with Gallium(III) sulfate.

G start Start: Prepare to Handle Gallium(III) Sulfate pre_check Pre-Handling Checks: - Review SDS - Verify Fume Hood Function - Locate Safety Equipment start->pre_check don_ppe Don Appropriate PPE: - Goggles/Face Shield - Lab Coat - Nitrile Gloves - Closed-toe Shoes pre_check->don_ppe handle_chemical Handle Gallium(III) Sulfate in Fume Hood don_ppe->handle_chemical spill_check Spill or Exposure? handle_chemical->spill_check spill_protocol Follow Spill Protocol: - Evacuate - Don Respiratory Protection - Clean Up with Care spill_check->spill_protocol Spill exposure_protocol Follow First Aid Procedures: - Inhalation -> Fresh Air - Skin -> Wash with Water - Eyes -> Rinse with Water - Ingestion -> Seek Medical Help spill_check->exposure_protocol Exposure end_procedure Complete Experimental Work spill_check->end_procedure No spill_protocol->handle_chemical exposure_protocol->handle_chemical doff_ppe Doff PPE Correctly end_procedure->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands waste_disposal Dispose of Waste as Hazardous Material wash_hands->waste_disposal end End waste_disposal->end

Caption: Workflow for the safe handling of Gallium(III) sulfate.

Disposal Plan

Proper disposal of Gallium(III) sulfate and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: All waste containing Gallium(III) sulfate must be treated as hazardous waste.[3]

  • Waste Segregation:

    • Solid Waste: Collect in a designated, leak-proof container with a secure lid.[3]

    • Liquid Waste: Collect in a compatible, sealed container. Do not mix with other solvent waste unless permitted by your institution's hazardous waste management plan.[3]

    • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Gallium(III) Sulfate," and the associated hazards.[3]

  • Storage: Store waste containers in a designated and secure satellite accumulation area, away from general laboratory traffic, until collection.[3][5]

  • Disposal: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] Do not dispose of Gallium(III) sulfate down the drain or in regular trash.[3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.